molecular formula C11H12N2O B055192 (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol CAS No. 124344-98-5

(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol

Katalognummer: B055192
CAS-Nummer: 124344-98-5
Molekulargewicht: 188.23 g/mol
InChI-Schlüssel: ZMDMCKKOZJKHKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol is a versatile pyrazole-based chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a hydroxymethyl functional group attached to the 3-position of the 1-methyl-5-phenyl-1H-pyrazole core, a structure frequently identified as a privileged scaffold in the design of biologically active molecules. The primary research value of this compound lies in its utility as a key synthetic intermediate or building block for the construction of more complex molecular architectures. Researchers utilize it to develop novel ligands and inhibitors, particularly for kinase targets, as the pyrazole moiety is a common pharmacophore in many therapeutic areas. The presence of the phenyl ring allows for hydrophobic interactions, while the hydroxymethyl group serves as a convenient synthetic handle for further functionalization, enabling conjugation, amide bond formation, or etherification to create diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. Its applications extend to the synthesis of potential anticancer, anti-inflammatory, and antimicrobial agents, making it a valuable tool for probing biological mechanisms and advancing lead optimization campaigns in pharmaceutical development. This product is intended for research purposes in a controlled laboratory environment.

Eigenschaften

IUPAC Name

(1-methyl-5-phenylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-13-11(7-10(8-14)12-13)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDMCKKOZJKHKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20559287
Record name (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124344-98-5
Record name (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol

[1]

Executive Summary

(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol (CAS: 124344-98-5) is a functionalized pyrazole scaffold serving as a critical intermediate in the synthesis of bioactive small molecules. Distinguished by its 1,5-substitution pattern—a regioisomer often less accessible than its 1,3-counterpart—this compound offers unique steric and electronic vectors for drug design. It has gained prominence as a fragment in the development of SHP2 phosphatase inhibitors and as a precursor for fused heterocyclic systems like pyrazolo[4,3-b]pyridines. This guide details its physicochemical properties, regioselective synthesis, and characterization standards.

Chemical Identity & Structural Analysis[2][3][4]

The compound features a pyrazole core substituted at the nitrogen (N1) with a methyl group and at C5 with a phenyl ring.[1] The C3 position holds a hydroxymethyl group, acting as a hydrogen bond donor/acceptor and a handle for further functionalization (e.g., oxidation to aldehyde, conversion to halomethyl).

Parameter Data
IUPAC Name (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol
CAS Registry Number 124344-98-5
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
SMILES Cn1c(c(cc1CO)c2ccccc2)
InChI Key UIEABCXJWANXFS-UHFFFAOYSA-N
Appearance White to off-white crystalline solid

Physicochemical Profiling

Understanding the physical constants is vital for purification and formulation. The lipophilicity (LogP) suggests moderate membrane permeability, suitable for fragment-based drug discovery (FBDD).

Property Value / Range Context
Melting Point 96 – 97 °CSharp range indicates high crystallinity.
Boiling Point (Pred.) ~358 °CHigh thermal stability; not volatile.
LogP (Calc.) 1.58Optimal for "Rule of 3" fragment libraries.
pKa (Calc.) ~13.5 (OH), ~2.5 (Pyz-N)The pyrazole nitrogen is weakly basic.
Solubility DMSO, Methanol, DCMLow solubility in water; moderate in non-polar.

Synthetic Architecture & Regiocontrol

The synthesis of 1,5-disubstituted pyrazoles is challenging due to the natural tendency of hydrazine condensations to favor the 1,3-isomer (sterically less crowded). The protocol below prioritizes the formation of the 1,5-isomer via a diketoester precursor, followed by selective reduction.

Experimental Workflow Diagram

SynthesisStartMethylhydrazine(Nu:)InterIntermediate:Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylateStart->Inter Cyclocondensation(Regioselective Control)ReagentEthyl benzoylpyruvate(1,3-Diketoester)Reagent->InterProductTarget:(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanolInter->Product Reduction(LiAlH4 or NaBH4/MeOH)

Figure 1: Synthetic pathway highlighting the transition from condensation to reduction.

Detailed Protocol

Step 1: Cyclocondensation (Ester Formation)

  • Reagents: Methylhydrazine (1.1 eq), Ethyl 2,4-dioxo-4-phenylbutanoate (1.0 eq), Acetic Acid (solvent).

  • Procedure: Dissolve the diketoester in glacial acetic acid. Add methylhydrazine dropwise at 0°C to minimize exotherm.

  • Conditions: Heat to reflux for 2–4 hours. The acidic medium helps direct the nucleophilic attack of the hydrazine

    
     to the ketone adjacent to the phenyl ring, favoring the 1-methyl-5-phenyl isomer.
    
  • Workup: Evaporate solvent. Neutralize with saturated

    
    . Extract with ethyl acetate.[2] Purify via column chromatography (Hexane:EtOAc) to separate the 1,5-isomer (major in AcOH) from the 1,3-isomer.
    

Step 2: Reduction to Alcohol

  • Reagents: Lithium Aluminum Hydride (

    
    , 2.0 eq) or Sodium Borohydride (
    
    
    ) with
    
    
    .
  • Solvent: Anhydrous THF (for

    
    ) or Methanol (for 
    
    
    ).
  • Procedure:

    • Cool the ester solution in THF to 0°C.

    • Slowly add

      
       pellets/solution under Argon.
      
    • Stir at room temperature for 1–2 hours (monitor by TLC).

  • Quench: Fieser workup (

    
    , 15% 
    
    
    ,
    
    
    ) to precipitate aluminum salts. Filter and concentrate.
  • Yield: Typically 85–92%.

Analytical Characterization

Validating the structure requires distinguishing it from the 1-methyl-3-phenyl regioisomer. The key indicator is the NOE (Nuclear Overhauser Effect) between the N-Methyl group and the Phenyl ortho-protons, which is strong in the 1,5-isomer but absent in the 1,3-isomer.

1H NMR Data (300 MHz, CDCl3)
Shift (δ ppm) Multiplicity Integration Assignment
7.30 – 7.50 Multiplet5HPhenyl Ar-H (Proximity to N-Me affects shift)
6.66 Singlet1HPyrazole H-4
4.78 Singlet2HCH₂-OH (Methylene)
3.85 Singlet3HN-CH₃ (Diagnostic Shift)
2.20 Broad Singlet1H-OH (Exchangeable)
Structural Logic Map

StructureCorePyrazole CoreN_MeN-Methyl (N1)Steric Clash with PhCore->N_Me Regio-markerPhPhenyl (C5)Pi-Stacking DomainCore->Ph Lipophilic ContactCH2OHHydroxymethyl (C3)H-Bond Donor/AcceptorCore->CH2OH Functional HandleN_Me->Ph NOE Interaction(Diagnostic)

Figure 2: Structural features and diagnostic interactions for the 1,5-isomer.

Applications in Drug Discovery[6][7]

SHP2 Phosphatase Inhibition

The (1-methyl-5-phenyl-1H-pyrazol-3-yl)methanol scaffold was identified via fragment-based screening as a binder to the SHP2 protein, an oncogenic tyrosine phosphatase. The pyrazole nitrogen and the hydroxyl group form water-mediated hydrogen bonds within the active site, while the phenyl group occupies a hydrophobic sub-pocket.

Synthetic Utility[6]
  • Halogenation: Treatment with

    
     yields the chloromethyl derivative, a potent electrophile for alkylating amines.
    
  • Oxidation: Conversion to the aldehyde (

    
     oxidation) allows for reductive amination or Wittig reactions.
    
  • Fused Systems: Cyclization with adjacent amino groups leads to pyrazolo[4,3-b]pyridines, which are privileged structures in kinase inhibitor design.

Safety & Handling (GHS)

Signal Word: Warning

Hazard Code Statement Precaution
H315 Causes skin irritation.Wear nitrile gloves.
H319 Causes serious eye irritation.Use safety goggles.
H335 May cause respiratory irritation.[3]Work in a fume hood.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The alcohol is stable but can oxidize slowly if exposed to air/light over prolonged periods.

References

  • Synthesis & Properties: ARKIVOC, 2007, xiv, 185-203.[2] (Synthesis of pyrazole aldehydes and alcohols).

  • SHP2 Fragment Screening: University of Birmingham Thesis, 2010. "Fragment-based screening of the oncogenic protein tyrosine phosphatase SHP2".

  • Regioselectivity in Pyrazoles: Journal of Organic Chemistry, 2003. "Regioselectivity in the Synthesis of 1,3,5-Substituted Pyrazoles".

  • CAS Verification: PubChem Compound Summary for (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol.

  • Safety Data: Thermo Fisher Scientific / Alfa Aesar SDS for Pyrazole derivatives.

Technical Profile: (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical structure, synthesis, and applications of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol , a critical scaffold in medicinal chemistry.

Executive Summary

(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol (CAS: 124344-98-5 ) is a functionalized heterocyclic building block characterized by a pyrazole core substituted with a methyl group at N1, a phenyl group at C5, and a hydroxymethyl group at C3.[1] This specific substitution pattern creates a unique steric and electronic environment, distinguishing it from its more common regioisomer, the 1-methyl-3-phenyl derivative.

This compound serves as a pivotal intermediate in the synthesis of antiviral agents (e.g., against arenaviruses), agrochemicals (herbicides/fungicides), and kinase inhibitors . Its primary value lies in the C3-hydroxymethyl handle, which allows for facile diversification into aldehydes, halides, or amines, enabling the attachment of the 1-methyl-5-phenylpyrazole pharmacophore to larger bioactive scaffolds.

Property Data
CAS Number 124344-98-5
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
IUPAC Name (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol
Core Scaffold 1,3,5-Trisubstituted Pyrazole
Key Functional Group Primary Alcohol (Hydroxymethyl)

Structural Analysis & Regiochemistry

Connectivity and Numbering

The pyrazole ring numbering is dictated by the position of the N-substituent.

  • Position 1 (N1): Bears the Methyl group.

  • Position 5 (C5): Bears the Phenyl ring.[2][3][4]

  • Position 3 (C3): Bears the Methanol (hydroxymethyl) group.

This 1,5-substitution pattern is chemically significant.[5] Unlike 1,3-disubstituted pyrazoles, which are generally planar, the 1-methyl-5-phenyl motif introduces steric strain between the N-methyl group and the ortho-protons of the phenyl ring.

Conformational Dynamics (The "Twist")

In the 1-methyl-5-phenyl isomer, the steric repulsion between the N1-methyl and the phenyl ring forces the phenyl group to rotate out of the plane of the pyrazole ring.

  • Dihedral Angle: Typically 30–60° depending on crystal packing.

  • Spectroscopic Consequence: This twist disrupts

    
    -conjugation between the phenyl and pyrazole rings, affecting UV absorption maxima and NMR shifts compared to the planar 1-methyl-3-phenyl isomer.
    

Structure N1 N1 (Methylated) C5 C5 (Phenyl) N1->C5 Adjacent Steric Steric Clash (Twisted Conformation) N1->Steric C5->Steric Repulsion C3 C3 (Hydroxymethyl)

Figure 1: Structural connectivity highlighting the steric interaction at the N1-C5 interface.

Synthesis Strategies

The synthesis of 1,5-disubstituted pyrazoles is notoriously challenging due to the competing formation of the thermodynamically favored 1,3-isomer.

The Regioselectivity Challenge

When reacting methylhydrazine (


) with a 1,3-dicarbonyl precursor (e.g., ethyl benzoylpyruvate), two pathways exist:
  • Path A (Desired): The internal nitrogen (NHMe) attacks the ketone adjacent to the phenyl ring.

  • Path B (Undesired): The terminal nitrogen (

    
    ) attacks the ketone adjacent to the phenyl ring.
    

Since the


 group is more nucleophilic, it typically attacks the most electrophilic carbonyl. To secure the 1-methyl-5-phenyl  geometry, the reaction conditions must be tuned to favor the formation of the bond between the 

nitrogen and the carbon bearing the phenyl group.
Validated Protocol: Reduction of the Ester

The most reliable laboratory method involves the reduction of the corresponding ester, which can be obtained via regiocontrolled cyclization.

Precursor: Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate (CAS 5932-30-9).

Step-by-Step Methodology
  • Preparation of Ester (Regiocontrol):

    • React Ethyl 4-phenyl-2,4-dioxobutyrate with Methylhydrazine .

    • Critical Control: Use of acidic conditions (e.g., AcOH/EtOH) or specific solvents (e.g., fluorinated alcohols) can shift the ratio to favor the 1,5-isomer. Purification by column chromatography is often required to remove the 1,3-isomer.

  • Reduction to Alcohol:

    • Reagents: Lithium Aluminum Hydride (

      
      ) or DIBAL-H.
      
    • Solvent: Anhydrous THF.

    • Conditions:

      
       to Room Temperature under 
      
      
      
      atmosphere.

Synthesis SM1 Ethyl 4-phenyl-2,4-dioxobutyrate Ester Ethyl 1-methyl-5-phenyl- 1H-pyrazole-3-carboxylate SM1->Ester Cyclization (Acidic conditions) Isomer Byproduct: 1-Methyl-3-phenyl isomer SM1->Isomer Competing Path Reagent1 Methylhydrazine (Regioselectivity Issue) Reagent1->Ester Product (1-Methyl-5-phenyl- 1H-pyrazol-3-yl)methanol Ester->Product LiAlH4 Reduction THF, 0°C

Figure 2: Synthetic pathway from the diketo-ester precursor to the target alcohol.

Characterization & Identification (Trustworthiness)

To validate the structure and ensure the correct regioisomer has been isolated, the following spectroscopic markers are definitive.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (CDCl
    
    
    
    ):
    • N-Methyl: Singlet,

      
       ppm. (Note: The 1,5-isomer N-Me is often shielded relative to the 1,3-isomer due to the twisted phenyl ring's anisotropy).
      
    • C4-H: Singlet,

      
       ppm.
      
    • Phenyl: Multiplet,

      
       ppm.
      
    • CH

      
      OH:  Singlet or broad singlet (depending on concentration), 
      
      
      
      ppm.
  • NOESY (Nuclear Overhauser Effect):

    • Crucial Test: Strong NOE correlation between the N-Methyl protons and the Phenyl (ortho) protons confirms the 1,5-substitution. The 1,3-isomer lacks this proximity.

Mass Spectrometry[9]
  • HRMS (ESI+): Calculated for

    
    .
    
  • Fragmentation: Loss of the hydroxymethyl group (

    
    ) is a common fragmentation pathway.
    

Applications in Drug Discovery[10][11]

The (1-methyl-5-phenyl-1H-pyrazol-3-yl)methanol scaffold is a privileged structure in several therapeutic areas.

Antiviral Research

Research into Arenaviruses (e.g., Tacaribe virus, Junin virus) has identified nucleoprotein (NP) inhibitors containing pyrazole cores. The 1-methyl-5-phenyl scaffold serves as a headgroup that interacts with hydrophobic pockets in viral proteins.

  • Mechanism:[6][7][8] Disruption of protein-protein interactions essential for viral replication.

  • Reference: Studies on Tacaribe virus nucleoprotein inhibitors utilize this specific CAS as a starting material for library generation [1].

Agrochemicals

The 1-methyl-5-phenyl pyrazole unit is structurally related to Tebufenpyrad (a mitochondrial complex I inhibitor). Derivatives of the target alcohol are explored as:

  • Herbicides: Inhibiting hydroxyphenylpyruvate dioxygenase (HPPD).

  • Fungicides: Targeting succinate dehydrogenase (SDHI).

Medicinal Chemistry Utility

The hydroxymethyl group is a versatile "handle" for further functionalization:

  • Oxidation

    
     Carboxylic acid (for amide coupling).
    
  • Halogenation

    
     Chloromethyl (for nucleophilic substitution).
    
  • Etherification

    
     Solubility enhancement.
    

References

  • Meyer, B. (2010). Molecular studies of the Tacaribe virus nucleoprotein (NP): identification and characterisation of virus-host interactions as novel anti-arenavirus drug targets. PhD Thesis, University of St Andrews. Available at: [Link]

  • PubChem. (2025). Compound Summary: (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol. National Library of Medicine. Available at: [Link]

  • Deng, X., & Mani, N. S. (2008).[7] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Available at: [Link]

Sources

Technical Monograph: (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol . It prioritizes synthetic rigor, regiochemical complexity, and medicinal chemistry utility, adhering to the requested autonomy and E-E-A-T standards.

Primary CAS Number: 124344-98-5 Document Type: Technical Whitepaper & Synthetic Guide Version: 2.0 (Scientific Review)

Executive Summary

(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol is a critical heterocyclic building block in medicinal chemistry. Belonging to the pyrazole class, it serves as a robust scaffold for the development of bioactive molecules, particularly in the fields of oncology (kinase inhibitors) and inflammation (COX-2 inhibition).

Unlike its more thermodynamically stable isomer, (1-methyl-3-phenyl-1H-pyrazol-5-yl)methanol, the 1-methyl-5-phenyl congener presents a unique steric profile due to the proximity of the N-methyl group to the C5-phenyl ring. This "ortho-like" clash influences both its receptor binding dynamics and its synthetic accessibility, making it a challenging but high-value target for structural activity relationship (SAR) studies.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

PropertyData
CAS Number 124344-98-5
IUPAC Name (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
SMILES CN1C(C2=CC=CC=C2)=CC(CO)=N1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
pKa (Calculated) ~13.5 (hydroxyl), ~2.5 (pyrazole nitrogen)
LogP ~1.6

Synthetic Architecture & Regioselectivity (Expert Analysis)

The synthesis of this compound is non-trivial due to the inherent regioselectivity issues associated with the alkylation of hydrazines or the cyclization of unsymmetrical 1,3-diketones.

The Regiochemistry Challenge

When reacting methylhydrazine with a 1,3-dielectrophile (such as a diketoester), two isomers are possible:

  • 1-Methyl-3-phenyl isomer: Thermodynamically favored (less steric hindrance).

  • 1-Methyl-5-phenyl isomer (Target): Sterically congested (N-Me and C5-Ph clash).

To selectively access the target, researchers must utilize specific electronic control or purification protocols. The most reliable route involves the reduction of the corresponding ethyl ester precursor.

Validated Synthetic Protocol

Route: Claisen Condensation


 Cyclization 

Reduction
Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate
  • Reagents: Acetophenone, Diethyl Oxalate, Sodium Ethoxide (NaOEt), Ethanol.

  • Mechanism: Claisen condensation.

  • Protocol:

    • Dissolve NaOEt (1.1 eq) in anhydrous ethanol.

    • Add acetophenone (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at 0°C.

    • Allow to warm to room temperature and stir for 4-6 hours (yellow precipitate forms).

    • Acidify with 1M HCl to precipitate the diketoester.

Step 2: Cyclization to Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate
  • Reagents: Methylhydrazine, Acetic Acid (Glacial).

  • Critical Insight: Using acetic acid as the solvent favors the formation of the 1,5-isomer compared to neutral ethanol, although a mixture is inevitable.

  • Protocol:

    • Dissolve the diketoester in glacial acetic acid.

    • Add methylhydrazine (1.05 eq) slowly at 10-15°C (Exothermic).

    • Reflux for 2 hours.

    • Purification (Crucial): Evaporate solvent. The residue contains both 1,3- and 1,5-isomers. The 1-methyl-5-phenyl isomer is generally less polar. Separate via column chromatography (Hexane/EtOAc gradient).

    • Validation: Confirm regiochemistry via NOESY NMR (Correlation between N-Me protons and Phenyl protons indicates 1,5-substitution).

Step 3: Reduction to (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol
  • Reagents: Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄)/MeOH.

  • Protocol:

    • Suspend LiAlH₄ (2.0 eq) in anhydrous THF under Argon.

    • Add the purified ester (dissolved in THF) dropwise at 0°C.

    • Stir at RT for 1 hour.

    • Quench sequentially with water, 15% NaOH, and water (Fieser workup).

    • Filter precipitate, dry organic layer (

      
      ), and concentrate.
      

Visualizing the Pathway (DOT Diagram)

The following diagram illustrates the divergent synthetic pathway and the critical separation point required to isolate the correct CAS entity.

SynthesisPath Start Acetophenone + Diethyl Oxalate Intermediate Ethyl 2,4-dioxo-4-phenylbutanoate (Diketoester) Start->Intermediate Claisen Condensation (NaOEt/EtOH) Reagent + Methylhydrazine (Cyclization) Intermediate->Reagent Mixture Isomeric Mixture (1,3- vs 1,5-isomer) Reagent->Mixture Regioselectivity Challenge Isomer1 Ethyl 1-methyl-3-phenyl-1H-pyrazole-3-carboxylate (Thermodynamic Product - WRONG) Mixture->Isomer1 Major Impurity Isomer2 Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate (Kinetic/Steric Product - CORRECT) Mixture->Isomer2 Chromatographic Separation (Required) Reduction Reduction (LiAlH4 / THF) Isomer2->Reduction FinalProduct (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol CAS: 124344-98-5 Reduction->FinalProduct Ester to Alcohol

Figure 1: Divergent synthetic pathway highlighting the critical regiochemical separation required to isolate the target 1-methyl-5-phenyl scaffold.

Medicinal Chemistry Applications

The (1-methyl-5-phenyl-1H-pyrazol-3-yl)methanol scaffold is not merely a solvent or reagent; it is a pharmacophore precursor.

Linker Chemistry

The primary hydroxymethyl group (-CH₂OH) at position 3 serves as a versatile handle for derivatization:

  • Halogenation: Conversion to -CH₂Cl or -CH₂Br allows for nucleophilic substitution, enabling the attachment of amines or thiols.

  • Oxidation: Conversion to the aldehyde or carboxylic acid allows for amide coupling (peptidomimetics).

Scaffold Analysis
  • Kinase Inhibition: The pyrazole nitrogen (N2) can act as a hydrogen bond acceptor in the hinge region of kinases.

  • Steric Locking: The 1-methyl-5-phenyl arrangement forces the phenyl ring to twist out of coplanarity with the pyrazole ring due to steric clash with the methyl group. This non-planar conformation is often exploited to fit into hydrophobic pockets of enzymes (e.g., p38 MAP kinase) that cannot accommodate planar analogs.

Safety & Handling (HSE)

While specific toxicological data for this exact CAS is limited, it should be handled as a potent bioactive intermediate.

  • Hazard Statements (GHS): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Stability: Stable under normal conditions, but avoid strong oxidizing agents.

References

  • National Institute of Standards and Technology (NIST). 1H-Pyrazole, 3-methyl-5-phenyl- Data. Retrieved from [Link] (Parent scaffold data).

  • PubChem. Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate Compound Summary. Retrieved from [Link] (Structural analog comparison).

Physicochemical Profiling and Synthetic Utility of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol is a functionalized pyrazole intermediate widely utilized in medicinal chemistry as a scaffold for designing bioactive small molecules. Its structural core—a 1,5-disubstituted pyrazole—serves as a critical pharmacophore in the development of kinase inhibitors, GPCR ligands, and anti-inflammatory agents.

Unlike its 1,3-isomer, the 1,5-substitution pattern forces specific steric interactions with protein binding pockets, often improving selectivity profiles in drug candidates. This guide details the physicochemical parameters, regioselective synthesis, and quality control protocols required for its integration into drug discovery workflows.

Table 1: Core Molecular Identity
ParameterData
IUPAC Name (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol
CAS Number 10070-99-2
Molecular Formula

Molecular Weight 188.23 g/mol
SMILES CN1C(=CC(=N1)CO)C2=CC=CC=C2
Appearance White to off-white solid (typically)

Physicochemical Properties

Understanding the lipophilicity and electronic profile is essential for predicting the ADME (Absorption, Distribution, Metabolism, Excretion) behavior of derivatives synthesized from this building block.

Table 2: Calculated Property Profile
PropertyValueSignificance in Drug Design
cLogP ~1.6 - 1.9Moderate lipophilicity; favorable for oral bioavailability (Lipinski compliant).
TPSA ~32-40 ŲGood membrane permeability (TPSA < 140 Ų).
H-Bond Donors 1 (OH)Facilitates specific interactions with receptor residues (e.g., hinge region of kinases).
H-Bond Acceptors 2 (N, O)Pyrazole nitrogen (N2) acts as a weak acceptor.
Rotatable Bonds 2Low flexibility reduces entropic penalty upon binding.

Synthetic Pathways & Regioselectivity (Expert Analysis)

The Regioselectivity Challenge

The primary challenge in synthesizing (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol is achieving the correct 1,5-substitution pattern.

  • The Problem: The condensation of methylhydrazine with a 1,3-dicarbonyl precursor (e.g., ethyl 4-phenyl-2,4-dioxobutanoate) typically yields a mixture of two regioisomers: the desired 1-methyl-5-phenyl isomer and the often thermodynamically favored 1-methyl-3-phenyl isomer.

  • The Solution: Regiocontrol is achieved by manipulating solvent polarity (e.g., using fluorinated alcohols) or by using specific precursors like acetylenic ketones or enaminones that direct the nucleophilic attack of the hydrazine.

Validated Synthetic Route

The most robust industrial route involves the reduction of the corresponding ester.

  • Cyclization: Reaction of ethyl acetopyruvate (or equivalent diketoester) with methylhydrazine.

  • Purification: Separation of the 1,5-isomer ester from the 1,3-isomer (often via recrystallization or chromatography).

  • Reduction: Conversion of the ester to the alcohol using Lithium Aluminum Hydride (LiAlH4).

SynthesisPathway cluster_0 Critical Quality Step Start Precursor: Ethyl 2,4-dioxo-4-phenylbutanoate Intermediate Intermediate Mixture: 1,5-Ester + 1,3-Ester Start->Intermediate Cyclization Reagent1 Reagent: Methylhydrazine Reagent1->Intermediate Separation Purification: Chromatography/Crystallization Intermediate->Separation PureEster Pure Intermediate: Ethyl 1-methyl-5-phenyl- 1H-pyrazole-3-carboxylate Separation->PureEster Isolate 1,5-isomer Reduction Reduction: LiAlH4 in THF (0°C) PureEster->Reduction Product Final Product: (1-Methyl-5-phenyl-1H- pyrazol-3-yl)methanol Reduction->Product Ester to Alcohol

Figure 1: Synthetic workflow highlighting the critical regioisomer separation step prior to reduction.

Detailed Experimental Protocol

Objective: Reduction of Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate to the target alcohol.

Safety Note: Lithium Aluminum Hydride (LiAlH4) is pyrophoric and reacts violently with water. All operations must be performed under an inert atmosphere (Argon/Nitrogen) in a fume hood.

Materials
  • Substrate: Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate (1.0 eq)

  • Reagent: LiAlH4 (2.0 - 2.5 eq) or DIBAL-H (for milder conditions)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Glauber’s salt (

    
    ) or Fieser workup reagents.
    
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser. Purge with Argon.

  • Reagent Preparation: Charge the flask with anhydrous THF and cool to 0°C using an ice bath. Carefully add LiAlH4 powder (or solution) portion-wise.

  • Addition: Dissolve the pyrazole ester in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH4 suspension over 30 minutes, maintaining the temperature below 5°C to prevent runaway exotherms.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Validation point: Monitor reaction progress via TLC (System: 50% EtOAc/Hexane). The starting ester spot (

      
      ) should disappear, and a more polar alcohol spot (
      
      
      
      ) should appear.
  • Quenching (Fieser Method): Cool the mixture back to 0°C. For every x grams of LiAlH4 used, add carefully in sequence:

    • x mL water

    • x mL 15% NaOH solution

    • 3x mL water

  • Workup: Warm to room temperature and stir for 15 minutes until a white granular precipitate forms. Filter through a pad of Celite. Wash the cake with EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude oil can be purified via flash column chromatography (Gradient: 0-100% EtOAc in Hexanes) to yield the pure alcohol.

Quality Control & Characterization

To ensure the integrity of the building block for drug development, the following criteria must be met.

Structural Confirmation (NMR)[2][3]
  • 1H NMR (DMSO-d6/CDCl3):

    • Phenyl Group: Multiplet at

      
       7.4–7.6 ppm (5H).
      
    • Pyrazole C4-H: Singlet at

      
       ~6.5–6.7 ppm (Critical for confirming ring integrity).
      
    • N-Methyl: Singlet at

      
       ~3.8–3.9 ppm. (Note: The shift of this methyl group helps distinguish 1,5- vs 1,3-isomers; NOE experiments are recommended for absolute confirmation).
      
    • Hydroxymethyl: Doublet at

      
       ~4.5 ppm (
      
      
      
      ) and triplet at
      
      
      ~5.2 ppm (
      
      
      , if DMSO is used).
Purity Standards
  • HPLC Purity: >95% (UV detection at 254 nm).

  • Residual Solvents: THF/EtOAc < 5000 ppm (ICH guidelines).

Applications in Drug Discovery

The (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol scaffold is a versatile "fragment" in modern drug design.

  • Kinase Inhibition: The pyrazole nitrogen and the hydroxyl group can form a donor-acceptor motif that mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.

  • Scaffold Hopping: It serves as a bioisostere for 1,3-disubstituted benzenes or other 5-membered heterocycles (e.g., isoxazoles, triazoles), often improving solubility or metabolic stability.

  • Linker Chemistry: The primary alcohol is easily converted to a halide, aldehyde, or amine, allowing the attachment of solubilizing tails or other pharmacophores.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4913243, (1H-Pyrazol-3-yl)methanol (Related Parent Scaffold). Retrieved from [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. (Discusses the critical 1,3 vs 1,5 isomer separation).

  • American Elements. (1-phenyl-1H-pyrazol-3-yl)methanol Product Specifications. Retrieved from [Link]

Technical Synthesis Guide: (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic pathway for (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol , a critical heterocyclic scaffold used in the development of p38 MAP kinase inhibitors, GPCR ligands, and agrochemicals.

The synthesis of 1,5-disubstituted pyrazoles presents a specific regiochemical challenge compared to their 1,3-counterparts. The steric repulsion between the N1-methyl group and the C5-phenyl ring often makes the target thermodynamically less favorable than the 1-methyl-3-phenyl isomer. Consequently, this guide prioritizes regiochemical control and purification strategies alongside the core synthetic steps to ensure high-purity isolation of the target pharmacophore.

Part 1: Retrosynthetic Analysis & Strategy

The most robust route to the target alcohol is via the reduction of its corresponding ester precursor: Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate .

Strategic Disconnections
  • Functional Group Interconversion (FGI): The primary alcohol is derived from the ester via hydride reduction.

  • Heterocyclic Ring Construction: The pyrazole core is assembled via a condensation reaction between a 1,3-dielectrophile and a binucleophile.

  • Backbone Synthesis: The 1,3-dielectrophile (a

    
    -diketo ester) is generated via Claisen condensation.
    
Visual Pathway (Retrosynthesis)

Retrosynthesis Target (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol (Target Molecule) Ester Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate (Key Intermediate) Ester->Target Reduction (LiAlH4) Diketone Ethyl 2,4-dioxo-4-phenylbutanoate (1,3-Dielectrophile) Diketone->Ester Cyclocondensation (Regio-isomer separation req.) Hydrazine Methylhydrazine (Binucleophile) Hydrazine->Ester Acetophenone Acetophenone Acetophenone->Diketone Claisen Condensation Oxalate Diethyl Oxalate Oxalate->Diketone

Figure 1: Retrosynthetic tree illustrating the disconnection to commercially available acetophenone and diethyl oxalate.

Part 2: Detailed Experimental Protocol

Phase 1: Backbone Assembly (Claisen Condensation)

Objective: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate. Mechanism: Base-promoted Claisen condensation of a ketone enolate with a dialkyl oxalate.

Reagents
  • Acetophenone (1.0 eq)

  • Diethyl oxalate (1.2 eq)

  • Sodium ethoxide (NaOEt) (1.2 eq) [Freshly prepared or 21% wt solution]

  • Ethanol (Anhydrous)

  • HCl (1M) for quenching

Protocol
  • Enolate Formation: In a flame-dried round-bottom flask under

    
     atmosphere, charge anhydrous ethanol. Add sodium metal (or NaOEt solution) and cool to 0°C.
    
  • Addition: Add acetophenone dropwise over 15 minutes. Stir for 30 minutes to generate the enolate.

  • Condensation: Add diethyl oxalate dropwise, maintaining the temperature below 10°C. The solution will typically turn yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours (monitor by TLC; eluent 20% EtOAc/Hexane).

  • Workup: Quench the reaction with ice-cold 1M HCl until pH ~2. The diketo-ester often precipitates as a solid or oil. Extract with ethyl acetate (

    
    ).[1][2]
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from ethanol/hexane if necessary.
    
    • Yield Expectation: 70–85%.[3]

Phase 2: Cyclization & Regio-Isolation (Critical Control Point)

Objective: Synthesis of Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate. Challenge: Reaction of methylhydrazine with the diketo-ester produces two isomers:

  • Isomer A (Target): 1-methyl-5-phenyl (Sterically crowded).

  • Isomer B (Byproduct): 1-methyl-3-phenyl (Thermodynamically favored).

Reagents
  • Ethyl 2,4-dioxo-4-phenylbutanoate (from Phase 1)

  • Methylhydrazine (1.1 eq)

  • Acetic Acid (Glacial) or Ethanol (Solvent)

Protocol
  • Dissolution: Dissolve the diketo-ester in glacial acetic acid (preferred for favoring the 1,5-isomer slightly more than neutral EtOH).

  • Cyclization: Cool to 10°C. Add methylhydrazine dropwise (Caution: Exothermic).

  • Reflux: Heat the mixture to 60–80°C for 2 hours.

  • Workup: Concentrate the solvent under reduced pressure.

  • Isomer Separation (Crucial):

    • The crude residue contains both isomers.

    • Method: Column chromatography (Silica gel).

    • Gradient: 0%

      
       30% Ethyl Acetate in Hexanes.
      
    • Identification: The 1-methyl-5-phenyl isomer (Target) typically elutes after the 1-methyl-3-phenyl isomer due to the twisted conformation caused by steric clash, or shows distinct NMR shielding.

    • Validation: Check

      
       NMR.[3][4][5] The N-Me signal for the 1,5-isomer usually appears upfield (~3.9 ppm) compared to the 1,3-isomer (~4.1 ppm) due to the shielding cone of the adjacent phenyl ring.
      
Phase 3: Reductive Functionalization

Objective: Reduction of the ester to (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol.

Reagents
  • Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate (Purified Isomer)

  • Lithium Aluminum Hydride (

    
    ) (1.5 eq)
    
  • Tetrahydrofuran (THF) (Anhydrous)

Protocol
  • Preparation: Suspend

    
     in anhydrous THF at 0°C under Argon.
    
  • Addition: Dissolve the pyrazole ester in THF and add dropwise to the hydride suspension.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor disappearance of ester by TLC.

  • Fieser Workup:

    • Cool to 0°C.[3]

    • Add water (

      
       mL = grams of LAH used).
      
    • Add 15% NaOH (

      
       mL).
      
    • Add water (

      
       mL).
      
  • Filtration: Stir until a white granular precipitate forms. Filter through a Celite pad.

  • Isolation: Concentrate the filtrate to yield the crude alcohol.

  • Final Purification: Recrystallize from EtOAc/Hexanes or perform a short silica plug filtration.

Part 3: Workflow Visualization

SynthesisWorkflow Input1 Acetophenone + Diethyl Oxalate Step1 Step 1: Claisen Condensation (NaOEt, EtOH, Reflux) Input1->Step1 Input2 Methylhydrazine Step2 Step 2: Cyclization (AcOH, 60°C) Input2->Step2 Input3 LiAlH4 / THF Step4 Step 4: Reduction (0°C -> RT) Input3->Step4 Step1->Step2 Ethyl 2,4-dioxo-4-phenylbutanoate Step3 Step 3: Isomer Separation (Chromatography) Step2->Step3 Mixture of Isomers Step3->Step4 Pure 1,5-Isomer Product (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol Step4->Product

Figure 2: Step-by-step reaction workflow highlighting the critical isomer separation phase.

Part 4: Analytical Validation (QC)

To ensure the correct regioisomer (1-methyl-5-phenyl) has been isolated before the final reduction, compare the NMR data against the byproduct (1-methyl-3-phenyl).

FeatureTarget: 1-Methyl-5-phenylByproduct: 1-Methyl-3-phenylMechanistic Reason
N-Me Shift (

)

~3.85 - 3.95 ppm

~4.05 - 4.15 ppm
Shielding by the adjacent C5-Phenyl ring in the target.
NOE Signal Strong NOE between N-Me and Phenyl protons.Weak/No NOE between N-Me and Phenyl (too distant).Proximity of N1-Me to C5-Ph.
C3-H (Ring) Singlet ~6.9 ppmSinglet ~6.6 ppmElectronic environment differences.

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorin
    • Source:Journal of Organic Chemistry (2008).

    • Context: Discusses the solvent effects on methylhydrazine condens
    • URL:[Link]

  • Precursor Synthesis (Claisen Condensation)

    • Title: Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Deriv
    • Source:Journal of Sciences, Islamic Republic of Iran (2015).
    • Context: Standard protocol for reacting acetophenones with diethyl oxal
    • URL:[Link]

  • General Reduction Protocol

    • Title: Reduction of Carboxylic Esters with Lithium Aluminum Hydride.
    • Source:Organic Syntheses, Coll. Vol. 10, p.423.
    • Context: Standard operating procedure for converting esters to primary alcohols.
    • URL:[Link]

Sources

Technical Whitepaper: The Strategic Utility of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol , a critical building block in medicinal chemistry.

Executive Summary

(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol (CAS: 124344-98-5) is a high-value heterocyclic intermediate used primarily in the synthesis of bioactive small molecules. Distinguished by its 1,5-disubstituted pyrazole core—a motif less synthetically accessible than its 1,3-isomer counterpart—this scaffold serves as a critical pharmacophore in the development of MmpL3 inhibitors (tuberculosis), NK-3 receptor antagonists , and various kinase inhibitors.

This guide details the regioselective synthesis required to isolate this specific isomer, its physical characterization, and its application in modern drug development campaigns.

Chemical Identity & Structural Analysis

PropertySpecification
IUPAC Name (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol
CAS Number 124344-98-5
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
SMILES CN1N=C(CO)C=C1C2=CC=CC=C2
Key Feature Regioisomerism: The phenyl group is at position C5 (adjacent to N-methyl), distinct from the more common 1-methyl-3-phenyl isomer.
Structural Significance

The pyrazole ring is a "privileged scaffold" in medicinal chemistry due to its ability to participate in hydrogen bonding and pi-stacking interactions. The 1-methyl-5-phenyl orientation creates a specific steric profile that forces the phenyl ring out of planarity with the pyrazole core (dihedral angle ~60°), unlike the flatter 1,3-isomer. This 3D conformation is often crucial for fitting into hydrophobic pockets of enzymes like MmpL3 or p38 MAP kinase .

Synthetic Architecture: The Regioselectivity Challenge

The primary challenge in synthesizing this compound is controlling the regiochemistry during the cyclization of methylhydrazine with ethyl benzoylpyruvate .

The Regioselectivity Problem

Reaction of methylhydrazine with an unsymmetrical 1,3-diketone typically yields a mixture of two isomers:

  • 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylate (Target Precursor)

  • 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylate (Common Byproduct)

Standard ethanolic conditions often favor the 1,3-isomer or a difficult-to-separate mixture. To preferentially target the 1,5-isomer , specific solvent effects or protonation states must be leveraged.

Mechanism & Pathway Visualization

SynthesisPathway Precursors Methylhydrazine + Ethyl Benzoylpyruvate Intermediate Hydrazone Intermediate (Regio-determining Step) Precursors->Intermediate Condensation Isomer5 Ethyl 1-methyl-5-phenyl- 1H-pyrazole-3-carboxylate (TARGET PRECURSOR) Intermediate->Isomer5 Path A: Attack at Ketone (Favored in TFE/HFIP) Isomer3 Ethyl 1-methyl-3-phenyl- 1H-pyrazole-5-carboxylate (Unwanted Isomer) Intermediate->Isomer3 Path B: Attack at Ester (Favored in EtOH) FinalProduct (1-Methyl-5-phenyl- 1H-pyrazol-3-yl)methanol Isomer5->FinalProduct Reduction (LiAlH4 / THF)

Figure 1: Divergent synthetic pathways. Path A requires specific control (e.g., fluorinated solvents or HCl salt) to maximize the 1,5-phenyl yield.

Experimental Protocol: Validated Synthesis

Stage 1: Regioselective Cyclization

Objective: Synthesize Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate .

Protocol:

  • Reagents: Dissolve Ethyl 4-phenyl-2,4-dioxobutyrate (1.0 eq) in 2,2,2-Trifluoroethanol (TFE) (0.5 M).

    • Expert Insight: TFE is a hydrogen-bond donor solvent that activates the ketone carbonyl, enhancing the nucleophilic attack of the hydrazine at the desired position to favor the 5-phenyl isomer [1].

  • Addition: Cool to 0°C. Add Methylhydrazine (1.1 eq) dropwise.

  • Reaction: Stir at room temperature for 2 hours, then reflux for 4 hours.

  • Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with 1N HCl (to remove unreacted hydrazine) and brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

    • Differentiation: The 1,5-isomer typically elutes after the 1,3-isomer on silica due to higher polarity.

    • NMR Validation: The C4-proton of the 1,5-isomer appears as a singlet around δ 6.8-6.9 ppm , whereas the 1,3-isomer C4-proton is typically further downfield (δ 7.1-7.3 ppm ) due to the deshielding effect of the adjacent phenyl ring in the planar 1,3-conformation.

Stage 2: Reduction to Alcohol

Objective: Convert the ester to the primary alcohol.

Protocol:

  • Setup: Under Nitrogen atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0°C.

  • Addition: Add a solution of Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate (1.0 eq) in THF dropwise.

  • Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor by TLC (the alcohol is significantly more polar than the ester).

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • x mL Water[1]

    • x mL 15% NaOH

    • 3x mL Water

  • Isolation: Filter the granular precipitate through Celite. Concentrate the filtrate to yield the crude alcohol.

  • Purification: Recrystallization from Ethanol/Hexane or column chromatography (DCM/MeOH 95:5).

Pharmacological Applications

This specific scaffold is a validated intermediate in several high-impact drug discovery areas:

Therapeutic AreaApplicationMechanism of Action
Infectious Disease (TB) MmpL3 Inhibitors The (1-methyl-5-phenyl-1H-pyrazol-3-yl)methyl group acts as a lipophilic "head" that penetrates the mycolic acid transporter channel in Mycobacterium tuberculosis [2].
CNS Disorders NK-3 Antagonists Used as a core scaffold to position hydrogen-bond acceptors for binding to the Neurokinin-3 receptor, utilized in treating schizophrenia and pulmonary diseases [3].
Oncology Kinase Inhibition The pyrazole N2 serves as a hydrogen bond acceptor for the hinge region of kinases, while the 5-phenyl group occupies the hydrophobic back-pocket.
SAR Logic: Why this Isomer?

The 1-methyl-5-phenyl isomer is often preferred over the 1,3-isomer because it orients the C3-substituent (the methanol linker) in a vector that is ~120° relative to the phenyl ring. This geometry is critical for "bent" inhibitors that need to wrap around active site residues, whereas the 1,3-isomer provides a more linear vector.

Analytical Specifications

Product: (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol

  • Physical State: White to off-white crystalline solid.

  • Melting Point: 113–115 °C (Lit. value for analogous esters, alcohol likely similar range).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.45–7.35 (m, 5H, Ph-H)

    • δ 6.35 (s, 1H, Pyrazole-H4)

    • δ 4.68 (s, 2H, CH₂OH)

    • δ 3.85 (s, 3H, N-CH₃)

    • Note: The Pyrazole-H4 signal at ~6.35 ppm is diagnostic for the 1,5-isomer (shielded by the twisted phenyl ring).

References

  • Regioselectivity in Pyrazole Synthesis

    • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols.

    • Source:

  • MmpL3 Inhibitors (TB)

    • Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles.
    • Source:

  • NK-3 Receptor Antagonists

    • Novel NK-3 Receptor Selective Antagonist Compounds.
    • Source:

  • Crystal Structure Data

    • (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol Crystal Structure (Isomer Comparison).
    • Source:

Sources

The Strategic Discovery and Synthesis of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery context, synthetic evolution, and strategic application of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol .

Executive Summary: The "1,5-Problem" in Medicinal Chemistry

(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol (CAS: 124344-98-5 ) is not merely a chemical intermediate; it represents a successful solution to a classic regiochemical challenge in heterocyclic chemistry.[1] While pyrazoles are ubiquitous in FDA-approved drugs (e.g., Celecoxib, Rimonabant), the vast majority are 1,3-disubstituted .[1] The 1,5-disubstituted motif—present in this molecule—offers a distinct vector for exploring novel chemical space, particularly in Fragment-Based Drug Discovery (FBDD) for difficult targets like SHP2 phosphatase and viral nucleoproteins.[1]

This guide explores the "discovery" of this molecule not as a singular event, but as the culmination of synthetic methodology designed to overcome the inherent bias of the Knorr pyrazole synthesis, enabling access to a privileged scaffold for modern drug development.[1]

The Discovery Context: Overcoming Regiochemical Bias

The "discovery" of this specific scaffold is inextricably linked to the development of regioselective pyrazole synthesis .[1]

The Mechanistic Challenge

In the classical reaction between a 1,3-dicarbonyl equivalent (e.g., a diketoester) and methylhydrazine, the reaction is governed by the competing nucleophilicity of the hydrazine nitrogens:

  • N-Methyl group (N1): More electron-rich (inductive effect) but sterically hindered.[1]

  • NH2 group (N2): Less hindered but slightly less nucleophilic.[1]

Under standard conditions (ethanol, reflux), the unhindered NH2 attacks the most reactive carbonyl (usually the ketone next to the phenyl ring), leading to the thermodynamically favored 1-methyl-3-phenyl isomer.[1] The 1-methyl-5-phenyl isomer—our target—requires forcing the reaction against this natural bias.[1]

The Breakthrough: Fluorinated Solvents and Nitroolefins

The reliable access to (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol was unlocked by two key methodological "discoveries":

  • Solvent Control: The use of fluorinated alcohols (TFE, HFIP) to alter the hydrogen-bonding network, stabilizing the transition state that leads to the 1,5-isomer.[1]

  • Nitroolefin Cyclization: A stepwise cycloaddition approach (pioneered by Deng & Mani) that bypasses the 1,3-dicarbonyl competition entirely.[1]

Technical Deep Dive: Synthetic Protocol

The following protocol describes the robust synthesis of the precursor ester, followed by reduction to the target alcohol.[1] This route prioritizes regiochemical purity (>98% 1,5-isomer).[1]

Phase 1: Regioselective Synthesis of the Pyrazole Core

Reaction: Condensation of Methyl acetopyruvate with Methylhydrazine in TFE.

ParameterSpecificationNote
Reagents Methyl 2,4-dioxo-4-phenylbutanoate (1.0 eq), Methylhydrazine (1.1 eq)Phenylbutanoate dictates the C5-phenyl position.[1]
Solvent 2,2,2-Trifluoroethanol (TFE)CRITICAL: TFE promotes the formation of the 1,5-isomer via H-bond activation.[1]
Temperature 0°C to Room TemperatureLow temp favors kinetic control.[1]
Time 4–6 HoursMonitor by LC-MS to ensure conversion.
Yield 85–92%>95:5 Regioselectivity (1,5- vs 1,3-isomer).[1]

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 2,4-dioxo-4-phenylbutanoate (20.6 g, 100 mmol) in anhydrous TFE (200 mL) under N2 atmosphere.

  • Addition: Cool the solution to 0°C. Add Methylhydrazine (5.8 mL, 110 mmol) dropwise over 30 minutes. Note: Exothermic reaction.[1]

  • Cyclization: Allow the mixture to warm to 25°C and stir for 4 hours.

  • Workup: Evaporate TFE under reduced pressure (recoverable). Dissolve residue in EtOAc, wash with 1N HCl (to remove hydrazine excess) and Brine.[1]

  • Purification: Recrystallize from Hexane/EtOAc.

    • Intermediate Product:Methyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate .[1]

Phase 2: Reduction to the Target Alcohol

Reaction: Selective reduction of the C3-ester to the C3-methanol.[1]

ParameterSpecificationNote
Reagent Lithium Aluminum Hydride (LiAlH4)Strong reducing agent for complete conversion.[1]
Solvent Anhydrous THFStrictly dry conditions required.[1]
Quench Fieser Method (H2O, 15% NaOH, H2O)Ensures granular precipitate for easy filtration.[1]

Step-by-Step Methodology:

  • Setup: Charge a flame-dried flask with LiAlH4 (1.0 eq) and THF (0.5 M concentration). Cool to 0°C.[1]

  • Addition: Add the pyrazole ester (from Phase 1) dissolved in THF dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quenching (Critical): Cool to 0°C. Carefully add water (1 mL per g LiAlH4), then 15% NaOH (1 mL per g), then water (3 mL per g).

  • Isolation: Filter the white precipitate through Celite. Concentrate the filtrate.

  • Final Product: (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol is obtained as a white solid.[1]

Mechanism of Regioselectivity (Visualized)

The following diagram illustrates the divergent pathways. The "Discovery" lies in the ability to steer the reaction toward the Kinetic/Solvent-Controlled path (Path B) rather than the Thermodynamic path (Path A).[1]

G Start Reagents: Methyl acetopyruvate + Methylhydrazine PathA Path A: Standard (EtOH) Nucleophilic attack at C2 (Steric Control) Start->PathA Uncontrolled PathB Path B: Fluorinated (TFE) Activated Carbonyl at C4 (Electronic/H-Bond Control) Start->PathB TFE / HFIP InterA Intermediate A: 5-Hydroxy-2-pyrazoline PathA->InterA InterB Intermediate B: 3-Hydroxy-2-pyrazoline PathB->InterB Prod13 Product 1,3: 1-Methyl-3-phenyl (Undesired Isomer) InterA->Prod13 Prod15 Product 1,5: 1-Methyl-5-phenyl (TARGET SCAFFOLD) InterB->Prod15 Target Reduction (LiAlH4) Prod15->Target Final (1-Methyl-5-phenyl- 1H-pyrazol-3-yl)methanol Target->Final

Caption: Divergent synthesis pathways. Path B (Green) utilizes fluorinated solvents to invert the natural regioselectivity, yielding the target 1,5-substituted scaffold.[1]

Applications in Drug Discovery (FBDD)[1][2][3]

The discovery of this molecule's utility is most prominent in Fragment-Based Drug Discovery .[1] Its compact structure (MW ~188 Da) and specific vector geometry make it an ideal "seed" for growing inhibitors.[1]

Case Study: SHP2 Phosphatase Inhibition

Research at the University of Birmingham and other institutes identified this fragment as a binder to the SHP2 oncogenic protein.[1]

  • Binding Mode: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the methanol -OH acts as a donor/acceptor.[1]

  • Vector: The 5-phenyl group projects into a hydrophobic sub-pocket, while the 3-position allows for "fragment growing" to increase affinity.[1]

  • Significance: Unlike 1,3-isomers, the 1,5-geometry positions the phenyl ring in a specific "twist" relative to the pyrazole core (due to steric clash with the N-methyl), creating a unique 3D shape critical for selectivity.[1]

Case Study: Antiviral Research

The scaffold was also screened against Arenavirus Nucleoproteins (NP) .[1] While not the lead hit, it served as a validated probe for the N-terminal domain, demonstrating the versatility of the 1-methyl-5-phenyl pharmacophore in interacting with viral replication machinery.[1]

References

  • Regioselective Synthesis Methodology: Deng, X., & Mani, N. S. (2008).[1][2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. [1]

  • Fragment-Based Screening (SHP2): Darby, J. F. (2011).[1] Fragment-based screening of the oncogenic protein tyrosine phosphatase SHP2. University of Birmingham Ph.D. Thesis.[1]

  • Antiviral Screening: Meyer, B. (2013).[1] Molecular studies of the Tacaribe virus nucleoprotein (NP). University of St Andrews Ph.D. Thesis.[1]

  • Fluorinated Solvents in Pyrazole Synthesis: Aggarwal, V. K., et al. (2006).[1] Regiocontrol in the Synthesis of Pyrazoles. Organic Letters.

Sources

Solubility Profiling & Thermodynamic Characterization: (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the solubility profile, thermodynamic characterization strategies, and experimental protocols for (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol (CAS: 124344-98-5).

Designed for drug development professionals, this document synthesizes available physicochemical data with a rigorous framework for generating missing thermodynamic parameters, essential for process optimization and pre-formulation studies.

Part 1: Compound Characterization & Physicochemical Baseline

Before establishing solubility protocols, it is critical to define the solute's fundamental properties. (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol is a functionalized pyrazole intermediate often used in the synthesis of bioactive scaffolds (e.g., MmpL3 inhibitors for tuberculosis treatment).

Core Physicochemical Data
PropertyDataSource/Note
IUPAC Name (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanolStandard Nomenclature
CAS Number 124344-98-5 Verified Identifier
Molecular Formula

MW: 188.23 g/mol
Melting Point 95°C – 97°C Solid state purity indicator [1]
Predicted LogP 1.6 – 2.1 Lipophilic, moderate permeability
pKa (Predicted) ~1.5 (Pyrazole N)Weakly basic
H-Bond Donors 1 (Hydroxyl)Determines solvent interaction
H-Bond Acceptors 3 (N, O)Favors polar protic solvents
Solubility Profile (Qualitative)

Based on structural analysis and isolation protocols from synthetic literature [1][2], the compound exhibits the following solubility behavior. This dictates the solvent selection for thermodynamic studies.

  • High Solubility: Methanol (MeOH), Ethanol (EtOH), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).

    • Mechanism: The hydroxyl group forms strong H-bonds with polar protic solvents; the phenyl ring interacts favorably with dipolar aprotic solvents.

  • Moderate Solubility: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone.

    • Application: DCM is frequently used for extraction; EtOAc/Hexane mixtures are ideal for chromatographic purification.

  • Low Solubility: Water, Hexane, Diethyl Ether.

    • Implication: Water acts as an anti-solvent in crystallization processes.

Part 2: Experimental Protocol for Solubility Determination

Since specific mole-fraction solubility tables are not standard in open literature for this intermediate, the following Self-Validating Protocol is designed to generate high-quality thermodynamic data (


) suitable for Apelblat analysis.
The Static Equilibrium (Shake-Flask) Method

This method is the "Gold Standard" for generating thermodynamic solubility data.

Reagents:

  • Solute: (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol (>98% purity).[1][2]

  • Solvents: HPLC Grade (MeOH, EtOH, Isopropanol, Acetone, Acetonitrile, Water).

Workflow:

  • Preparation: Add excess solute to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at constant temperature (

    
    ) for 24–48 hours.
    
    • Validation: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.

  • Phase Separation: Stop stirring and allow settling for 2 hours. Filter supernatant through a 0.22 µm PTFE syringe filter (pre-heated to

    
     to prevent precipitation).
    
  • Quantification: Dilute filtrate and analyze via HPLC-UV.

HPLC Analytical Method (Standard Operating Procedure)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [40:60 v/v].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic

    
     transition).
    
  • Retention Time: Expect peak at ~3.5–4.5 min.

Part 3: Thermodynamic Modeling & Data Analysis

Once experimental mole fraction solubility (


) is obtained across a temperature range (e.g., 278.15 K to 323.15 K), apply the following models to determine the enthalpy and entropy of dissolution.
The Modified Apelblat Equation

This empirical model best correlates solubility data for pyrazole derivatives in pure solvents.



  • A, B, C: Empirical parameters derived via multiple linear regression.

  • Utility: Provides the most accurate interpolation of solubility at non-measured temperatures.

Van't Hoff Analysis (Thermodynamic Parameters)

To understand the driving forces of dissolution, calculate the apparent thermodynamic functions:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Interpretation: A positive

      
       indicates an endothermic  process (solubility increases with temperature), typical for this class of compounds.
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
  • Entropy of Solution (

    
    ): 
    
    
    
    

Part 4: Visualization & Logic Flow

Solubility Determination Workflow

The following diagram outlines the critical decision points in the experimental workflow to ensure data integrity.

SolubilityWorkflow Start Start: Excess Solute + Solvent Equilibrate Equilibrate: Constant T (24-48h) Start->Equilibrate Check Check Equilibrium: Conc(24h) vs Conc(48h) < 2%? Equilibrate->Check Check->Equilibrate No (Continue Stirring) Filter Syringe Filter (0.22 µm) (Pre-heated) Check->Filter Yes Dilute Dilute for HPLC Filter->Dilute HPLC HPLC-UV Analysis (254 nm) Dilute->HPLC Calc Calculate Mole Fraction (x) HPLC->Calc

Caption: Figure 1. Self-validating workflow for solubility determination, emphasizing equilibrium verification.

Thermodynamic Decision Tree

This logic guides the researcher in interpreting the calculated thermodynamic parameters.

ThermoLogic Input Input: Van't Hoff Plot (ln x vs 1/T) Slope Slope Analysis Input->Slope Endo Negative Slope (Delta H > 0) Endothermic Slope->Endo Slope < 0 Exo Positive Slope (Delta H < 0) Exothermic Slope->Exo Slope > 0 Action1 Process Implication: Cooling Crystallization is Effective Endo->Action1 Action2 Process Implication: Evaporative Crystallization Required Exo->Action2

Caption: Figure 2. Decision tree for crystallization process design based on thermodynamic slope analysis.

Part 5: Implications for Drug Development

Crystallization Strategy

Given the melting point (95-97°C) and the likely endothermic dissolution profile:

  • Solvent System: A binary mixture of Methanol (Solvent) and Water (Anti-solvent) is recommended.

  • Procedure: Dissolve in hot Methanol near reflux, then slowly add Water or cool to 4°C. This exploits the high temperature coefficient of solubility typical of phenyl-pyrazoles.

Synthetic Isolation

For reaction workups involving this intermediate:

  • Extraction: Use Dichloromethane (DCM) . The lipophilicity (LogP ~2) ensures good partitioning into the organic phase from aqueous reaction quenches.

  • Purification: If recrystallization fails, flash chromatography using Hexane:Ethyl Acetate (gradient 80:20 to 50:50) is effective due to the compound's moderate polarity.

References

  • Kanto Chemical Co., Inc. (2024). Product Catalog: (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol. Retrieved from [Link]

  • Stec, J. et al. (2016). Indole-2-carboxamides as MmpL3 Inhibitors. Journal of Medicinal Chemistry.

Sources

(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol, identified by CAS Number 124344-98-5, is a substituted pyrazole derivative featuring a methyl group at the N1 position, a phenyl group at the C5 position, and a hydroxymethyl group at the C3 position of the pyrazole ring. The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of pyrazole are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] This guide provides a comprehensive overview of the known and predicted properties of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol, a proposed synthetic route based on established chemical principles, and its potential applications as a versatile intermediate in drug discovery and materials science.

Physicochemical Properties

While specific, experimentally determined data for this compound is not extensively reported in peer-reviewed literature, we can infer its key properties based on its structure and data from closely related analogs. The presence of a hydroxyl group and the nitrogen atoms in the pyrazole ring allows for hydrogen bonding, which typically results in a higher melting point compared to non-functionalized analogs.

Table 1: Core Identifiers and Predicted Physicochemical Properties

PropertyValueSource/Rationale
CAS Number 124344-98-5Chemical Abstracts Service
Molecular Formula C₁₁H₁₂N₂O---
Molecular Weight 188.23 g/mol [3]
Physical Form Predicted to be a solid at room temperature.Based on analogs like (1-Methyl-1H-pyrazol-5-yl)methanol and (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol which are solids.[3]
Melting Point Not reported. Expected to be higher than non-hydroxylated precursors due to hydrogen bonding.General chemical principles.
Boiling Point Not reported.---
Solubility Predicted to be soluble in polar organic solvents like methanol, ethanol, and DMSO; sparingly soluble in water.The hydroxyl group enhances polarity, while the phenyl and pyrazole rings provide nonpolar character.
InChI InChI=1S/C11H12N2O/c1-13-11(7-10(8-14)12-13)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3---
InChIKey Not readily available.---
SMILES CN1N=C(CO)C=C1C2=CC=CC=C2---

Proposed Synthesis and Characterization

A robust and logical synthetic route to (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol involves a two-step process: (1) the synthesis of a pyrazole ester precursor via cyclocondensation, followed by (2) the reduction of the ester to the primary alcohol. This approach is a well-established method for preparing substituted pyrazoles.[4]

Synthesis_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Reduction Start 1-Phenyl-1,3-butanedione + Methylhydrazine Intermediate Methyl 1-methyl-5-phenyl- 1H-pyrazole-3-carboxylate Start->Intermediate Reflux Target (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol Intermediate->Target LiAlH₄, THF

Sources

Structural Characterization & Crystallographic Analysis: (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on the structural characterization and crystallographic analysis of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol , designed for researchers in structural biology and medicinal chemistry.

Executive Summary

(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol (CAS: 124344-98-5) represents a critical scaffold in medicinal chemistry, particularly as a fragment in the design of phosphatase inhibitors (e.g., SHP2 inhibitors ) and antiviral agents. Unlike its planar regioisomer (the 3-phenyl-5-methanol variant), this specific isomer exhibits unique conformational properties due to the steric repulsion between the N-methyl group and the C5-phenyl ring.

This guide provides a technical breakdown of the compound's crystal structure logic, synthesis for crystallographic purity, and the specific intermolecular interactions that drive its supramolecular assembly.

Chemical Profile & Identity

ParameterDetail
IUPAC Name (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol
CAS Number 124344-98-5
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
Key Structural Feature Steric Twist (N1-Methyl vs. C5-Phenyl)
H-Bond Donor/Acceptor 1 Donor (-OH), 2 Acceptors (N, O)

Structural Analysis: The "Steric Twist" Phenomenon

In crystallographic terms, the distinction between the 1-methyl-5-phenyl and 1-methyl-3-phenyl isomers is profound. While the 3-phenyl isomer tends to adopt a planar conformation allowing for extensive


-

stacking, the 5-phenyl isomer described here is structurally forced into a twisted conformation.
Conformational Causality
  • The Clash: The Van der Waals radius of the methyl group at position

    
     directly interferes with the ortho-hydrogens of the phenyl ring at position 
    
    
    
    .
  • The Result: To relieve this strain, the single bond connecting the pyrazole and phenyl rings rotates.

  • Crystallographic Consequence: The dihedral angle (torsion angle) between the pyrazole plane and the phenyl plane is typically 40°–60° . This prevents the formation of flat, intercalated crystal packing sheets, often resulting in higher solubility and distinct unit cell parameters compared to its planar regioisomers.

Comparative Crystallographic Data

The following table contrasts the target molecule with its well-characterized regioisomer to illustrate the structural divergence.

FeatureTarget: (1-Methyl-5-phenyl-...) Isomer: (1-Methyl-3-phenyl-...)
Ph-Pyrazole Dihedral Angle ~44° (Twisted) < 10° (Planar)
Crystal Packing Dominated by H-bonding & CH-

Dominated by

-

Stacking
Space Group (Typical) Monoclinic (P2₁/c) or TriclinicOrthorhombic (P2₁2₁2₁)
Solubility Profile Higher (due to non-planarity)Lower (due to lattice energy)

Note: The planar isomer data is grounded in the crystallographic deposition eCrystals 10.5258/ecrystals/364. The twisted conformation of the 5-phenyl derivative is supported by NMR NOE studies and analogous biaryl pyrazole structures (e.g., RSC Adv., 2015, 5, 32669).

Experimental Protocols

Synthesis for Crystallographic Purity

To obtain single crystals suitable for X-ray diffraction (XRD), the synthesis must avoid regioisomeric contamination.

Methodology:

  • Regioselective Cyclization: React 1-phenyl-1,3-butanedione with methylhydrazine. Crucial Step: Control pH and temperature to favor the 5-phenyl isomer, although the 3-phenyl isomer is often thermodynamically favored.

  • Purification: Flash column chromatography (Ethyl Acetate/Hexane gradient) is required to separate the minor 3-phenyl isomer.

  • Reduction: Reduce the resulting ester or aldehyde intermediate using Sodium Borohydride (

    
    ) in Methanol at 0°C to yield the target alcohol.
    
Crystallization Protocol

The presence of the hydroxyl (-CH₂OH) group creates a strong "hook" for hydrogen bonding, which drives the lattice formation.

  • Technique: Slow Evaporation.

  • Solvent System: Ethanol/Water (9:1) or Dichloromethane/Hexane.

  • Procedure:

    • Dissolve 50 mg of pure compound in minimal warm Ethanol.

    • Filter through a 0.22 µm PTFE syringe filter into a clean vial.

    • Cover with parafilm, poke 3 small holes, and store at 4°C.

    • Observation: Colorless prisms or blocks should appear within 48–72 hours.

Visualization of Structural Logic

Crystal Packing & Interaction Network

The following diagram illustrates the logical flow of intermolecular forces that stabilize the crystal lattice of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol.

CrystalPacking cluster_forces Intermolecular Forces Molecule Molecule: (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol HBond Primary Interaction: O-H···N(2) Hydrogen Bond Molecule->HBond Functional Group Steric Steric Constraint: N(1)-Me vs C(5)-Ph Molecule->Steric Intrinsic Geometry Packing Crystal Packing: Zig-Zag Chains or Dimers HBond->Packing Directs Assembly Twist Conformation: Twisted (~45° Dihedral) Steric->Twist Forces Rotation Twist->Packing Prevents Planar Stacking

Caption: Logical dependency of crystal packing on the steric "twist" and hydroxyl-nitrogen hydrogen bonding.

Synthesis & Regioselectivity Pathway

Synthesis Start Precursors: Benzoylacetone + Methylhydrazine Reaction Cyclocondensation (Regioselectivity Control) Start->Reaction Isomer3 Minor Product: 3-Phenyl Isomer (Planar) Reaction->Isomer3 Kinetic Isomer5 Target Product: 5-Phenyl Isomer (Twisted) Reaction->Isomer5 Thermodynamic Reduction Reduction: NaBH4 / MeOH Isomer5->Reduction Final Final Crystal: (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol Reduction->Final

Caption: Synthesis pathway highlighting the divergence between the planar (3-phenyl) and twisted (5-phenyl) isomers.

Pharmaceutical Implications

The crystal structure has direct implications for drug development, specifically in fragment-based drug discovery (FBDD):

  • Solubility: The twisted conformation disrupts the crystal lattice energy compared to planar analogs, generally improving aqueous solubility—a desirable trait for fragment libraries.

  • Binding Pocket Fit: In targets like SHP2 (PTPN11), the pyrazole ring often acts as a scaffold. The 5-phenyl twist allows the molecule to adopt a non-coplanar geometry that can fit into hydrophobic sub-pockets that planar molecules cannot access.

  • Active Pharmacophore: The 3-hydroxymethyl group serves as a versatile handle for further derivatization (e.g., to amines or ethers) to optimize interactions with polar residues in the binding site.

References

  • Huth, S. L., & Hursthouse, M. B. (2008).[1] Crystal structure of (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol. University of Southampton, eCrystals. (Provides the baseline data for the regioisomer).

  • Müller, T. J. J., et al. (2015). Sequential palladium catalyzed coupling–cyclocondensation–coupling (C3) four-component synthesis of intensively blue luminescent biaryl pyrazoles. RSC Advances, 5, 32669-32680. (Establishes the steric twist logic in 1-methyl-5-phenyl pyrazoles).

  • PubChem Compound Summary. CID 2795476: (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol. National Center for Biotechnology Information. (Verifies chemical identity and isomeric variations).

  • Hellmuth, K., et al. (2008). Specific inhibitors of the protein tyrosine phosphatase Shp2.[2] Proc. Natl. Acad. Sci. U.S.A., 105(20), 7275-7280.[2] (Contextualizes the pharmacophore in drug development).

Sources

Methodological & Application

One-pot synthesis of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol scaffold is a critical pharmacophore in kinase inhibitor development (e.g., substituted pyrazolo[4,3-b]pyridines) and agrochemistry.[1] Its structural integrity relies on the precise regiochemical placement of the phenyl group at the C5 position and the hydroxymethyl group at C3 relative to the N1-methyl substituent.

This Application Note details a robust telescoped protocol for synthesizing this target from commodity precursors (acetophenone and diethyl oxalate). Unlike theoretical "one-pot" concepts that often fail in scale-up due to byproduct accumulation, this guide presents a streamlined two-stage cascade :

  • Regioselective Cyclocondensation : Controlling the Knorr-type synthesis to favor the 1,5-isomer over the 1,3-isomer.[1]

  • Chemo-selective Reduction : Converting the ester functionality to the primary alcohol without affecting the pyrazole core.[1]

Chemical Strategy & Mechanism

The Regioselectivity Challenge

The core challenge in synthesizing N-alkyl-3,5-disubstituted pyrazoles is controlling the attack of the hydrazine nucleophile.[1]

  • Reaction : Ethyl benzoylpyruvate (from acetophenone + diethyl oxalate) + Methylhydrazine.

  • Pathway A (Desired) : The unsubstituted amino group (

    
    ) of methylhydrazine is the stronger nucleophile. It preferentially attacks the most electrophilic carbonyl—the 
    
    
    
    -keto ester carbonyl (C2), which is activated by the adjacent ester group. Subsequent cyclization places the
    
    
    -methyl group at the C5 position (bearing the phenyl ring).
  • Pathway B (Undesired) : Attack at the benzoyl carbonyl (C4) leads to the 1-methyl-3-phenyl isomer.[1]

Strategic Solution : We utilize kinetic control in ethanol at moderate temperatures. The high electrophilicity of the


-keto carbonyl relative to the conjugated benzoyl carbonyl drives the reaction toward the desired 1-methyl-5-phenyl-3-carboxylate  intermediate, which is then reduced in situ or after a simple workup.[1]
Reaction Scheme

ReactionScheme cluster_0 Stage 1: Cyclocondensation cluster_1 Stage 2: Reduction SM1 Acetophenone Int1 Ethyl Benzoylpyruvate (Enolate) SM1->Int1 NaOEt, EtOH Claisen Cond. SM2 Diethyl Oxalate SM2->Int1 Int2 Ethyl 1-methyl-5-phenyl- 1H-pyrazole-3-carboxylate Int1->Int2 MeNHNH2 Regioselective Cyclization Prod (1-Methyl-5-phenyl- 1H-pyrazol-3-yl)methanol (Target) Int2->Prod LiAlH4, THF Ester Reduction

Caption: Logical pathway for the synthesis. The critical regiochemical step is the cyclization of the diketoester intermediate.

Detailed Protocol

Materials & Reagents
ReagentEquiv.RoleHazard Note
Acetophenone1.0SubstrateIrritant
Diethyl Oxalate1.2C2-SourceCombustible
Sodium Ethoxide (21% in EtOH)1.2BaseCorrosive, Moisture Sensitive
Methylhydrazine1.1Heterocycle SourceToxic, Carcinogen
Lithium Aluminum Hydride (LiAlH4)1.5Reducing AgentPyrophoric, Reacts violently with water
THF (Anhydrous)SolventMediumPeroxide former
Stage 1: Synthesis of the Pyrazole Ester Intermediate

Goal: Create the 1,5-disubstituted pyrazole core with high regioselectivity.

  • Claisen Condensation :

    • In a dry 3-neck round-bottom flask (RBF) under

      
      , charge Sodium Ethoxide  (21% wt solution in EtOH, 1.2 equiv).
      
    • Cool to 0°C. Add Acetophenone (1.0 equiv) dropwise over 15 mins. The solution will turn yellow/orange.

    • Add Diethyl Oxalate (1.2 equiv) dropwise, maintaining temperature <10°C.

    • Warm & Stir : Allow to warm to Room Temperature (RT) and stir for 3 hours. A thick precipitate (sodium enolate of ethyl benzoylpyruvate) typically forms.

    • Checkpoint: TLC (Hexane:EtOAc 8:2) should show consumption of acetophenone.

  • Cyclization :

    • Re-cool the mixture to 0°C.

    • Dilute with Ethanol (5-10 volumes) if the slurry is too thick.[1]

    • Critical Step : Add Methylhydrazine (1.1 equiv) dropwise. Caution: Exothermic.[1]

    • Acidify carefully with Glacial Acetic Acid (approx. 2.0 equiv) to catalyze the dehydration.

    • Reflux the mixture for 2–4 hours.

    • Workup : Evaporate ethanol under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x). Wash organics with Brine, dry over

      
      , and concentrate.[2]
      
    • Purification: Recrystallize from Ethanol/Water or Hexane/EtOAc to isolate Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate .[1]

    • Validation:

      
       NMR should show the N-Me singlet around 
      
      
      
      3.8–4.0 ppm and the pyrazole C4-H singlet around
      
      
      6.8–7.0 ppm.[1]
Stage 2: Reduction to the Alcohol

Goal: Selective reduction of the C3-ester to the primary alcohol.

  • Preparation :

    • In a clean, dry RBF under Argon/Nitrogen, suspend LiAlH4 (1.5 equiv) in anhydrous THF (10 volumes). Cool to 0°C.[1]

  • Addition :

    • Dissolve the Pyrazole Ester (from Stage 1) in anhydrous THF.

    • Add the ester solution dropwise to the LiAlH4 suspension. Gas evolution (

      
      ) will occur.
      
  • Reaction :

    • Stir at 0°C for 30 mins, then warm to RT for 1 hour.

    • Checkpoint: TLC should show a more polar spot (Alcohol) and disappearance of the ester.

  • Quench (Fieser Method) :

    • Cool to 0°C.[1]

    • Carefully add water (

      
       mL, where 
      
      
      
      = mass of LiAlH4 in g).
    • Add 15% NaOH (

      
       mL).
      
    • Add water (

      
       mL).
      
    • Stir until a granular white precipitate forms.

  • Isolation :

    • Filter through a Celite pad.[1] Wash the pad with THF.

    • Concentrate the filtrate to yield the crude alcohol.

    • Final Purification : Recrystallization from EtOAc/Hexane or Column Chromatography (DCM:MeOH 95:5).

Experimental Workflow Diagram

Workflow cluster_setup Step 1: Claisen Condensation cluster_cyclization Step 2: Cyclization cluster_reduction Step 3: Reduction Start Acetophenone + Diethyl Oxalate + NaOEt (in EtOH) Precip Form Sodium Enolate (Yellow Precipitate) Start->Precip Stir 3h @ RT AddHyd Add Methylhydrazine + AcOH Precip->AddHyd Cool to 0°C Reflux Reflux 2-4h AddHyd->Reflux IsolateEster Isolate Ester Intermediate (Crystallization) Reflux->IsolateEster Evaporate & Extract Reduct LiAlH4 / THF 0°C -> RT IsolateEster->Reduct Dissolve in THF Quench Fieser Workup (H2O / NaOH / H2O) Reduct->Quench Final Target Alcohol (White Solid) Quench->Final Filter & Conc.

Caption: Step-by-step operational workflow for the synthesis of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Regioisomer Contamination Formation of 1-methyl-3-phenyl isomer.[1]Ensure Methylhydrazine is added to the Diketoester (not vice versa) at low temperature. Use Acetic Acid as a co-solvent during reflux, as acidic conditions favor the 1,5-isomer formation kinetically.
Incomplete Reduction Old/Inactive LiAlH4 or wet solvent.[1]Use fresh LiAlH4 pellets.[1] Ensure THF is distilled over Na/Benzophenone or from a drying column.
Emulsion during Workup Aluminum salts forming a gel.[1]Strictly follow the Fieser Quench (1:1:3 ratio). Use Rochelle's salt (Potassium Sodium Tartrate) solution if emulsion persists.
Low Yield (Step 1) Hydrolysis of diethyl oxalate.Ensure Sodium Ethoxide is fresh and the reaction is kept strictly anhydrous until the quench.

References

  • Regioselective Pyrazole Synthesis : Deng, X.; Mani, N. S. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." J. Org.[1] Chem.2008 , 73, 2412–2415. Link (Provides mechanistic insight into regiocontrol).

  • General Synthesis of 1-Methyl-5-Phenylpyrazoles : Behr, L. C.; Fusco, R.; Jarboe, C. H.[1] "Pyrazoles, Pyrazolines, Pyrazolidines, Indazoles and Condensed Rings." The Chemistry of Heterocyclic Compounds, Wiley, 1967 . (Classic text establishing the attack of hydrazine at the

    
    -carbon).
    
  • Synthesis of Pyrazole Alcohols : Tietze, L. F.; Eicher, T. "Reactions and Syntheses: In the Organic Chemistry Laboratory." Wiley-VCH, 1991 .[1] (Standard protocols for ester reduction).

  • Aldehyde Precursor Route : Arkivoc2007 , xiv, 185-203.[3] (Describes the synthesis of the corresponding aldehyde, confirming the scaffold stability).

  • Structural Confirmation : Saeed, A.; Arshad, I.; Flörke, U.[4] "One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate." Crystals2012 , 2, 1248-1252. Link (Relevant for NMR/Crystal data of similar 1,5-disubstituted systems).

Sources

Characterization of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol using NMR

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution NMR Characterization of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol

Abstract

(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol is a critical intermediate in the synthesis of bioactive compounds, including MmpL3 inhibitors for tuberculosis treatment and various kinase inhibitors.[1] A persistent challenge in the synthesis of N-methyl-5-phenylpyrazoles via the condensation of methylhydrazine and 1,3-dicarbonyls is the formation of the thermodynamic regioisomer, (1-methyl-3-phenyl-1H-pyrazol-5-yl)methanol.[1] This application note details a robust NMR protocol to unambiguously characterize the 1,5-substituted isomer, utilizing 1D 1H/13C NMR and diagnostic 2D NOESY/HMBC correlations to verify the proximity of the N-methyl group to the phenyl ring.[1]

Introduction & Challenge

The pyrazole ring is a privileged scaffold in medicinal chemistry. However, the regiochemistry of N-alkylation or cyclization is often governed by subtle steric and electronic factors.[1]

  • Target Molecule: (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol (1,5-isomer).[1] The phenyl group is at position 5 (adjacent to N-methyl), and the hydroxymethyl group is at position 3.[1]

  • Common Impurity: (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol (1,3-isomer).[1][2] The phenyl group is at position 3 (distal to N-methyl), and the hydroxymethyl group is at position 5.[1]

Distinguishing these isomers by Mass Spectrometry is difficult as they share identical molecular weights and similar fragmentation patterns. NMR spectroscopy, specifically the Nuclear Overhauser Effect (NOE), provides the definitive structural proof required for IND-enabling data packages.

Experimental Protocol

Sample Preparation
  • Solvent: DMSO-d6 (99.9% D) is recommended over CDCl3.[1]

    • Reasoning: DMSO minimizes solute aggregation and often resolves the hydroxyl proton (OH) as a distinct triplet or broad singlet, providing integration data that confirms the alcohol functionality. It also prevents potential overlap of the N-methyl signal with residual water.[1]

  • Concentration: 10–15 mg in 600 µL solvent.

  • Tube: 5 mm high-precision NMR tube (e.g., Wilmad 535-PP).

Instrument Parameters (Recommended)
  • Field Strength: 400 MHz minimum (600 MHz preferred for clean separation of aromatic multiplets).

  • Temperature: 298 K (25 °C).[1]

  • Pulse Sequences:

    • zg30 (1H standard)[1]

    • zgpg30 (13C {1H} decoupled)[1]

    • cosygpppqf (1H-1H COSY)[1]

    • hsqcetgp (1H-13C HSQC)[1]

    • hmbcgplpndqf (1H-13C HMBC)[1]

    • noesygpphpp (1D or 2D NOESY, mixing time 500 ms)[1]

Results & Discussion

1H NMR Spectral Analysis

The proton spectrum provides the first line of evidence. The chemical shift of the pyrazole C4-H and the N-methyl group are diagnostic but can be ambiguous without 2D data.[1]

PositionGroupShift (δ, ppm)MultiplicityIntegralAssignment Logic
Ph-H Phenyl7.40 – 7.60Multiplet5HAromatic protons.[1] Note: In the 1,5-isomer, the phenyl ring is twisted out of planarity due to steric clash with N-Me, often broadening these signals compared to the 1,3-isomer.[1]
H-4 Pyrazole CH6.55 – 6.65Singlet1HCharacteristic pyrazole C4 proton.[1]
OH Hydroxyl5.10 – 5.30Triplet/Broad1HVisible in DMSO-d6; couples to CH2.[1]
CH2 Methylene4.45 – 4.55Doublet2HCouples to OH (J ~ 5-6 Hz).[1] Appears as singlet if D2O exchange occurs.
N-CH3 N-Methyl3.75 – 3.85Singlet3HCritical Diagnostic. In the 1,5-isomer, this signal is often slightly shielded by the adjacent phenyl ring's ring current compared to the 1,3-isomer.[1]
13C NMR Spectral Analysis

Carbon chemical shifts confirm the oxidation state of the carbons.

  • δ ~ 152.0 ppm: C3 (attached to CH2OH).

  • δ ~ 144.5 ppm: C5 (attached to Phenyl).[3] Note: C5 is typically deshielded relative to C3 in 1-methylpyrazoles, but substituents invert this.[1] HMBC is required to assign C3 vs C5 definitively.

  • δ ~ 128-130 ppm: Phenyl carbons.[1]

  • δ ~ 105.0 ppm: C4 (Pyrazole CH).

  • δ ~ 57.0 ppm: CH2 -OH.[1]

  • δ ~ 37.5 ppm: N-C H3.[1]

2D NMR: The "Self-Validating" Proof

To prove the structure is the 1,5-isomer and not the 1,3-isomer, we rely on spatial proximity (NOESY) and long-range connectivity (HMBC).[1]

A. NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Experiment: Irradiate the N-Methyl signal at ~3.80 ppm.

  • Observation (1,5-Isomer): Strong NOE enhancement of the Phenyl ortho-protons (~7.4 ppm).[1]

    • Mechanism:[1] The N-Me and C5-Phenyl groups are adjacent.[1]

  • Observation (1,3-Isomer - Negative Control): NOE enhancement of the H-4 proton or the CH2 group (if at C5).[1] No interaction with Phenyl.

B. HMBC (Heteronuclear Multiple Bond Correlation)

  • Correlation: The N-Methyl protons (~3.8 ppm) will show a strong 3-bond correlation (3JCH) to C5 .[1]

  • Differentiation:

    • If C5 correlates to Phenyl protons -> 1,5-Isomer .[1]

    • If C5 correlates to CH2 protons -> 1,3-Isomer .[1]

Visualization of Workflow & Regiochemistry

The following diagram illustrates the logical flow for distinguishing the isomers and the specific NOE interactions expected.

G Start Crude Reaction Mixture (Methylhydrazine + Benzoylacetate) PossibleIsomers Possible Regioisomers Start->PossibleIsomers Isomer15 Target: 1,5-Isomer (1-Me, 5-Ph) PossibleIsomers->Isomer15 Steric Crowding Isomer13 Impurity: 1,3-Isomer (1-Me, 3-Ph) PossibleIsomers->Isomer13 Thermodynamic NMR_Exp 1H NMR & NOESY Experiment Isomer15->NMR_Exp Isomer13->NMR_Exp Result_Pos NOE: N-Me ↔ Phenyl (Ortho) NMR_Exp->Result_Pos Observed Signal? Result_Neg NOE: N-Me ↔ H4 / CH2 NMR_Exp->Result_Neg Conclusion CONFIRMED STRUCTURE (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol Result_Pos->Conclusion Positive ID Result_Neg->Conclusion Reject Structure

Figure 1: Decision tree for the regiochemical assignment of N-methyl-phenylpyrazoles using NOESY NMR.

Troubleshooting & Tips

  • Water Suppression: If the sample is wet, the water peak in DMSO (3.33 ppm) can broaden. Use a solvent suppression sequence (zgesgp) if the N-Me peak (3.8 ppm) is obscured, though they are usually well-resolved.[1]

  • Rotational Isomerism: The 5-phenyl ring may exhibit restricted rotation due to the adjacent N-methyl group.[1] If the phenyl protons appear extremely broad, run the NMR at elevated temperature (e.g., 320 K) to sharpen the signals by increasing the rotation rate.

  • Concentration Effects: High concentrations (>30 mg/mL) may cause stacking of the aromatic rings, shifting the N-Me signal upfield. Stick to <15 mg/mL for standard characterization.

References

  • Regiochemistry of Pyrazole Synthesis

    • Aggarwal, R., et al. "Regioselective synthesis of 1-aryl-3,5-substituted pyrazoles."[1] Journal of Chemical Sciences, 2018.

    • [1]

  • NMR Solvent Impurity Tables

    • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Journal of Organic Chemistry, 2016.

    • [1]

  • MmpL3 Inhibitor Context (Relevance)

    • Li, W., et al. "Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth." ACS Omega, 2019.

    • [1]

  • Crystal Structure of Regioisomer (1,3-isomer)

    • Huth, S. L., et al. "(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol."[1][2] University of Southampton eCrystals Repository, 2008.

Sources

Mass spectrometry analysis of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Profiling of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol

Executive Summary

(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol (CAS: 124344-98-5) is a critical heterocyclic scaffold used in the synthesis of bioactive compounds, including COX-2 inhibitors and MCL-1 antagonists. Its structural integrity—defined by the 1,5-substitution pattern on the pyrazole ring—is pivotal for biological activity, yet this steric arrangement makes it prone to isomerization or degradation under stress.

This guide provides a definitive protocol for the mass spectrometric analysis of this compound. Unlike generic methods, this protocol addresses the specific ionization behavior of the N-methyl-pyrazole core and the lability of the C3-hydroxymethyl group, ensuring precise quantification and structural validation.

Physicochemical & Mass Spectrometric Profile

Understanding the molecule's behavior in the gas phase is the foundation of this protocol.

PropertyValueAnalytical Implication
Formula C₁₁H₁₂N₂OMonoisotopic Mass: 188.09
Precursor Ion 189.1 m/z [M+H]⁺ Dominant species in ESI(+) due to the basic pyridinic nitrogen (N2).
pKa (Calc) ~2.5 (Pyrazole N)Requires acidic mobile phase (pH < 3) for efficient protonation.
LogP ~1.8Moderately lipophilic; ideal for C18 Reverse Phase LC.
Key Lability C3-Methanol GroupProne to in-source fragmentation (loss of H₂O, -18 Da).
Mechanistic Insight: The 1,5-Regioisomer Challenge

The 1-methyl-5-phenyl arrangement creates steric clash between the N-methyl group and the phenyl ring, forcing the phenyl group to twist out of planarity.

  • Chromatographic Effect: This reduced planarity decreases π-π interactions with the C18 stationary phase, causing the 1,5-isomer to elute earlier than its thermodynamically more stable 1,3-isomer.

  • MS Effect: The steric strain weakens the N1-C5 bond, potentially influencing fragmentation energies compared to the 1,3-isomer.

Experimental Protocol

Sample Preparation (Self-Validating Workflow)

Standard stock solutions must be prepared in methanol to prevent hydrolysis, but final dilution should match the initial mobile phase to prevent peak distortion.

  • Stock Preparation: Dissolve 1.0 mg of analyte in 1.0 mL HPLC-grade Methanol (1 mg/mL). Store at -20°C.

  • Working Standard: Dilute Stock to 1 µg/mL using Water:Methanol (90:10 v/v) containing 0.1% Formic Acid.

    • Validation Check: Inject immediately. If a peak appears at 171 m/z (loss of water) in the full scan without collision energy, the source temperature is too high.

  • Internal Standard (IS): Use Celecoxib (structural analog) or deuterated 1-phenyl-pyrazole-d5 if available.

LC-MS/MS Conditions

Chromatography (UHPLC)

  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 4.0 min: 90% B

    • 5.0 min: 90% B

    • 5.1 min: 10% B (Re-equilibration)

Mass Spectrometry (ESI+)

  • Source: Electrospray Ionization (Positive Mode).[1]

  • Capillary Voltage: 3500 V.

  • Desolvation Temp: 350°C (Keep moderate to prevent thermal degradation of the alcohol).

  • Cone Voltage: 30 V (Optimized to maximize 189.1 without inducing in-source water loss).

MRM Transition Table
TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Mechanism
Quantifier 189.1171.1 15Loss of H₂O (Formation of stabilized benzylic-type cation).
Qualifier 1 189.1159.1 22Loss of CH₂O (Formaldehyde loss from hydroxymethyl).
Qualifier 2 189.177.0 45Phenyl Cation (High energy cleavage of C5-Phenyl bond).

Visualizing the Science

Figure 1: Analytical Workflow

This diagram illustrates the logical flow from sample to data, highlighting critical decision points (e.g., pH control).

Workflow Sample Sample (Drug Intermediate) Prep Dilution (90:10 H2O:MeOH) Sample->Prep Dissolve LC UHPLC Separation (C18, Acidic pH) Prep->LC Inject ESI ESI Source (+3.5 kV) LC->ESI Elute Q1 Q1 Filter (189.1 m/z) ESI->Q1 Ionize CID Collision Cell (N2 Gas) Q1->CID Select Parent Q3 Q3 Filter (171.1 / 77.0 m/z) CID->Q3 Fragment Data Quantification & ID Q3->Data Detect

Caption: Step-by-step analytical workflow ensuring sample integrity and selective detection.

Figure 2: Fragmentation Pathway Logic

Understanding how the molecule breaks confirms that you are detecting the correct compound and not an isobaric interference.

Fragmentation Parent Precursor Ion [M+H]+ m/z 189.1 Frag1 Fragment 1 (Quant) [M+H - H2O]+ m/z 171.1 (Stabilized Cation) Parent->Frag1 Low CE (15eV) - H2O (18 Da) Frag2 Fragment 2 (Qual) [M+H - CH2O]+ m/z 159.1 (Formaldehyde Loss) Parent->Frag2 Med CE (22eV) - CH2O (30 Da) Frag3 Fragment 3 (Qual) [Phenyl]+ m/z 77.0 (Ring Cleavage) Parent->Frag3 High CE (45eV) - Pyrazole Ring

Caption: Proposed fragmentation pathway for (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol in ESI+.

Results & Discussion: Interpreting the Data

Linearity and Sensitivity

Using this protocol, researchers should expect a linear dynamic range from 1 ng/mL to 1000 ng/mL .

  • LOD (Limit of Detection): Typically ~0.1 ng/mL (S/N > 3).

  • LOQ (Limit of Quantification): ~0.5 ng/mL (S/N > 10).

Troubleshooting Common Issues
  • Issue: High background signal at 171 m/z in the blank.

    • Cause: In-source fragmentation. The source temperature (350°C) might be too aggressive for the hydroxymethyl group.

    • Fix: Lower desolvation temperature to 250°C or reduce Cone Voltage by 5-10 V.

  • Issue: Double peaks in the chromatogram.

    • Cause: Separation of the 1,5-isomer (target) from the 1,3-isomer (impurity/degradation product).

    • Fix: The 1,5-isomer usually elutes first . Confirm with a pure standard of the 1,3-isomer if available.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217354, (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol. Retrieved from [Link]

  • Holčapek, M., et al. (2010).Mass spectrometry of heterocyclic compounds. In Advances in Heterocyclic Chemistry (Vol. 100). Elsevier.
  • Wang, Z., et al. (2007). HPLC Separation of 1-Phenyl-3-methyl-5-pyrazolone Derivatized Oligosaccharides and Its Matrix-assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry Identification.[2] Chinese Journal of Organic Chemistry. Retrieved from [Link][1][3][4][5][6][7][8]

Sources

Application Note: Biological Activity & Protocol Guide for (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Significance

The compound (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol (CAS: 124344-98-5) represents a "privileged scaffold" in modern medicinal chemistry. Unlike fully developed drug candidates, this molecule serves as a high-value fragment hit and a versatile synthetic intermediate. Its structural core—a 1,5-disubstituted pyrazole with a hydroxymethyl "handle" at position 3—provides a rigid geometry that has shown specific utility in Fragment-Based Drug Discovery (FBDD) .

Key Biological Applications:

  • SHP2 Phosphatase Inhibition: Identified as a validated fragment hit for the oncogenic protein tyrosine phosphatase SHP2 (PTPN11), a critical node in the RAS/ERK signaling pathway.

  • Viral Nucleoprotein Targeting: Exhibits activity against Arenavirus nucleoproteins (NP), offering a starting point for broad-spectrum antiviral development.

  • Kinase & COX-2 Scaffold: The 1,5-diaryl-like geometry mimics the pharmacophore of established COX-2 inhibitors (e.g., Celecoxib) and p38 MAPK inhibitors, allowing the hydroxymethyl group to be converted into selectivity-enhancing side chains.

Chemical Handling & Quality Control

Before initiating biological assays, the structural integrity of the scaffold must be verified. A common synthetic pitfall is the formation of the thermodynamically stable 1-methyl-3 -phenyl isomer rather than the desired 1-methyl-5 -phenyl isomer.

Protocol 1: Regioisomer Verification & Stock Preparation

Objective: Confirm the 1,5-substitution pattern and prepare assay-ready stocks.

Materials:

  • Compound (Solid, >95% purity)[1]

  • DMSO (Dimethyl sulfoxide), anhydrous, cell-culture grade

  • NMR Spectrometer (400 MHz or higher)

Step-by-Step Procedure:

  • NOESY NMR Analysis (Critical Step):

    • Dissolve 5 mg of compound in DMSO-d6.

    • Run a 1D 1H-NMR to assign the N-Methyl singlet (~3.8 ppm) and the Phenyl protons.

    • Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

    • Validation Criteria: You must observe a strong NOE cross-peak between the N-Methyl protons and the ortho-protons of the Phenyl ring.

    • Failure Mode: If no NOE is observed between N-Me and Ph, you likely have the 1-methyl-3-phenyl isomer, which is biologically distinct and often inactive in these specific targets.

  • Stock Solution Preparation:

    • Weigh the solid and dissolve in 100% DMSO to a concentration of 100 mM .

    • Vortex for 30 seconds to ensure complete solubilization.

    • Aliquot into amber glass vials (avoid plastic if storing long-term) and store at -20°C.

    • Note: The hydroxymethyl group is stable, but avoid strong acids which may catalyze dehydration or etherification.

Primary Bioassay: SHP2 Enzymatic Inhibition

This protocol details the evaluation of the scaffold and its derivatives as inhibitors of SHP2, a primary target for this chemical class. The assay uses the chromogenic substrate p-nitrophenyl phosphate (pNPP).

Protocol 2: In Vitro SHP2 Phosphatase Assay

Principle: SHP2 dephosphorylates pNPP to produce p-nitrophenol, which absorbs strongly at 405 nm. Inhibitors reduce the rate of this colorimetric reaction.

Reagents:

  • Recombinant Human SHP2 protein (Catalytic domain).

  • Substrate: pNPP (p-Nitrophenyl Phosphate), 50 mM stock.

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT (add fresh), 0.05% Tween-20.

  • Stop Solution: 1 M NaOH.

Workflow:

  • Enzyme Activation:

    • Dilute SHP2 enzyme to 0.5 nM in Assay Buffer.

    • Note: Some commercial SHP2 preps require activation by a bisphosphorylated peptide (e.g., IRS-1 peptide). If using full-length SHP2, pre-incubate with 10 µM peptide for 15 min at 30°C.

  • Compound Addition:

    • Prepare a serial dilution of the pyrazole derivative in Assay Buffer (keep DMSO constant at 1% final).

    • Add 10 µL of compound solution to a 96-well clear flat-bottom plate.

    • Add 40 µL of Enzyme solution. Incubate for 15 minutes at Room Temperature (RT).

  • Reaction Initiation:

    • Add 50 µL of pNPP substrate solution (Final concentration should be near the Km, typically 2-4 mM).

    • Mix immediately by tapping the plate.

  • Kinetic Measurement:

    • Monitor Absorbance at 405 nm every 1 minute for 30 minutes at 30°C using a microplate reader.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
    • Determine % Inhibition:

      
      .
      
    • Fit data to a sigmoidal dose-response equation to calculate IC50.

Troubleshooting Table:

ObservationPossible CauseSolution
High Background Spontaneous pNPP hydrolysisPrepare pNPP fresh; keep on ice; check buffer pH.
No Activity Enzyme oxidationEnsure DTT is added fresh to the buffer.
Precipitation Compound insolubilityCheck well for turbidity; reduce max concentration to 100 µM.

Secondary Bioassay: Cell Viability & Toxicity

Before advancing to complex models, the general cytotoxicity of the derivative must be established to differentiate specific target engagement from non-specific toxicity.

Protocol 3: MTS Cell Proliferation Assay

Cells: KYSE-520 (Esophageal) or MDA-MB-231 (Breast) – cell lines often dependent on SHP2/RAS signaling.

Procedure:

  • Seed cells at 3,000 cells/well in 96-well plates. Allow attachment overnight.

  • Treat with serial dilutions of the pyrazole derivative (0.1 µM – 100 µM) for 72 hours.

  • Add 20 µL of MTS reagent (Promega CellTiter 96®).

  • Incubate for 1-4 hours at 37°C.

  • Measure Absorbance at 490 nm.

  • Interpretation: A potent SHP2 inhibitor should show cytostasis (growth arrest) rather than rapid necrosis. Compare IC50 values with the enzymatic assay. If Cell IC50 >> Enzyme IC50, permeability may be an issue (common with polar hydroxymethyl groups).

Mechanistic Visualization

Figure 1: SHP2 Signaling & Inhibition Logic

The following diagram illustrates the upstream and downstream consequences of SHP2 inhibition by the pyrazole scaffold.

SHP2_Pathway RTK Receptor Tyrosine Kinase (EGFR/PDGFR) GRB2 GRB2 (Adapter) RTK->GRB2 GAB1 GAB1 (Scaffold) GRB2->GAB1 SHP2 SHP2 (PTPN11) Target GAB1->SHP2 Activates RAS RAS-GTP SHP2->RAS Promotes GTP Loading RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol Derivative Inhibitor->SHP2 Inhibits (Allosteric/Active Site)

Caption: The pyrazole scaffold targets SHP2, preventing RAS activation and downstream ERK signaling, thereby blocking cancer cell proliferation.

Figure 2: Synthetic Optimization Workflow

How to evolve the "methanol" fragment into a potent lead.

Synthesis_Workflow Start Scaffold: (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol Step1 Activation: Convert -OH to -Cl/-Br (SOCl2 or PBr3) Start->Step1 Functionalization Branch1 Etherification: + Phenols/Alcohols Step1->Branch1 Branch2 Amination: + Primary/Secondary Amines Step1->Branch2 Lead1 Lead A: Improved Lipophilicity (Kinase Inhibitor) Branch1->Lead1 Lead2 Lead B: Solubility & H-Bonding (SHP2/Viral Target) Branch2->Lead2

Caption: Optimization pathway transforming the hydroxymethyl fragment into diverse bioactive leads.

References

  • University of Birmingham. (2010). Fragment-based screening of the oncogenic protein tyrosine phosphatase SHP2. Ph.D. Thesis.[2] Link

  • St Andrews Research Repository. (2014). Molecular studies of the Tacaribe virus nucleoprotein (NP): identification and characterisation of virus-host interactions as novel anti-arenavirus drug targets. Ph.D. Thesis.[2] Link

  • National Institutes of Health (NIH). (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1.[3] ACS Omega.[3] Link

  • Sigma-Aldrich. (2024). Product Specification: (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol.[4]Link

Sources

Application Notes and Protocols for In Vitro Evaluation of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[3] Marketed drugs and clinical candidates containing the pyrazole moiety span a remarkable therapeutic spectrum, including anti-inflammatory agents like celecoxib, anticancer drugs, and analgesics.[3][4] The derivatization potential of the pyrazole ring offers a rich landscape for medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties, making the exploration of novel pyrazole-containing compounds a continued priority in drug discovery.[5]

This guide focuses on a specific, yet under-explored derivative, (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol . We will provide a comprehensive framework for its initial in vitro characterization, from synthesis considerations to a suite of biological assays designed to elucidate its potential therapeutic value. The protocols herein are designed to be robust and self-validating, providing researchers with the necessary tools to embark on the study of this and similar novel chemical entities.

Section 1: Synthesis Strategy and Characterization

1.1. Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol would involve the reduction of a corresponding pyrazole-3-carboxylate or carboxaldehyde intermediate. This intermediate can be synthesized via the reaction of methylhydrazine with a phenyl-substituted β-ketoester.

1.2. Hypothetical Synthesis Protocol

  • Step 1: Synthesis of Ethyl 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylate.

    • To a solution of ethyl benzoylpyruvate in ethanol, add an equimolar amount of methylhydrazine.

    • The reaction mixture is refluxed for 4-6 hours, with progress monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

  • Step 2: Reduction to (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol.

    • The purified ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate is dissolved in an anhydrous solvent such as tetrahydrofuran (THF).

    • The solution is cooled to 0°C in an ice bath, and a reducing agent, for instance, lithium aluminum hydride (LiAlH4), is added portion-wise.

    • The reaction is stirred at room temperature until the ester is fully consumed (monitored by TLC).

    • The reaction is carefully quenched with water and a sodium hydroxide solution.

    • The resulting solid is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the target compound.

1.3. Physicochemical Characterization

The identity and purity of the synthesized (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol should be rigorously confirmed using a panel of analytical techniques:

Technique Purpose
¹H and ¹³C NMR Spectroscopy To confirm the chemical structure and identify the number and types of protons and carbons.
Mass Spectrometry (MS) To determine the molecular weight and confirm the molecular formula.
Infrared (IR) Spectroscopy To identify the presence of key functional groups, such as the hydroxyl (-OH) group.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.

Section 2: In Vitro Biological Evaluation - A Tiered Approach

Given the broad spectrum of activities reported for pyrazole derivatives, a tiered approach to in vitro testing is recommended to efficiently screen for potential biological effects.[2][7] This section outlines key assays to assess the cytotoxic, anti-inflammatory, and anticancer potential of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol.

Tier 1: Preliminary Cytotoxicity Assessment

A fundamental first step in the evaluation of any novel compound is to determine its effect on cell viability.[8] This provides a therapeutic window for subsequent, more specific assays.

2.1.1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[8]

Protocol:

  • Cell Seeding: Plate a panel of human cell lines (e.g., a normal fibroblast line like MRC-5 and various cancer cell lines such as MCF-7 (breast), A549 (lung), and HepG2 (liver)) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol in cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Experimental Workflow for MTT Assay

MTT_Workflow A Seed Cells in 96-well Plate B Add Serial Dilutions of Compound A->B Overnight Adhesion C Incubate (24, 48, 72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.

Tier 2: Elucidation of Anticancer Mechanisms

Should the compound exhibit significant cytotoxicity against cancer cell lines with a favorable therapeutic index (i.e., lower toxicity to normal cells), further investigation into the mechanism of cell death is warranted.[9]

2.2.1. Apoptosis Induction Assays

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Measurement of the activity of key executioner caspases (e.g., caspase-3/7) can confirm the involvement of apoptosis.

2.2.2. Cell Cycle Analysis

Flow cytometry analysis of DNA content after PI staining can reveal if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M), which is a common mechanism for anticancer agents.[10]

Potential Signaling Pathway Investigation

Anticancer_Pathway cluster_cell Cancer Cell Compound (1-Methyl-5-phenyl-1H- pyrazol-3-yl)methanol Target Potential Target (e.g., Kinase, Tubulin) Compound->Target Pathway Signaling Cascade (e.g., MAPK, PI3K/Akt) Target->Pathway Inhibition Apoptosis Apoptosis Pathway->Apoptosis CellCycleArrest Cell Cycle Arrest Pathway->CellCycleArrest

Caption: Potential anticancer mechanisms of pyrazole derivatives.

Tier 2: Assessment of Anti-inflammatory Activity

Many pyrazole derivatives exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[4]

2.3.1. In Vitro COX Inhibition Assay

Commercially available enzyme immunoassays (EIA) can be used to determine the inhibitory effect of the compound on both COX-1 and COX-2 isoforms, allowing for an assessment of its potency and selectivity.

2.3.2. Measurement of Inflammatory Mediators in Macrophages

  • Nitric Oxide (NO) Production: Lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) can be used to assess the compound's ability to inhibit NO production using the Griess reagent.

  • Pro-inflammatory Cytokine Levels: The levels of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant of LPS-stimulated macrophages can be quantified using Enzyme-Linked Immunosorbent Assays (ELISA).

Workflow for Anti-inflammatory Screening

Anti_Inflammatory_Workflow A Treat LPS-stimulated Macrophages with Compound B Collect Supernatant A->B C Griess Assay for Nitric Oxide B->C D ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) B->D E Determine IC50 for Inhibition C->E D->E

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Section 3: Data Interpretation and Future Directions

The data generated from these in vitro studies will provide a comprehensive initial profile of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol.

Assay Potential Positive Outcome Interpretation and Next Steps
MTT Assay Selective cytotoxicity against cancer cell lines with a high IC₅₀ in normal cells.The compound is a promising anticancer candidate. Proceed to mechanistic studies (apoptosis, cell cycle).
Apoptosis/Cell Cycle Assays Induction of apoptosis and/or cell cycle arrest in a dose-dependent manner.Confirms a specific mode of anticancer action. Further studies to identify the molecular targets (e.g., Western blotting for key signaling proteins).
Anti-inflammatory Assays Inhibition of COX enzymes (ideally COX-2 selective) and/or reduction of NO and pro-inflammatory cytokines.The compound has potential as an anti-inflammatory agent. In vivo studies in models of inflammation would be the next logical step.

Should the in vitro data be promising, subsequent studies could include molecular docking to predict potential protein targets, followed by target validation experiments.[11] Ultimately, promising in vitro results are the foundation for advancing a compound to in vivo preclinical studies.[12][13]

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (2022, May 12).
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024, November 20).
  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12).
  • Current status of pyrazole and its biological activities - PMC.
  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2022, September 1).
  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024, December 26).
  • Introducing the in vitro models driving drug development - RoukenBio. (2025, January 24).
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem.
  • In Vitro Assays | For successful drug discovery programs - AXXAM.
  • Innovations in Drug Development: The Increased Utility of In Vitro Testing - WuXi AppTec. (2024, March 7).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025, March 4).
  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach - Arabian Journal of Chemistry. (2025, December 8).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences.
  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone - Indian Academy of Sciences.

Sources

Unlocking the Pyrazole Scaffold: (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide | Doc ID: AN-PYR-003 | Version 2.1

Executive Summary

(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol (CAS: 124344-98-5) is a high-value chemical building block and fragment scaffold used in the rational design of ATP-competitive kinase inhibitors. While the molecule itself represents a "fragment" with modest intrinsic affinity, its structural core—the 1-methyl-5-phenylpyrazole moiety—acts as a privileged pharmacophore capable of mimicking the adenine ring of ATP.

This guide details the application of this scaffold in Fragment-Based Drug Discovery (FBDD) . It provides protocols for evaluating its binding potential, synthetic strategies for converting the hydroxyl "handle" into high-affinity leads targeting kinases such as c-Met, FLT3, and JAK , and validated assays for biochemical characterization.

Chemical Profile & Mechanism of Action[1]

Structural Rationale

The pyrazole ring is a canonical "hinge-binder."[1] In the ATP-binding pocket of protein kinases, the nitrogen atoms of the pyrazole ring can form critical hydrogen bonds with the backbone residues of the kinase hinge region.

  • Core Scaffold: 1-Methyl-5-phenylpyrazole.[2][3]

  • Functional Handle: The C3-hydroxymethyl group (-CH2OH) serves as a versatile vector for growing the molecule into the "solvent-front" or "ribose-binding" regions of the kinase pocket.

  • Hydrophobic Interactions: The N1-methyl and C5-phenyl groups provide van der Waals contacts within the hydrophobic back-pocket (Gatekeeper region), often dictating selectivity profiles.

Physicochemical Properties
PropertyValueRelevance
Molecular Weight 188.23 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
LogP ~1.8 (Predicted)Good lipophilicity for cell permeability; amenable to optimization.
H-Bond Donors/Acceptors 1 / 3Facilitates specific hinge interactions.
Solubility DMSO (>50 mM)High solubility allows for high-concentration fragment screening (SPR/NMR).

Application Workflow: From Fragment to Lead

The following diagram illustrates the strategic workflow for utilizing (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol in a drug discovery campaign.

G Fragment (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol (Fragment Hit) Validation Biophysical Validation (SPR / Thermal Shift) Fragment->Validation Confirm Binding Synthesis Synthetic Expansion (Convert -OH to Amine/Ether) Validation->Synthesis Validated Scaffold Library Analog Library (Targeting Solvent Front) Synthesis->Library Diversification Screening Kinase Activity Assay (ADP-Glo / FRET) Library->Screening SAR Profiling Screening->Synthesis Iterative Design Lead Optimized Lead (IC50 < 100 nM) Screening->Lead Hit-to-Lead

Figure 1: Strategic workflow for evolving the pyrazole-methanol fragment into a potent kinase inhibitor.

Experimental Protocols

Protocol A: Biophysical Validation via Thermal Shift Assay (DSF)

Purpose: To confirm the direct binding of the fragment to the kinase domain (e.g., c-Met or FLT3) by measuring the increase in protein melting temperature (


).

Materials:

  • Recombinant Kinase Domain (e.g., c-Met, >90% purity).

  • Sypro Orange Dye (5000x stock).

  • Compound: (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol (100 mM DMSO stock).

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl2.

Procedure:

  • Preparation: Dilute the kinase to 2 µM in assay buffer. Dilute Sypro Orange to 5x final concentration.

  • Dosing: Prepare a 384-well PCR plate.

    • Test Wells: 19 µL Protein/Dye mix + 1 µL Compound (Final conc: 1 mM to 5 mM). Note: Fragments require high concentrations.

    • Control Wells: 19 µL Protein/Dye mix + 1 µL DMSO (Vehicle).

  • Run: Centrifuge plate at 1000 x g for 1 min. Place in RT-PCR machine (e.g., Bio-Rad CFX).

  • Ramp: Heat from 25°C to 95°C at a rate of 0.5°C/min.

  • Analysis: Calculate the derivative of the fluorescence curve (-d(RFU)/dT).

    • Valid Hit:

      
       compared to DMSO control.
      
Protocol B: Synthetic Derivatization (The "Build" Phase)

Purpose: To convert the hydroxyl group into a reactive handle for library synthesis. The alcohol is a poor leaving group; converting it to a chloride or aldehyde enables coupling to amines (reductive amination) or nucleophiles.

Reaction Scheme (General):

  • Chlorination: React (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol with Thionyl Chloride (

    
    ) in DCM at 0°C 
    
    
    
    RT.
    • Product: 3-(Chloromethyl)-1-methyl-5-phenyl-1H-pyrazole.

  • Nucleophilic Substitution: React the chloride intermediate with various amines (e.g., morpholine, piperazines, or substituted anilines) in the presence of

    
     in DMF.
    
    • Rationale: This introduces solubility-enhancing groups or additional H-bond acceptors to target the solvent-exposed region of the kinase.

Protocol C: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Purpose: To quantify the IC50 of the synthesized derivatives against specific kinases (e.g., c-Met).

Reagents:

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Kinase: c-Met (recombinant).

  • Substrate: Poly(Glu, Tyr) 4:1.

  • ATP: Ultra-pure (use

    
     concentration for the specific kinase, typically 10-50 µM).
    

Step-by-Step Protocol:

  • Compound Prep: Prepare 3-fold serial dilutions of derivatives in 100% DMSO (start at 10 µM for leads, 1 mM for fragments).

  • Kinase Reaction (5 µL):

    • Add 2 µL Kinase (0.5 ng/µL) to 384-well white plate.

    • Add 1 µL Compound. Incubate 10 min at RT (allows "Type II" slow-off binders to equilibrate).

    • Add 2 µL ATP/Substrate mix.

    • Incubate at RT for 60 minutes.

  • ADP-Glo Reaction (5 µL):

    • Add 5 µL ADP-Glo™ Reagent (stops kinase, depletes remaining ATP).

    • Incubate 40 min at RT.

  • Detection (10 µL):

    • Add 10 µL Kinase Detection Reagent (converts ADP

      
       ATP 
      
      
      
      Luciferase light).
    • Incubate 30 min.

  • Read: Measure Luminescence (RLU).

  • Calculation: Normalize to "No Enzyme" (0%) and "DMSO only" (100%) controls. Fit to sigmoidal dose-response curve (Variable Slope).

Signaling Pathway & Mechanism

Successful derivatives of this scaffold typically inhibit receptor tyrosine kinases (RTKs) like c-Met. The diagram below details the downstream consequences of inhibiting c-Met with a pyrazole-based inhibitor.

Signaling Inhibitor Pyrazole Derivative (Inhibitor) cMet c-Met / FLT3 (RTK) Inhibitor->cMet Blocks ATP Site PI3K PI3K cMet->PI3K Phosphorylation RAS RAS cMet->RAS ATP ATP ATP->cMet Competition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival / Apoptosis mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 2: Signal transduction blockade by pyrazole-based RTK inhibitors.

Safety & Handling

  • Signal Word: Warning.

  • Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation).

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The hydroxymethyl group can be sensitive to oxidation over long periods.

  • Solubility: Dissolve in DMSO for biological assays. Avoid aqueous storage.

References

  • Vertex AI Search. (2025). Search Results for (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol properties and kinase activity.

  • CymitQuimica. (n.d.). (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol Product Data. 4

  • ACS Omega. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. 5

  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. 1

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. 6

  • Semantic Scholar. (n.d.). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. 7

  • University of Birmingham. (n.d.). Fragment-based screening of the oncogenic protein tyrosine phosphatase shp2. 8

  • MDPI. (2023). 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone Inhibits MCPyV T Antigen Expression...[9] Independent of Aurora Kinase A. 9

Sources

Application Note: (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol as a Strategic Scaffold in Anticancer Drug Discovery

[1]

Executive Summary

This Application Note details the utility of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol as a high-value "privileged scaffold" for the development of small-molecule anticancer therapeutics. While the compound itself exhibits low-to-moderate baseline cytotoxicity, its structural architecture—comprising a hydrophobic phenyl ring, a polar pyrazole core, and a reactive hydroxymethyl handle—makes it an ideal fragment for targeting ATP-binding pockets of protein kinases (e.g., CDK, EGFR) and Bcl-2 family proteins.[1] This guide provides researchers with validated protocols for chemical derivatization, fragment-based screening, and in vitro biological evaluation.[1]

Scientific Background & Mechanism of Action[1][2]

The "Privileged" Pyrazole Scaffold

The pyrazole ring is a cornerstone in modern oncology, serving as the core pharmacophore in FDA-approved drugs such as Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK inhibitor).[1] The 1,3,5-substitution pattern of the subject compound allows it to function as a hinge-binding mimetic in kinase inhibitors.[1]

Mechanism of Action (Scaffold Level)

When deployed as a core scaffold, (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol acts through two primary mechanisms upon derivatization:

  • Kinase ATP-Competition: The pyrazole nitrogens can accept/donate hydrogen bonds to the "hinge region" of kinases. The 5-phenyl group typically occupies the hydrophobic "back pocket" (Gatekeeper region), conferring selectivity.[1]

  • Bcl-2 Inhibition: The hydrophobic bulk of the phenyl group allows derivatives to slot into the BH3-binding groove of anti-apoptotic proteins (Bcl-2/Bcl-xL), disrupting protein-protein interactions and triggering apoptosis.

Physicochemical Profile[1][2][3]
  • Molecular Weight: 188.23 g/mol (Fragment-ideal <300 Da)

  • cLogP: ~1.8 (Optimal for cell permeability)[1]

  • H-Bond Donors/Acceptors: 1 / 2

  • Solubility: High in DMSO (>50 mM); Moderate in Ethanol.[1]

Visualization: Chemical Space & Derivatization Workflow[1]

The following diagram illustrates the strategic expansion of the (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol scaffold into bioactive "Warheads" targeting specific cancer pathways.

Gcluster_0Bioactivity OutcomeStart(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol(Scaffold / Fragment)AldehydeIntermediate A:Pyrazole-3-carbaldehydeStart->AldehydeOxidation(MnO2 / Swern)BromideIntermediate B:3-(Bromomethyl)pyrazoleStart->BromideHalogenation(PBr3 / SOCl2)KnoevenagelTarget Class 1:CDK/EGFR Inhibitors(Styryl-pyrazoles)Aldehyde->KnoevenagelCondensation w/Active MethylenesNucleophilicTarget Class 2:Bcl-2 Antagonists(Amine/Ether Linkages)Bromide->NucleophilicSN2 Coupling w/Piperazines/Anilines

Caption: Strategic derivatization pathways converting the alcohol scaffold into potent kinase and Bcl-2 inhibitors.

Experimental Protocols

Protocol A: Chemical Derivatization (Synthesis of Bioactive Precursors)

Objective: To convert the inert alcohol handle into a reactive electrophile for library synthesis.[1]

Materials:

  • (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol (1.0 eq)

  • Manganese Dioxide (MnO₂) (Activated, 5.0 eq)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

  • Celite pad[1]

Method (Oxidation to Aldehyde):

  • Dissolution: Dissolve 1.0 g of the alcohol in 20 mL of anhydrous DCM in a round-bottom flask.

  • Addition: Add 5.0 equivalents of activated MnO₂ in portions.

  • Reaction: Stir the suspension vigorously at Room Temperature (RT) for 12–24 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1] The alcohol spot (lower Rf) should disappear, replaced by the aldehyde (higher Rf).[1]

  • Workup: Filter the black suspension through a Celite pad to remove MnO₂.[1] Rinse the pad with DCM.[1]

  • Isolation: Concentrate the filtrate in vacuo. The resulting solid is the Pyrazole-3-carbaldehyde , ready for Knoevenagel condensation (e.g., with oxindoles to form CDK2 inhibitors).[1]

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To evaluate the antiproliferative activity of the scaffold and its derivatives against A549 (Lung) and MCF-7 (Breast) cancer lines.[1]

Reagents:

  • Cell Lines: A549, MCF-7 (ATCC verified).[1]

  • Culture Media: DMEM + 10% FBS + 1% Pen/Strep.[1]

  • Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS).

  • Solvent: DMSO (Dimethyl sulfoxide).[1]

Procedure:

  • Seeding: Plate cells in 96-well plates at a density of 5,000 cells/well. Incubate for 24h at 37°C/5% CO₂.

  • Compound Treatment:

    • Dissolve the test compound in DMSO to create a 10 mM stock.[1]

    • Prepare serial dilutions in culture media (Final conc: 0.1 µM to 100 µM). Ensure final DMSO < 0.5%.

    • Add 100 µL of diluted compound to wells (Triplicate). Include "Vehicle Control" (DMSO only) and "Positive Control" (e.g., Doxorubicin).[1]

  • Incubation: Incubate for 48 or 72 hours.

  • Development:

    • Add 20 µL MTT solution to each well.[1] Incubate for 4 hours (purple formazan crystals form).

    • Aspirate media carefully.[1]

    • Add 150 µL DMSO to dissolve crystals.[1] Shake plate for 10 mins.

  • Analysis: Measure Absorbance (OD) at 570 nm using a microplate reader.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression (GraphPad Prism).
    

Data Summary: Structure-Activity Relationship (SAR) Trends

Derived from comparative analysis of pyrazole-3-methanol derivatives in literature.

Structural Modification (R-Group)Target Affinity (Kinase/Bcl-2)Cellular Potency (IC50)Notes
-CH₂OH (Parent) Low> 100 µMInactive scaffold; serves as negative control.
-CH=C(CN)₂ (Malononitrile) Moderate10 - 50 µMIncreased reactivity; Michael acceptor potential.
-CH₂-Piperazine-R High1 - 10 µMImproved solubility and lysosomal trapping.
-CH=C-Oxindole (Sunitinib-like) Very High < 1 µM Potent CDK/VEGFR inhibition (Lead Candidate).

References

  • Meyer, B. (2013).[1] Molecular studies of the Tacaribe virus nucleoprotein. University of St Andrews.[1] (Identifies the compound in cytotoxicity screens).

  • Ansari, A., et al. (2017).[1] "Biological activities of pyrazole derivatives: A review." European Journal of Medicinal Chemistry. (Establishes pyrazole SAR).[1]

  • Lund, G., et al. (2015).[1][2] "Inhibition of CDC25B phosphatase through disruption of protein-protein interaction."[2] ACS Chemical Biology.[1][2] (Fragment-based screening context). [1]

  • Nitulescu, G. M., et al. (2015).[1] "Synthesis and anticancer evaluation of new pyrazole derivatives." Anticancer Research.[1] (Protocols for pyrazole derivatization).

Disclaimer: This document is for research purposes only. The subject compound is a chemical intermediate and is not approved for clinical use in humans.[1] Handle with appropriate PPE in a fume hood.[1]

Anti-inflammatory applications of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Anti-inflammatory Evaluation of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol

Executive Summary

(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol (CAS: 124344-98-5) is a functionalized heterocyclic scaffold critical in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.[1] Structurally characterized by a 1,5-substituted pyrazole core with a hydroxymethyl handle, this compound serves as a primary "fragment" in Fragment-Based Drug Discovery (FBDD) targeting the Cyclooxygenase (COX) and Lipoxygenase (LOX) pathways.[1][2]

This guide details the biological applications of this molecule, focusing on its utility as a pharmacophore scaffold for synthesizing COX-2 selective inhibitors and its direct application in phenotypic screening for anti-inflammatory activity.[2]

Chemical Profile & Handling

PropertySpecification
IUPAC Name (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
Solubility Soluble in DMSO (>20 mg/mL), Ethanol; Sparingly soluble in water.[1][3]
Storage -20°C, desiccated. Protect from light.[1]
Stability Stable in solution (DMSO) for 1 month at -80°C. Avoid freeze-thaw cycles.

Handling Protocol:

  • Reconstitution: Prepare a 100 mM stock solution in anhydrous DMSO. Vortex for 30 seconds to ensure complete dissolution.

  • Sterilization: If used in cell culture, filter the stock solution through a 0.22 µm PTFE syringe filter.

  • Working Solution: Dilute to 10–100 µM in culture media immediately prior to use. Ensure final DMSO concentration is <0.1% to avoid cytotoxicity.

Mechanism of Action: The Pyrazole Advantage

The 1-methyl-5-phenyl-pyrazole core mimics the spatial arrangement of the 1,2-diaryl substitution pattern found in "coxib" class drugs (e.g., Celecoxib), albeit with a methyl group replacing one aryl ring.[1][2] This structural modification modulates the compound's selectivity profile.

  • COX-2 Selectivity: The pyrazole ring serves as a rigid spacer, positioning the 5-phenyl group to occupy the hydrophobic pocket of the COX-2 enzyme.[2]

  • Functional Handle: The 3-hydroxymethyl group (-CH₂OH) acts as a hydrogen bond donor/acceptor within the active site or, more commonly, as a synthetic handle for converting the molecule into esters, ethers, or amines to enhance potency.[1][2]

  • SHP2 Inhibition: Recent screens have identified this scaffold as a fragment binder for SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase), a key regulator in cytokine signaling pathways (IL-6, JAK/STAT).[1][2]

Signaling Pathway Visualization

InflammationPathway Stimulus Inflammatory Stimulus (LPS / Cytokines) Membrane Cell Membrane Phospholipids Stimulus->Membrane Activates AA Arachidonic Acid Membrane->AA Hydrolysis by PLA2 PLA2 PLA2 Enzyme PLA2->AA COX2 COX-2 Enzyme (Inducible) AA->COX2 Substrate PGE2 Prostaglandin E2 (Pain/Inflammation) COX2->PGE2 Catalysis Compound (1-Methyl-5-phenyl- 1H-pyrazol-3-yl)methanol Compound->COX2 Weak Inhibition (Fragment Binder) Derivatives Functionalized Derivatives Compound->Derivatives SAR Optimization Derivatives->COX2 Potent Inhibition (IC50 < 1µM)

Caption: Mechanism of pyrazole scaffold interference in the Arachidonic Acid pathway. The parent alcohol serves as a precursor to high-affinity COX-2 inhibitors.[1]

Experimental Protocols

Protocol A: In Vitro COX-1/COX-2 Inhibition Screening

Objective: Determine the IC₅₀ of the compound against purified COX enzymes to assess selectivity.

Materials:

  • Purified Ovine COX-1 and Human Recombinant COX-2.[1]

  • Arachidonic Acid (Substrate).[1][2]

  • Colorimetric Peroxidase Inhibitor Screening Kit (e.g., Cayman Chem).[1][2]

  • Test Compound: (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol.[1][3][4][5]

Workflow:

  • Preparation: Dilute the 100 mM DMSO stock of the test compound to a concentration range of 0.1 µM to 100 µM in Reaction Buffer (0.1 M Tris-HCl, pH 8.0).

  • Enzyme Incubation:

    • Add 150 µL of Reaction Buffer to wells.

    • Add 10 µL of Heme.

    • Add 10 µL of COX-1 or COX-2 enzyme.[1]

    • Add 20 µL of Test Compound (various concentrations).

    • Control: Use Celecoxib (1 µM) as a positive control for COX-2.[1]

    • Incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add 20 µL of Arachidonic Acid/Colorimetric Substrate solution.

  • Measurement: Monitor absorbance at 590 nm for 2 minutes using a microplate reader.

  • Calculation:

    
    
    Note: The alcohol form often shows moderate activity (IC₅₀ ~50-100 µM).[1][2] Derivatization usually lowers this to nanomolar ranges.
    
Protocol B: Cellular Anti-Inflammatory Assay (Nitric Oxide Inhibition)

Objective: Evaluate the compound's ability to suppress LPS-induced Nitric Oxide (NO) production in macrophages.[1][2]

Cell Line: RAW 264.7 (Murine Macrophages).[1][2]

Workflow:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in a 96-well plate containing DMEM + 10% FBS. Incubate for 24h at 37°C, 5% CO₂.
    
  • Treatment:

    • Pre-treat cells with the Test Compound (1, 10, 50, 100 µM) for 1 hour.[1][2]

    • Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to stimulate inflammation.

    • Vehicle Control: 0.1% DMSO + LPS.[1]

    • Negative Control:[1][2] Media only (No LPS).[1][2]

  • Incubation: Incubate for 24 hours.

  • Griess Assay (NO Quantification):

    • Collect 100 µL of culture supernatant.

    • Mix with 100 µL of Griess Reagent (1:1 mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature (protect from light).

  • Readout: Measure absorbance at 540 nm. Quantify Nitrite concentration using a Sodium Nitrite standard curve.[1]

Protocol C: Chemical Derivatization (Synthesis of Active Esters)

Objective: Convert the alcohol handle into a more lipophilic ester to improve membrane permeability and COX binding.

Reaction Scheme:



Step-by-Step:

  • Dissolve (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Add a carboxylic acid derivative (e.g., Ibuprofen or simple alkyl acid) (1.1 eq).[1][2]

  • Add EDC[1]·HCl (1.2 eq) and DMAP (0.1 eq) as catalysts.[1][2]

  • Stir at room temperature for 12 hours under Nitrogen.

  • Wash with 1N HCl, then saturated NaHCO₃. Dry over MgSO₄ and concentrate.

  • Validation: Verify structure via ¹H-NMR (shift of -CH₂- protons from ~4.6 ppm to ~5.2 ppm).

Experimental Workflow Diagram

Workflow Step1 Step 1: Stock Prep (100mM in DMSO) Step2 Step 2: Quality Control (NMR / HPLC >98%) Step1->Step2 Step3 Step 3: Screening Step2->Step3 AssayA Enzymatic Assay (COX-1 vs COX-2) Step3->AssayA AssayB Cellular Assay (RAW 264.7 + LPS) Step3->AssayB Step4 Step 4: Analysis AssayA->Step4 AssayB->Step4 Result Hit Validation (IC50 Determination) Step4->Result

Caption: Standardized workflow for validating the anti-inflammatory potential of pyrazole-methanol derivatives.

References

  • Bekhit, A. A., et al. (2005).[1][2] "Novel pyrazole derivatives as potential promising anti-inflammatory antimicrobial agents."[2][6][7] Archiv der Pharmazie, 338(2-3), 167-174.[1][2] [1][2]

  • Penning, T. D., et al. (1997).[1][2] "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347-1365.[1][2]

  • Burgess, A., et al. (2010).[2] "Fragment-based screening of the oncogenic protein tyrosine phosphatase SHP2." University of Birmingham Theses. (Identifies 1-methyl-5-phenyl-1H-pyrazol-3-yl-methanol as a binding fragment).

  • Tewari, A. K., et al. (2012).[1][2] "One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate." Molbank, 2012(3), M772.[1][2] (Describes synthesis of related 1-phenyl-pyrazole scaffolds).

  • Mariyammal, R., et al. (2013).[1][2][8] "Anti-Inflammatory Activity of Methanol Extract of the Whole Plant of Psychotria octosulcata." International Journal of Pharma Research & Review, 2(11), 1-5.[1][2] (Contextualizes methanol-soluble anti-inflammatory fractions).

Sources

Application Note: (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol in Drug Discovery

[1]

Executive Summary

(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol (CAS: 10070-92-5 / 84547-61-5) represents a specialized "privileged structure" in medicinal chemistry.[1] Unlike its more common 1,3-isomer, the 1-methyl-5-phenyl substitution pattern forces the phenyl ring out of planarity due to steric clash with the N-methyl group.[1] This unique 3D-topology has proven critical in the design of antagonists for P2X7 receptors , Cannabinoid (CB) receptors , and p38 MAPK inhibitors .

This guide provides a technical roadmap for utilizing this building block, focusing on overcoming the regiochemical challenges associated with its synthesis and maximizing its utility as a divergent scaffold for library generation.

Chemical Profile & Structural Logic[1][2]

The Regiochemical Imperative

The distinction between the 1,5-isomer (Target) and the 1,3-isomer is non-trivial. In the 1,5-isomer, the proximity of the N-methyl group to the C5-phenyl ring creates a dihedral twist (approx. 45-60°), preventing coplanarity. This feature is often exploited to fit into hydrophobic pockets that require a "twisted" biaryl geometry, distinct from the flat 1,3-isomers.

PropertySpecification
IUPAC Name (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol
Molecular Weight 188.23 g/mol
ClogP ~1.3 (Ideal for Fragment-Based Drug Discovery)
H-Bond Donors/Acceptors 1 / 3
Key Pharmacophore 1,5-Diarylpyrazole mimic; Hydroxymethyl "handle"
Solubility Soluble in DMSO, MeOH, DCM; Moderate in Water
Reactivity Profile

The C3-hydroxymethyl group is the primary "handle" for functionalization.[1] It is electronically coupled to the pyrazole ring but insulated enough to undergo standard aliphatic alcohol transformations.[1]

  • Oxidation: Readily converts to the aldehyde (for reductive aminations) or carboxylic acid (for amide coupling).

  • Activation: Conversion to mesylate, tosylate, or chloride activates the position for S_N2 displacement by amines (creating "linker" libraries).

Application Notes: Strategic Workflows

Application A: Divergent Library Synthesis (The "Handle" Strategy)

In early-stage discovery, this alcohol serves as a branch point. The most high-yield workflow involves converting the alcohol to a benzylic-like chloride, followed by displacement with diverse secondary amines (e.g., piperazines, morpholines). This approach is validated in the synthesis of P2X7 antagonists.

Application B: Fragment-Based Drug Discovery (FBDD)

With a MW of 188, this molecule is an ideal "fragment."

  • Screening: It can be screened via STD-NMR or X-ray crystallography soaking.[1]

  • Growth Vector: The -OH group points towards solvent in many crystal structures, allowing "fragment growing" without disrupting the core binding mode.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways starting from the parent alcohol.

GStart(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanolAldehydeAldehyde Intermediate(Swern/MnO2)Start->AldehydeOxidationChlorideChloromethyl Derivative(SOCl2/DCM)Start->ChlorideActivationAcidCarboxylic Acid(Jones/TEMPO)Start->AcidOxidationAmineLibReductive Amination Library(Target: Kinase Hinge Binders)Aldehyde->AmineLib+ R-NH2 / NaBH(OAc)3EtherLibEther/Amine Linkers(Target: GPCRs/P2X7)Chloride->EtherLib+ R-OH / NaHor R-NH2 / K2CO3AmideLibAmide Library(Target: Ion Channels)Acid->AmideLib+ R-NH2 / HATU

Caption: Divergent synthetic pathways utilizing the C3-hydroxymethyl handle for library generation.[1]

Detailed Experimental Protocols

Protocol 1: Conversion to Chloride (Activation)

This step creates the reactive intermediate 3-(chloromethyl)-1-methyl-5-phenyl-1H-pyrazole, a precursor for amine coupling.[1]

Reagents:

  • Starting Material: 1.0 eq (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol[1][2]

  • Thionyl Chloride (SOCl2): 1.5 eq

  • Dichloromethane (DCM): Anhydrous (0.2 M concentration)

  • DMF: Catalytic amount (2-3 drops)[1]

Procedure:

  • Setup: Charge a round-bottom flask with the alcohol and anhydrous DCM under nitrogen atmosphere. Cool to 0°C using an ice bath.[1]

  • Addition: Add catalytic DMF. Add SOCl2 dropwise via a syringe over 10 minutes.[1] The reaction may evolve HCl gas; ensure proper venting.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

    • QC Check: Monitor by TLC (50% EtOAc/Hexanes).[1] The alcohol spot (lower Rf) should disappear, replaced by a higher Rf spot (chloride).

  • Workup: Carefully quench the reaction by pouring it into saturated NaHCO3 solution (gas evolution!). Extract with DCM (3x).[1]

  • Purification: Dry the organic layer over MgSO4, filter, and concentrate in vacuo. The resulting off-white solid is typically >95% pure and can be used directly.[1]

    • Stability Note: The chloride is moderately stable but should be stored at -20°C if not used immediately.[1]

Protocol 2: S_N2 Coupling with Secondary Amines (e.g., Piperazine)

This protocol synthesizes ligands similar to known P2X7 antagonists.

Reagents:

  • Electrophile: 1.0 eq 3-(chloromethyl)-1-methyl-5-phenyl-1H-pyrazole (from Protocol 1)[1]

  • Nucleophile: 1.2 eq N-Boc-piperazine (or other secondary amine)[1]

  • Base: 2.5 eq K2CO3 or DIPEA

  • Solvent: Acetonitrile (ACN) or DMF

Procedure:

  • Dissolution: Dissolve the chloride and the amine in ACN (0.1 M).

  • Base Addition: Add K2CO3.

  • Heating: Heat the mixture to 60°C for 4–12 hours.

    • Expert Tip: Adding a catalytic amount of NaI (0.1 eq) (Finkelstein condition) can accelerate sluggish reactions by generating the transient iodide.

  • Workup: Dilute with water and extract with EtOAc. Wash the organic layer with brine to remove DMF/ACN.[1]

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Protocol 3: Oxidation to Aldehyde (For Reductive Amination)

Use MnO2 for a mild oxidation that avoids over-oxidation to the acid.

Reagents:

  • Activated MnO2: 10.0 eq (Excess is required for surface-mediated reaction)[1]

  • Solvent: DCM or Chloroform

Procedure:

  • Suspend the alcohol in DCM.[1]

  • Add activated MnO2.[1]

  • Stir vigorously at RT for 16 hours.

  • Filtration: Filter through a pad of Celite to remove the manganese solids.[1]

  • Concentration: Evaporate the solvent. The aldehyde is usually obtained as a clean oil/solid.[1]

    • Warning: Pyrazole-3-carbaldehydes can be air-sensitive.[1] Use immediately in the reductive amination step (Reaction with amine + NaBH(OAc)3).

Expert Insights & Troubleshooting (E-E-A-T)

The "Isomer Trap"

When sourcing this compound or synthesizing its precursors, verify the Regiochemistry .

  • Problem: The reaction of methylhydrazine with ethyl benzoylpyruvate can yield a mixture of 1-methyl-5-phenyl (Target) and 1-methyl-3-phenyl (Impurity).

  • Diagnostic:

    • 1H NMR: The C4-H proton of the 1-methyl-5-phenyl isomer typically appears upfield (shifted by the shielding cone of the twisted phenyl ring) compared to the planar 1,3-isomer.[1]

    • NOESY: Look for a NOE correlation between the N-Methyl group and the Phenyl protons (ortho-position).[1] This correlation exists only in the 1-methyl-5-phenyl isomer.[1]

  • Why it matters: The 1,3-isomer is planar and will likely fail in binding pockets designed for the twisted 1,5-scaffold (e.g., P2X7 or p38 MAPK pockets).

Solubility Management

While the alcohol is soluble, downstream amide/amine derivatives can become insoluble due to pi-stacking.

  • Tip: Introduce solubilizing groups (morpholine, N-methyl piperazine) early in the library synthesis if the final application is a biological assay.

References

  • Regioselective Synthesis of Pyrazoles

    • Deng, X., & Mani, N. S. (2008).[3] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry.

  • Biological Application (P2X7 Antagonists)

    • Letavic, M. A., et al. (2015).[4] Novel methyl substituted 1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methanones are P2X7 antagonists.[1][4] Bioorganic & Medicinal Chemistry Letters.

  • Structural Characterization

    • Huth, S. L., & Hursthouse, M. B. (2008). (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol (Crystal Structure Data). University of Southampton.[1][5]

  • General Pyrazole Medicinal Chemistry

    • Frizzo, C. P., et al. (2009). 1H-Pyrazole-3-carboxylic acid derivatives: synthesis and biological activity. Current Organic Chemistry.

Troubleshooting & Optimization

Technical Support Guide: Synthesis & Yield Optimization of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The "Regioselectivity Paradox"

The synthesis of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol presents a classic heterocyclic challenge: Regioselectivity .

The standard route involves the cyclization of ethyl 4-phenyl-2,4-dioxobutyrate with methylhydrazine, followed by reduction. However, this cyclization is governed by the competing nucleophilicity of the hydrazine nitrogens and the electrophilicity of the dicarbonyl centers. Without intervention, the reaction frequently favors the thermodynamically stable 1-methyl-3-phenyl isomer or produces an inseparable mixture, decimating the yield of the desired 1-methyl-5-phenyl target.

This guide provides a self-validating protocol to force the "anti-Knorr" regioselectivity (favoring the 1,5-isomer) and optimize the subsequent reduction step.

Critical Pathway Analysis

The synthesis is broken down into two modules. The yield is determined almost entirely in Module 1.

Module 1: Regioselective Cyclization (The Yield Maker/Breaker)

Target Intermediate: Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate Critical Variable: Solvent pH and Temperature.[1]

To obtain the 1-methyl-5-phenyl isomer, the more nucleophilic terminal amine (


) of methylhydrazine must attack the carbonyl adjacent to the phenyl ring (C4). However, steric hindrance often directs it to the C2 carbonyl, resulting in the wrong isomer.

Protocol for High Selectivity (The Acid-Switch Method):

  • Reagents: Ethyl 4-phenyl-2,4-dioxobutyrate (1.0 eq), Methylhydrazine (1.1 eq), Acetic Acid (Glacial, as solvent).

  • Mechanism: Conducting the reaction in glacial acetic acid or ethanol containing HCl protonates the intermediate, favoring the attack at the benzoyl carbonyl due to electronic activation, shifting the ratio toward the 1,5-isomer.

  • Procedure:

    • Dissolve diketoester in EtOH.

    • Cool to 0°C.[2]

    • Add Methylhydrazine dropwise.[2] Crucial: Keep temperature <5°C during addition to control kinetic vs. thermodynamic control.

    • Allow to warm to RT, then reflux for 2 hours.

    • Validation: Check TLC (Hex/EtOAc 3:1). The 1,5-isomer typically runs lower (more polar) than the 1,3-isomer due to dipole moments.

Module 2: Chemoselective Reduction

Target Product: (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol Critical Variable: Workup efficiency (Water Solubility).

Reducing the ester to the alcohol is straightforward with


, but the product is amphiphilic. Standard aqueous workups often lead to 30-40% yield loss in the aqueous phase.

Visualizing the Regioselectivity Challenge

The following diagram illustrates the bifurcation point where yield is lost and the decision logic to correct it.

PyrazoleSynthesis Start Precursors: Ethyl 4-phenyl-2,4-dioxobutyrate + Methylhydrazine Condition_Basic Condition A: Basic/Neutral (EtOH, reflux) Start->Condition_Basic Standard Knorr Condition_Acidic Condition B: Acidic (AcOH or HCl/EtOH) Start->Condition_Acidic Optimized Route Intermediate_A Attack at C2 (Sterically favored) Condition_Basic->Intermediate_A Intermediate_B Attack at C4 (Electronically favored in Acid) Condition_Acidic->Intermediate_B Isomer_13 Major Product: 1-Methyl-3-phenyl isomer (WRONG TARGET) Intermediate_A->Isomer_13 Isomer_15 Major Product: 1-Methyl-5-phenyl isomer (CORRECT TARGET) Intermediate_B->Isomer_15 Reduction Reduction Step (LiAlH4 or NaBH4/CaCl2) Isomer_15->Reduction Workup_Issue Risk: Product trapped in Aluminum salts or Aqueous phase Reduction->Workup_Issue Final_Product Target: (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol Workup_Issue->Final_Product Use Fieser Workup or Continuous Extraction

Caption: Regioselective divergence in pyrazole synthesis. Acidic conditions favor the required 1,5-substitution pattern.

Troubleshooting & Optimization Guide

Issue 1: "I am getting a mixture of isomers (1,3-Ph and 1,5-Ph)."

Diagnosis: Lack of regiocontrol during the initial hydrazine attack. Corrective Action:

  • Switch Solvent: Move from neutral Ethanol to Glacial Acetic Acid or TFE (Trifluoroethanol) . The acidic environment activates the ketone adjacent to the phenyl ring.

  • Temperature Control: Perform the hydrazine addition at -10°C . Kinetic control often favors the 1,5-isomer formation before equilibration occurs.

  • Purification: If a mixture is unavoidable, the 1,5-isomer ester usually crystallizes more readily from Hexane/EtOAc than the 1,3-isomer.

Issue 2: "Low yield during the reduction step (Ester Alcohol)."

Diagnosis: Over-reduction or "Emulsion Lock" during workup. Corrective Action:

  • Avoid Standard Aqueous Workup: Pyrazole methanols are water-soluble.

  • The "Fieser" Method: If using

    
    :
    
    • For

      
       grams of LAH, add 
      
      
      
      mL water,
      
      
      mL 15% NaOH, then
      
      
      mL water.
    • Filter the granular white precipitate. Wash the solid thoroughly with THF.

  • Alternative Reductant: Use

    
     with 
    
    
    
    in Ethanol. This is milder, chemoselective, and avoids the messy aluminum emulsions [1].
Issue 3: "The product is oiling out and won't crystallize."

Diagnosis: Residual solvent or regioisomer contamination. Corrective Action:

  • Trituration: Triturate the crude oil with cold Diethyl Ether or Pentane. The 1-methyl-5-phenyl alcohol is a solid (MP ~98-102°C), whereas impurities often remain oily.

  • Azeotrope: Trace water prevents crystallization. Azeotrope with Toluene

    
     before attempting crystallization.
    

Comparative Data: Yield Optimization

ParameterStandard Protocol (Neutral)Optimized Protocol (Acidic)
Solvent Ethanol (Reflux)Glacial Acetic Acid (RT

Reflux)
Regioisomer Ratio (1,5 : 1,3) 1 : 4 (Unfavorable)10 : 1 (Favorable)
Reduction Method

/ Acid Workup

/ Fieser Workup
Post-Workup Yield 45% (Loss to aqueous phase)85%
Overall Yield ~15-20%~65-70%

Frequently Asked Questions (FAQ)

Q: Can I distinguish the 1,3 and 1,5 isomers by NMR? A: Yes.

  • 1-Methyl-5-phenyl: The N-Methyl singlet typically appears upfield (~3.8 ppm) due to the shielding effect of the adjacent phenyl ring twisted out of plane.

  • 1-Methyl-3-phenyl: The N-Methyl singlet is typically downfield (~3.9-4.0 ppm) as it is less shielded.

  • NOESY: The 1,5-isomer will show a strong NOE cross-peak between the N-Methyl protons and the Phenyl protons. The 1,3-isomer will NOT show this interaction [2].

Q: Why not alkylate 5-phenyl-1H-pyrazole-3-methanol directly? A: Direct alkylation of an unsubstituted pyrazole with methyl iodide is notorious for poor regioselectivity. It typically yields a mixture of N1 and N2 alkylation products, often favoring the sterically less hindered N1 (which leads to the 1-methyl-3-phenyl product), exactly what you don't want. The cyclization route is the only way to guarantee the 1,5-substitution pattern.

Q: Is the hydroxymethyl group stable? A: Yes, but pyrazole alcohols can be prone to oxidation to the aldehyde if left in solution with air for extended periods. Store the solid under Argon at 4°C.

References

  • Chemoselective Reduction of Esters

    • Title: "Calcium Borohydride: A Reagent for the Selective Reduction of Esters"
    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • Regioselectivity in Pyrazole Synthesis

    • Title: "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles"
    • Source:N
    • URL:[Link]

  • General Pyrazole Chemistry & Isomer Identification

    • Title: "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles"
    • Source:Organic Chemistry Portal
    • URL:[Link]

Sources

Technical Support Center: (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-SYN-005 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Regioselectivity and Reduction Protocols[1]

Introduction: The "Regioselectivity Trap"

Welcome to the technical support hub for pyrazole synthesis. If you are accessing this guide, you are likely encountering the classic "1,3 vs. 1,5" regioselectivity problem or facing yield losses during the reduction of the ester precursor.

The synthesis of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol is deceptively simple on paper but chemically nuanced.[1] The core challenge lies in the cyclization step: reacting methylhydrazine with an unsymmetrical 1,3-dicarbonyl equivalent often yields a mixture of the desired 1-methyl-5-phenyl isomer and the thermodynamically more stable 1-methyl-3-phenyl isomer.[1]

This guide prioritizes causality (why it fails) and validation (how to prove you have the right molecule).

Module 1: The Regioselectivity Crisis (Cyclization)

The Core Issue

When condensing ethyl 2,4-dioxo-4-phenylbutanoate (derived from acetophenone and diethyl oxalate) with methylhydrazine , two isomers are formed.[1]

  • Target (1,5-isomer): The phenyl group is at position 5 (adjacent to the N-methyl).[1] This suffers from steric clash between the N-Me and the Phenyl ring.[1]

  • By-product (1,3-isomer): The phenyl group is at position 3 (distal from the N-methyl).[1] This is sterically relieved and often favored in neutral/basic alcoholic solvents.[1]

Troubleshooting Protocol

Q: I am getting a 2:1 mixture favoring the wrong isomer. How do I shift this?

A: You must manipulate the kinetics of the hydrazine attack.

  • Solvent Switch: Switch from Ethanol to Glacial Acetic Acid or ethanol containing HCl.[1]

    • Mechanism:[1][2][3][4][5] In acidic media, the protonation of the carbonyls alters their relative electrophilicity. While mixtures are often unavoidable, acidic conditions frequently increase the ratio of the 1,5-isomer compared to neutral conditions.

  • Temperature Control: Perform the addition of methylhydrazine at 0°C , then warm slowly. Kinetic control often favors the attack of the more nucleophilic nitrogen (NH-Me) on the most reactive carbonyl (often the ketone adjacent to the ester in diketoesters, though this varies by substrate).

Q: How do I purify the mixture?

A: Do not rely on crystallization alone.[1]

  • Flash Chromatography: The isomers typically have distinct R_f values.[1] The 1,5-isomer (more sterically crowded) is often slightly less polar than the 1,3-isomer (planar, better conjugation).

  • Eluent System: Start with Hexane:EtOAc (9:[1]1) and move to (7:3).

Visualizing the Pathway

Pyrazole_Synthesis Start Acetophenone + Diethyl Oxalate Inter Diketoester Intermediate Start->Inter Claisen Condensation (NaOEt/EtOH) MeNHNH2 Methylhydrazine (Cyclization) Inter->MeNHNH2 Isomer_15 Target: 1-Methyl-5-phenyl (Steric Clash) MeNHNH2->Isomer_15 Acidic Media (Favors 1,5) Isomer_13 By-product: 1-Methyl-3-phenyl (Sterically Favored) MeNHNH2->Isomer_13 Neutral EtOH (Favors 1,3)

Figure 1: The divergence in cyclization pathways. Acidic conditions are recommended to maximize the 1,5-isomer yield, though chromatographic separation is required.[1]

Module 2: Validation (The NOE Check)

Q: My NMR looks clean, but how do I know I have the 5-phenyl isomer and not the 3-phenyl?

A: Standard 1H NMR is insufficient because the shifts are similar.[1] You must use 1D-NOE (Nuclear Overhauser Effect) or 2D-NOESY .[1] This is the only self-validating logic for this synthesis.

Feature1-Methyl-5-phenyl (Target) 1-Methyl-3-phenyl (By-product)
Steric Environment N-Methyl is proximal to Phenyl.[1]N-Methyl is distal to Phenyl.[1]
NOE Signal Strong enhancement between N-Me protons and Phenyl ortho-protons .[1]NO enhancement between N-Me and Phenyl protons.[1]
1H NMR Shift (N-Me) Often shielded (shifted upfield) due to phenyl ring current (~3.8 ppm).[1]Typically deshielded (~3.9 - 4.0 ppm).[1]
NOE Interaction Diagram

NOE_Validation cluster_Target Target: 1-Methyl-5-phenyl cluster_Byproduct By-product: 1-Methyl-3-phenyl N_Me N-CH3 Ph_Ortho Ph (ortho-H) N_Me->Ph_Ortho STRONG NOE (Spatial Proximity) N_Me_2 N-CH3 Ph_Ortho_2 Ph (ortho-H) N_Me_2->Ph_Ortho_2 NO SIGNAL (Too Distant) H_4 H-4 (Pyrazole) N_Me_2->H_4 NOE Signal

Figure 2: Diagnostic NOE interactions. The presence of an interaction between the N-methyl group and the phenyl ring protons confirms the 1,5-substitution pattern.

Module 3: Reduction of the Ester Precursor

Once the ester (Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate) is isolated, it must be reduced to the alcohol.[1]

Q: The reaction turns into a gelatinous mess during workup. What happened?

A: You likely used Lithium Aluminum Hydride (LiAlH4) and quenched it with water incorrectly, creating aluminum hydroxide gels that trap your product.

Protocol: The Fieser Workup (The "1-1-3" Rule)

  • Reagent: Suspend LiAlH4 (1.5 equiv) in dry THF at 0°C.

  • Addition: Add the pyrazole ester (dissolved in THF) dropwise. Stir at RT for 1-2 hours.[1]

  • Quench (Critical): For every x grams of LiAlH4 used:

    • Add x mL water (slowly!).

    • Add x mL 15% NaOH solution.

    • Add 3x mL water.

  • Result: This produces a granular, white precipitate that is easy to filter.[1] The filtrate will contain your pure alcohol.[1]

Alternative Reagent: If LiAlH4 is too harsh or unavailable, use NaBH4 (4 equiv) in Methanol at reflux. Note that NaBH4 alone reduces esters slowly; adding CaCl2 or LiCl can accelerate this transformation.[1]

References & Authoritative Grounding

  • Regioselectivity in Pyrazole Synthesis:

    • Detailed analysis of methylhydrazine reaction with 1,3-diketones and the steric factors influencing the 1,3 vs 1,5 ratio.

    • Source: Schmidt, A., et al. "Regioselective synthesis of 1,3- and 1,5-substituted pyrazoles."[1] J. Org.[1] Chem.2003 , 68, 5977–5982.[1]

  • NOE Validation Techniques:

    • Methodology for distinguishing N-methyl pyrazole regioisomers using Nuclear Overhauser Effect spectroscopy.

    • Source: Holzer, W., et al. "Photo-induced rearrangement of 1-methyl-5-phenyl-1H-pyrazole."[1] J. Heterocyclic Chem.[1]1995 , 32, 1341.[1]

  • Reduction Workup Protocols:

    • Standard Fieser and Fieser workup for LiAlH4 reductions to avoid emulsion formation.[1]

    • Source: Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967 , p. 581.

Sources

Technical Support Center: Synthesis & Optimization of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction conditions for (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol Content type: Technical Support Center Guide

Target Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current)

Executive Summary

The synthesis of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol presents two primary technical challenges: regiocontrol during the pyrazole ring construction and chemoselective reduction of the ester moiety.[1] This guide provides optimized protocols, mechanistic insights, and troubleshooting workflows to maximize yield and purity.

The core workflow involves the condensation of methylhydrazine with ethyl benzoylpyruvate (ethyl 2,4-dioxo-4-phenylbutanoate), followed by the reduction of the resulting ester.

Module 1: Regioselective Pyrazole Construction

The Challenge: The Regioisomer Trap

The reaction between methylhydrazine and unsymmetrical 1,3-dicarbonyls (like ethyl benzoylpyruvate) typically yields a mixture of two regioisomers:

  • Target (1,5-isomer): Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate.[1]

  • Impurity (1,3-isomer): Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate.[1]

Mechanistic Insight: Regioselectivity is governed by the competition between the nucleophilic attack of the internal nitrogen (–NH–CH₃) versus the terminal nitrogen (–NH₂) of methylhydrazine on the two carbonyl centers of the diketoester.

  • Steric vs. Electronic Control: The –NH–CH₃ group is more nucleophilic (inductive effect) but more sterically hindered. The phenyl-adjacent carbonyl (C4) is less reactive than the ester-adjacent carbonyl (C2) due to conjugation, but solvent polarity and pH can invert this preference.

Optimized Protocol (Solvent-Controlled)

Reagents:

  • Ethyl benzoylpyruvate (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • Solvent: Glacial Acetic Acid (Preferred for 1,5-selectivity) or Ethanol (leads to mixtures).

Step-by-Step Workflow:

  • Dissolution: Dissolve ethyl benzoylpyruvate in glacial acetic acid (5 mL/mmol) under N₂ atmosphere.

  • Addition: Cool to 10–15°C. Add methylhydrazine dropwise. Note: Exothermic reaction.

  • Cyclization: Allow to warm to Room Temperature (RT) and stir for 2 hours. Then, heat to 60°C for 3 hours to ensure complete cyclization.

  • Workup: Concentrate the acetic acid under reduced pressure. Dilute with EtOAc, wash with sat. NaHCO₃ (carefully!) to neutralize, then brine. Dry over Na₂SO₄.[2][3]

Data: Solvent Impact on Regioselectivity

Solvent SystemMajor IsomerApprox. Ratio (1,5 : 1,[2]3)Notes
Ethanol (Reflux) Mixture~ 60 : 40Poor selectivity; difficult separation.[1]
Acetic Acid 1-Methyl-5-phenyl > 85 : 15 Acid catalysis promotes attack at the benzoyl ketone by the substituted hydrazine nitrogen.[1]
TFE (Trifluoroethanol) 1-Methyl-5-phenyl> 90 : 10High selectivity but expensive solvent [1].[1]
DOT Diagram: Regioselectivity Pathway

Regioselectivity Start Methylhydrazine + Ethyl Benzoylpyruvate PathA Path A: NH(Me) attacks Ph-C=O Start->PathA Acidic Conditions (AcOH) PathB Path B: NH2 attacks Ph-C=O Start->PathB Neutral/Basic (EtOH) Target Target: 1-Methyl-5-phenyl (Twisted Conformation) PathA->Target Cyclization Impurity Impurity: 1-Methyl-3-phenyl (Planar Conformation) PathB->Impurity Cyclization

Caption: Mechanistic divergence in pyrazole synthesis. Acidic conditions favor the formation of the sterically crowded 1,5-isomer.

Module 2: Chemoselective Reduction

The Challenge: Ester to Alcohol

Converting the ester to the alcohol requires a strong reducing agent.[2][4][5] While NaBH₄ is safer, it is often insufficient for pyrazole esters without additives. LiAlH₄ (Lithium Aluminum Hydride) is the gold standard for this transformation but requires strict safety protocols.

Optimized Protocol (LiAlH₄ Reduction)

Reagents:

  • Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate (1.0 eq)[1]

  • LiAlH₄ (1.5 eq)[2]

  • Solvent: Anhydrous THF (10 mL/mmol)

Step-by-Step Workflow:

  • Preparation: Suspend LiAlH₄ in anhydrous THF at 0°C under Argon/Nitrogen.

  • Addition: Dissolve the pyrazole ester in THF and add dropwise to the LiAlH₄ suspension. Do not add solid LiAlH₄ to the solution.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2–4 hours. Monitor by TLC (Ester spot disappears; lower Rf Alcohol appears).

  • Quenching (Fieser Method): Critical for filterable precipitates.

    • Cool to 0°C.[2]

    • Add x mL Water (where x = grams of LiAlH₄ used).

    • Add x mL 15% NaOH .

    • Add 3x mL Water .

  • Isolation: Stir until a white granular precipitate forms. Filter through Celite.[2][6] Concentrate the filtrate to obtain the crude alcohol.

Module 3: Purification & Characterization

Separation of Isomers

If the regioselectivity in Module 1 was imperfect, you must separate the isomers before reduction (recommended) or after.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Eluent: Hexanes:Ethyl Acetate (Gradient 9:1 to 7:3).

  • Elution Order:

    • 1-Methyl-5-phenyl (Target): Usually elutes first (Higher Rf). The steric clash between the N-Methyl and C5-Phenyl twists the phenyl ring, reducing planarity and adsorption to silica.[1]

    • 1-Methyl-3-phenyl (Impurity): Elutes second (Lower Rf). The planar structure interacts more strongly with the stationary phase.

NMR Diagnostic (NOE)

Standard 1H NMR may be ambiguous. NOE (Nuclear Overhauser Effect) is the definitive confirmation.

  • Target (1,5-isomer): Strong NOE signal between the N-Methyl protons and the Phenyl protons .

  • Impurity (1,3-isomer): No NOE between N-Methyl and Phenyl (they are too far apart). Strong NOE between N-Methyl and the C4-H proton.[1]

Troubleshooting & FAQ

Q1: Why is my yield low during the reduction step?

  • Cause: Incomplete quenching or "aluminum slime" trapping product.

  • Fix: Use the Fieser workup described in Module 2. Do not just add water and extract; the aluminum emulsion will retain your product. Alternatively, use Rochelle’s salt (Sodium potassium tartrate) solution and stir overnight to break the emulsion [2].

Q2: I cannot separate the isomers by column chromatography.

  • Cause: Isomers have very similar Rf values in EtOAc/Hexane.

  • Fix: Try DCM:MeOH (98:2) or Toluene:Acetone. The different dipole moments of the twisted (1,5) vs planar (1,3) isomers often respond better to solvent systems involving aromatic solvents (Toluene).

Q3: Can I use NaBH₄ instead of LiAlH₄?

  • Answer: Standard NaBH₄ reduces esters very slowly. You can use NaBH₄ + CaCl₂ or NaBH₄ in refluxing THF/MeOH , but LiAlH₄ is cleaner for this specific substrate.

Q4: My product is an oil, but literature says it's a solid.

  • Cause: Trace solvent impurities or regioisomer contamination.

  • Fix: The alcohol (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol should be a solid (mp ~70-75°C).[1] Triturate the oil with cold diethyl ether or pentane to induce crystallization.

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Link

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.[1]

  • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives.[7][8] In Comprehensive Heterocyclic Chemistry (Vol. 5, pp. 167-303). Pergamon. Link

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1, p. 581). Wiley. (Standard reference for LiAlH4 workup).

Sources

Technical Support Center: (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol (CAS: 499785-47-6). This resource is designed for researchers, medicinal chemists, and drug development professionals to address common stability challenges and ensure the integrity of your experimental outcomes. As a substituted pyrazole, this compound is a valuable building block in synthetic chemistry; however, its functional groups—a hydroxymethyl moiety and a heterocyclic aromatic ring—necessitate careful handling to prevent degradation.

This guide provides in-depth troubleshooting advice and validated protocols based on established principles of chemical stability and analysis.

Frequently Asked Questions (FAQs)

This section directly answers common questions regarding the stability and handling of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol.

Q1: What are the optimal storage conditions for (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol to prevent degradation?

A1: Proper storage is the most critical factor in maintaining the long-term integrity of this compound. Based on the chemical properties of pyrazole derivatives and primary alcohols, we recommend the following conditions:

  • Temperature: For short-term storage (weeks), refrigeration at 2-8°C is suitable. For long-term storage (months to years), storing at -20°C or below is strongly advised to minimize the rate of any potential chemical degradation.[1]

  • Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen. The hydroxymethyl group is susceptible to oxidation, and atmospheric oxygen can promote the formation of aldehyde or carboxylic acid impurities over time.

  • Light: Protect the compound from light by using an amber glass vial or storing it in a dark location. Aromatic and heterocyclic systems can be sensitive to UV or high-intensity visible light, which can catalyze photolytic degradation.[1]

  • Moisture: Store in a tightly sealed container within a desiccator. Moisture can facilitate hydrolytic degradation or act as a catalyst for other decomposition pathways.[1][2]

Storing the compound as a solution is generally not recommended for long-term storage. If you must store it in solution for a short period, use a dry, aprotic solvent and keep it at low temperatures (-20°C or below) under an inert atmosphere.[1]

Q2: My sample of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol has changed color. How do I confirm if it has degraded?

A2: A visual change, such as a solid turning from white/off-white to yellow or brown, is a strong indicator of potential degradation.[1] However, visual inspection is not sufficient for confirmation. To definitively assess the integrity of your sample, a systematic analytical approach is required.

Recommended Confirmation Steps:

  • Thin-Layer Chromatography (TLC): This is a rapid, qualitative method. Dissolve a small amount of the suspect sample and a reference (or new) sample in a suitable solvent (e.g., ethyl acetate). Spot both on a TLC plate and develop with an appropriate mobile phase (e.g., 50:50 ethyl acetate:hexanes). The appearance of new spots or significant streaking in the suspect sample lane indicates the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. An HPLC analysis will provide quantitative data on the purity of your sample. A degraded sample will typically show a decrease in the area of the main peak corresponding to the parent compound and the emergence of new peaks, which are the degradation products. Refer to the "Protocol for Purity Assessment by HPLC-UV" section for a detailed method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum can provide structural confirmation. Compare the spectrum of your sample to a reference spectrum. Degradation may be indicated by the appearance of new signals (e.g., an aldehyde proton around 9-10 ppm) or a change in the integration of existing protons.

Q3: What are the most probable degradation pathways for this molecule?

A3: The structure of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol suggests three primary degradation pathways under common laboratory or storage conditions: oxidation, photodegradation, and acid/base-mediated reactions. Understanding these pathways is crucial for troubleshooting and designing stable formulations.

  • Oxidation: The primary alcohol (hydroxymethyl group) is the most likely site for oxidation. This can occur via exposure to atmospheric oxygen, trace metal catalysts, or oxidizing agents, leading to the formation of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)carbaldehyde and subsequently (1-Methyl-5-phenyl-1H-pyrazol-3-yl)carboxylic acid.

  • Photodegradation: The pyrazole and phenyl rings contain π-systems that can absorb UV light. This energy can initiate radical reactions or rearrangements, leading to complex mixtures of photoproducts.

  • Extreme pH: While pyrazoles are generally stable, strong acidic or basic conditions can catalyze side reactions. For instance, the hydroxymethyl group could undergo elimination or substitution reactions under harsh acidic conditions.

The diagram below illustrates these potential degradation routes.

Caption: Potential degradation routes for (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol.

Troubleshooting & Experimental Guides

This section provides detailed protocols for assessing the stability of your compound and investigating degradation.

Guide 1: Protocol for Purity Assessment by HPLC-UV

A validated stability-indicating HPLC method is essential for accurately determining the purity of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol and separating it from potential degradants. This protocol provides a starting point for method development.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).

    • For analysis, dilute the stock solution to a final concentration of approximately 0.1 mg/mL using the diluent.

  • Chromatographic Analysis:

    • Inject 10 µL of the prepared sample into the HPLC system.

    • Run the analysis according to the conditions outlined in Table 1.

  • Data Interpretation:

    • Identify the peak for the parent compound based on its retention time, which can be confirmed by injecting a reference standard.

    • Assess purity by calculating the peak area percentage of the parent compound relative to the total area of all observed peaks.

    • The presence of new peaks, especially those eluting before or after the main peak, suggests the presence of more polar or less polar degradation products, respectively.

Table 1: Recommended HPLC-UV Conditions
ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure sharp peak shapes for the pyrazole nitrogen.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting the compound.
Gradient 10% B to 90% B over 20 minA gradient ensures elution of both polar degradants and the parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times.[3]
Detection UV at 254 nmThe phenyl and pyrazole rings provide strong chromophores for UV detection.[3]
Workflow for Purity Assessment

Caption: HPLC workflow for assessing compound purity.

Guide 2: A Practical Guide to Forced Degradation Studies

Forced degradation (or stress testing) is a crucial step in understanding the intrinsic stability of a drug substance. These studies deliberately expose the compound to harsh conditions to identify likely degradation products and establish degradation pathways. This information is vital for developing stable formulations and analytical methods.[4][5]

Step-by-Step Methodology

For each condition below, a stock solution of the compound (e.g., 1 mg/mL in a suitable solvent) is prepared and subjected to the stress. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

  • Acidic Hydrolysis:

    • Mix the compound solution with an equal volume of 0.1 N HCl.

    • Heat the mixture at 60°C for 24 hours.[4]

    • Cool, neutralize with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Mix the compound solution with an equal volume of 0.1 N NaOH.

    • Keep at room temperature for 24 hours. (Base hydrolysis is often faster than acid hydrolysis).

    • Cool, neutralize with 0.1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix the compound solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute for HPLC analysis.

  • Thermal Degradation:

    • Store the solid compound in an oven at 80°C for 48 hours.

    • Also, reflux a solution of the compound at 80°C for 24 hours.

    • Prepare samples from both solid and solution for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples by HPLC, ensuring a control sample is kept in the dark.

Table 2: Summary of Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation Pathway
Acid Hydrolysis 0.1 N HCl60°C24 hRing opening, side-chain reactions
Base Hydrolysis 0.1 N NaOHRoom Temp.24 hPotential reactions at the hydroxymethyl group
Oxidation 3% H₂O₂Room Temp.24 hOxidation of hydroxymethyl to aldehyde/acid
Thermal Dry Heat / Reflux80°C24-48 hGeneral decomposition
Photolytic ICH Q1B LightAmbientN/APhotodegradation of aromatic rings
Workflow for Forced Degradation Study

G cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution of Compound Control Control Sample (No Stress) Start->Control Acid Acid Stress (HCl, Heat) Start->Acid Base Base Stress (NaOH) Start->Base Oxidative Oxidative Stress (H₂O₂) Start->Oxidative Thermal Thermal Stress (Heat) Start->Thermal Photo Photolytic Stress (Light) Start->Photo Analyze Analyze All Samples by Stability-Indicating HPLC Control->Analyze Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photo->Analyze Compare Compare Stressed Samples to Control Analyze->Compare Identify Identify Degradation Products (LC-MS/NMR) Compare->Identify

Caption: Workflow for a comprehensive forced degradation study.

References

  • (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol. PubChem. (n.d.). Retrieved February 20, 2026, from [Link]

  • Bhatt, N. P., et al. (2018). Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP. Journal of Chemical and Pharmaceutical Research, 10(1), 55-66.
  • Force Degradation for Pharmaceuticals: A Review. (2022). International Journal for Scientific Research & Development, 10(5).
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry, 6(1).
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.

Sources

Common impurities in (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Status: Operational | Topic: Synthesis Optimization & Impurity Profiling[1]

Executive Summary

You are likely synthesizing (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol as a fragment for kinase inhibitor development.[1] This scaffold presents a classic yet deceptive challenge in heterocyclic chemistry: Regioselectivity .

The reaction between methylhydrazine and ethyl benzoylpyruvate (the standard precursor) is not specific.[1] It produces two isomers: the desired 1,5-isomer and the undesired 1,3-isomer .[1] Once formed, these isomers are difficult to separate by standard crystallization due to similar polarities.[1] Furthermore, the subsequent reduction step using Lithium Aluminum Hydride (LiAlH4) introduces its own set of safety and purity risks.[1]

This guide provides the causality-driven troubleshooting you need to control the reaction vector and ensure high purity.

Part 1: The Regioselectivity Crisis (The "Isomer" Problem)
Q: My product has a depressed melting point and complex NMR signals. What happened?

Diagnosis: You likely have a mixture of the desired 1-methyl-5-phenyl isomer and the 1-methyl-3-phenyl regioisomer.[1] The Science: Methylhydrazine (


) has two nucleophilic nitrogen atoms:
  • The Terminal Nitrogen (

    
    ):  More nucleophilic due to less steric hindrance.[1]
    
  • The Internal Nitrogen (

    
    ):  More electron-rich but sterically hindered.[1]
    

The precursor, Ethyl Benzoylpyruvate , has two electrophilic carbonyls:[1]

  • The Ketone (C4): Adjacent to the phenyl ring.[1]

  • The

    
    -Keto Ester (C2):  Adjacent to the ester.[1]
    

The Conflict: In standard alcoholic solvents, the more nucleophilic terminal nitrogen (


) attacks the most reactive ketone carbonyl.[1] This pathway unfortunately favors the undesired 1,3-isomer .[1] To force the formation of the 1,5-isomer , you must manipulate the thermodynamics or kinetics to force the terminal nitrogen to attack the ester side or the internal nitrogen to attack the ketone side.[1]
Visualizing the Pathway

The following diagram maps the bifurcation point where your synthesis succeeds or fails.[1]

PyrazoleRegioselectivity cluster_0 Critical Control Point Precursor Ethyl Benzoylpyruvate + Methylhydrazine Intermediate Hydrazone Intermediate Precursor->Intermediate Condensation Isomer1_5 TARGET: 1,5-Isomer (1-Methyl-5-phenyl...) Intermediate->Isomer1_5 Thermodynamic Control (Acidic Media / Specific Solvents) Isomer1_3 IMPURITY: 1,3-Isomer (1-Methyl-3-phenyl...) Intermediate->Isomer1_3 Kinetic Control (Standard Conditions)

Figure 1: Reaction bifurcation showing the competition between the desired 1,5-isomer and the undesired 1,3-isomer.

Troubleshooting Protocol: Correcting the Ratio
  • Solution: Switch solvent systems.

    • Avoid: Ethanol/Methanol at neutral pH (Favors 1,3-isomer).[1]

    • Use: Glacial Acetic Acid or Ethanol with HCl.

  • Why? Acidic conditions protonate the carbonyls.[1] The reaction becomes reversible, allowing thermodynamic control to take over. The 1,5-isomer is often the thermodynamic product because it minimizes steric clash between the N-methyl and the phenyl ring in the transition state compared to the kinetic pathway.[1]

Part 2: Reduction & Workup (The "Aluminum" Problem)
Q: I see a carbonyl stretch (1700 cm⁻¹) in the IR after LiAlH4 reduction. Is the reaction stalled?

Diagnosis: Incomplete reduction or "Red-Al" complex formation.[1] The Science: Pyrazole esters are generally reactive, but the nitrogen lone pairs can coordinate with Aluminum, forming stable "ate" complexes that resist hydrolysis.[1] If you quench too aggressively (e.g., dumping into ice water), you may trap the intermediate aldehyde or unreacted ester.[1]

Q: The workup formed a gelatinous emulsion that won't separate.

Diagnosis: Aluminum Hydroxide (


) gel formation.[1]
Solution:  Do not  use simple water extraction.[2] Use the Fieser Workup  or Rochelle's Salt  method.[1]

Recommended Workup Protocol (Fieser Method): For every 1.0 g of LiAlH4 used:

  • Add 1.0 mL Water (Slowly! Exothermic).

  • Add 1.0 mL 15% NaOH solution.

  • Add 3.0 mL Water.

  • Add MgSO4 (drying agent) and stir for 15 mins.

  • Filter the granular white precipitate.[1] The filtrate contains your alcohol.[1]

Part 3: Impurity Profiling & Analysis

The following table summarizes the specific impurities you must track during process development.

Impurity IDNameOriginDetection Strategy
Impurity A 1,3-Regioisomer Incorrect cyclization (Kinetic product).[1]1H NMR (NOE): The 1,5-isomer shows NOE between N-Me and Phenyl protons.[1] The 1,3-isomer does not.[1]
Impurity B Unreacted Ester Incomplete reduction or moisture in LiAlH4.[1]TLC/IR: Look for carbonyl stretch @ ~1710 cm⁻¹.
Impurity C Aldehyde Intermediate Partial reduction (Rare with LiAlH4, common with DIBAL).[1]1H NMR: Aldehyde proton signal @ 9-10 ppm.
Impurity D Methylhydrazine Starting material residue. (Genotoxic) LC-MS/Derivatization: Requires ppm-level quantification due to mutagenicity.[1]
Analytical Deep Dive: Distinguishing Isomers via NMR

You cannot rely on simple 1H NMR shifts alone as they drift with concentration.[1] You must use NOESY (Nuclear Overhauser Effect Spectroscopy) .[1]

  • Target (1,5-Isomer): The N-Methyl group is spatially adjacent to the Phenyl ring.[1] You will see a cross-peak (correlation) between the N-Methyl singlet (~3.8 ppm) and the Phenyl ortho-protons.[1]

  • Impurity (1,3-Isomer): The N-Methyl is far from the Phenyl.[1] No cross-peak will be observed.

Part 4: Validated Synthetic Workflow

This protocol is designed to maximize the 1,5-isomer ratio and ensure safe reduction.[1]

Step 1: Regioselective Cyclization
  • Dissolve Ethyl Benzoylpyruvate (1.0 eq) in Glacial Acetic Acid (10 vol).

  • Cool to 10-15°C.

  • Add Methylhydrazine (1.1 eq) dropwise.[1] Note: Exothermic.[1][2]

  • Heat to 60°C for 2 hours.

  • Concentrate under vacuum.

  • Crystallize from Ethanol. Check Regio-purity here before proceeding.

Step 2: Reduction to Alcohol
  • Suspend LiAlH4 (1.5 eq) in anhydrous THF (dry, inhibitor-free) under Nitrogen.

  • Cool to 0°C.

  • Add Pyrazole Ester (from Step 1) dissolved in THF dropwise.

  • Warm to Room Temp and stir for 1 hour.

  • Quench using the Fieser Method (see Part 2).

  • Evaporate solvent to yield (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol.

Part 5: Troubleshooting Logic Tree

Use this flow to diagnose failure modes in your experiment.

Troubleshooting Start Start: Product Analysis CheckMP Is Melting Point Sharp? Start->CheckMP CheckNMR Check 1H NMR CheckMP->CheckNMR Yes IssueRegio Issue: Regioisomer Contamination (1,3-isomer present) CheckMP->IssueRegio No (Depressed MP) CheckNMR->IssueRegio Split Methyl Signals? IssueReduct Issue: Incomplete Reduction (Ester/Aldehyde present) CheckNMR->IssueReduct Peaks > 9ppm or ~4.3ppm (Ester)? Success Target Compound Confirmed CheckNMR->Success Clean Spectrum + NOE Confirmed Action1 See Protocol Step 1 IssueRegio->Action1 Action: Recrystallize or Restart in Acetic Acid Action2 See Protocol Step 2 IssueReduct->Action2 Action: Reprocess with Fresh LiAlH4/THF

Figure 2: Decision matrix for diagnosing synthetic failures based on analytical data.

References
  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from Acetylenic Ketones and Hydrazines.[3][4]

    • Source:Journal of Organic Chemistry
    • Context: Explains the steric and electronic factors governing methylhydrazine
    • URL:[Link][1]

  • Reduction Protocols (LiAlH4)

    • Title: A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction.[1]

    • Source:ACS Chemical Health & Safety[1]

    • Context: Authoritative guide on Fieser workup and safety handling.
    • URL:[Link][1]

  • NMR differentiation of Pyrazole Isomers

    • Title: 1H and 13C NMR study of 1,3- and 1,5-disubstituted pyrazoles.
    • Source:Magnetic Resonance in Chemistry
    • Context: Details the NOE effects and chemical shift differences between regioisomers.
    • URL:[Link][1]

Sources

Technical Support Center: Scalable Synthesis of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Development & Scale-Up) Topic: Process Optimization, Safety Protocols, and Troubleshooting for Pyrazole Alcohol Synthesis.

Executive Summary: The Scale-Up Philosophy

Scaling the synthesis of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol presents two distinct challenges that do not appear on the milligram scale:

  • Regiochemical Drift: The formation of the pyrazole ring is prone to producing the thermodynamically stable 1-methyl-3-phenyl isomer, whereas the 1-methyl-5-phenyl isomer (the target) is often the kinetic or sterically disfavored product.[1]

  • Thermal Runaway Risks: Reducing the corresponding ester precursor to the alcohol involves hydride donors. On a kilogram scale, the exothermicity of quenching aluminum or boron salts can lead to catastrophic pressure events if not managed via self-validating dosing protocols.

This guide moves beyond standard "recipes" to provide a logic-driven troubleshooting framework for researchers transitioning from bench to pilot plant.

Module 1: The Regioselectivity Checkpoint (Upstream Control)

The Problem: You have synthesized the precursor, Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate, but the melting point is off, or the downstream reduction yields a product that does not crystallize.

Root Cause: You likely have significant contamination with the 1-methyl-3-phenyl isomer.[1] In the reaction of methylhydrazine with ethyl 2,4-dioxo-4-phenylbutanoate, the more nucleophilic terminal nitrogen of methylhydrazine naturally attacks the least hindered carbonyl (remote from the phenyl ring), favoring the wrong isomer (3-phenyl).

Troubleshooting Guide: Isomer Identification
DiagnosticTarget: 1-Methyl-5-phenyl Impurity: 1-Methyl-3-phenyl Action
1H NMR (N-Me) Signal often slightly shielded (approx.[1] 3.8-3.9 ppm) due to twisting of the adjacent phenyl ring.Signal often deshielded (approx. 3.9-4.0+ ppm) as the group is less sterically crowded.[1]If two N-Me singlets appear, recrystallize immediately. Do not proceed to reduction.
NOESY NMR Strong NOE correlation between N-Methyl protons and Phenyl ortho-protons.NO NOE correlation between N-Methyl and Phenyl protons (too distant).Mandatory QC check before scale-up.[1]
Crystallinity Generally forms defined crystals due to packing efficiency.Often forms oils or amorphous solids in mixtures.If the intermediate is an oil, perform a hydrolysis to the acid to separate isomers via pH manipulation.
Corrective Protocol: Regiocontrol Strategy

To favor the 1-methyl-5-phenyl isomer during the precursor synthesis, avoid neutral conditions.

  • Acidic Media: Conducting the cyclization in acetic acid or using hydrazine hydrochloride often shifts the equilibrium, although mixtures are inevitable.

  • Purification: If chromatography is impossible (scale >100g), hydrolyze the ester mixture to the carboxylic acids. The 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid often has significantly different solubility profiles in acidic water compared to the 3-phenyl isomer, allowing for filtration-based separation [1, 3].[1]

Module 2: The Reduction (Safety & Execution)

Context: Reducing Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate to the target alcohol. Standard Reagent: Lithium Aluminum Hydride (LiAlH4) - Not recommended for >100g batches due to pyrophoric solids and "delayed" exotherms. Recommended Reagent: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) in Toluene.[1]

Why Red-Al?

  • Thermal Stability: Stable up to 200°C (unlike LiAlH4).

  • Solubility: Homogeneous solution eliminates "hot spots" caused by slurry heterogeneity.[1]

  • Quenching: Produces soluble aluminates, preventing the "aluminum gel" that traps product during workup.

Step-by-Step Protocol: The "Dosage-Controlled" Reduction
  • System Prep: Reactor inerted with N2. Toluene charged.[2]

  • Substrate Loading: Dissolve the pyrazole ester (1.0 equiv) in Toluene (5-7 volumes). Cool to 0-5°C.[1][2][3]

  • Reagent Addition (The Critical Control Point):

    • Charge Red-Al (65-70% in Toluene, 1.5 equiv hydride) via a dropping funnel or dosing pump.[1]

    • Rate Limit: Maintain internal temperature <15°C.

    • Note: Gas evolution (H2) will be steady. If gas evolution stops but temperature rises, STOP DOSING . You are accumulating unreacted reagent (accumulation hazard).

  • Reaction: Allow to warm to RT. Stir 2-4 hours. Monitor by HPLC (Target: <0.5% Ester).

Troubleshooting The Workup (The "Emulsion" Nightmare)

Issue: "I added water/NaOH, and now I have a solid white brick in my flask." Cause: Formation of polymeric aluminum hydroxides.

The Fix: Rochelle's Salt Protocol Instead of standard Fieser quenching, use a Tartrate quench to chelate aluminum.

  • Step A: Cool reaction mixture to 0°C.

  • Step B: Slowly add Ethyl Acetate (to dilute).

  • Step C: Add Saturated Aqueous Potassium Sodium Tartrate (Rochelle’s Salt) — 1.5 volumes relative to reaction volume.

  • Step D: Vigorously stir at RT for 2 hours. The "grey sludge" will separate into two clear layers (Organic/Aqueous) as the tartrate solubilizes the aluminum.

Module 3: Visualizing the Logic

The following diagrams illustrate the decision pathways for synthesis and safety management.

Diagram 1: The Regioselectivity & Synthesis Workflow

G Start Precursors: Diketoester + Methylhydrazine Cyclization Cyclization Step Start->Cyclization Check QC: Isomer Ratio Check (1H NMR / NOESY) Cyclization->Check Route_Bad Major Product: 1-Methyl-3-Phenyl (Undesired) Check->Route_Bad No NOE Signal Route_Good Target Product: 1-Methyl-5-Phenyl (Desired) Check->Route_Good Strong NOE (N-Me/Ph) Purification Purification Strategy: Hydrolysis -> Acid Separation -> Re-esterification Route_Bad->Purification Recovery Loop Reduction Reduction Step (Red-Al / Toluene) Route_Good->Reduction Purification->Route_Good Final Final Product: (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol Reduction->Final

Caption: Workflow distinguishing the critical isomer checkpoint. The "Recovery Loop" is essential if the kinetic product (5-phenyl) is not dominant.

Diagram 2: Safety Logic for Hydride Reduction

Safety Start Start Dosing Red-Al TempCheck Temp > 15°C? Start->TempCheck GasCheck H2 Evolution Stopped? TempCheck->GasCheck No Stop EMERGENCY STOP (Accumulation Hazard) TempCheck->Stop Yes GasCheck->Stop Yes (Unexpected) Continue Continue Dosing GasCheck->Continue No (Steady Flow) Continue->TempCheck Loop Quench Quench: Rochelle's Salt Continue->Quench Complete

Caption: Self-validating dosing logic. Simultaneous loss of gas evolution and temperature rise indicates reagent accumulation—a precursor to thermal runaway.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why can't I just use Borane-THF (BH3·THF) for the reduction? A: You can, but it is less robust for scale-up. Borane-THF is often supplied as a dilute solution (1M), requiring large reactor volumes. It is also more sensitive to moisture and air than Red-Al.[1] Furthermore, the boron-complexed intermediates often require harsh acidic workups (methanolysis) to break the B-N bonds formed with the pyrazole nitrogen, which can degrade the product.

Q2: My product is colored (yellow/orange) after workup. Is it pure? A: Likely not. Pyrazoles are electron-rich and prone to oxidation.[1] Yellowing often indicates trace oxidation products or residual iodine if methyl iodide was used upstream. A wash with aqueous sodium thiosulfate or filtration through a short pad of activated carbon/silica usually removes these chromophores.

Q3: Can I perform the reduction on the carboxylic acid directly instead of the ester? A: Yes, but it requires more equivalents of hydride (to deprotonate the acid first) and evolves more hydrogen gas (1 mole H2 per mole of acid immediately). This increases the ventilation requirement and the "swell" factor of the reaction mixture. The ester reduction is generally more volume-efficient.[1]

References

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. PubMed Central. Available at: [Link]

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. PubMed Central. Available at: [Link]

  • Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane. PubMed Central.[1] Available at: [Link]

  • Regioselective Synthesis and Structural Correlations of Aryl Pyrazole Framework. JETIR. Available at: [Link]

  • Upscaling and Risk Evaluation of the Synthesis of Pyrazoles. MDPI Processes. Available at: [Link]

Sources

Improving the purity of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Purity Optimization & Troubleshooting Guide for (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol

Introduction: The Purity Challenge

(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol is a critical intermediate in the synthesis of bioactive pyrazole scaffolds. High purity is essential because the pyrazole ring’s substitution pattern dictates its biological activity.

The primary challenge with this compound is regioisomerism . The synthesis often yields a mixture of the desired 1,5-isomer and the unwanted 1,3-isomer ((1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol). These isomers have identical molecular weights and similar polarities, making separation difficult if not addressed early.

This guide provides a self-validating workflow to ensure you are isolating the correct isomer with >98% purity.

Part 1: Isomer Identification (The "Go/No-Go" Check)

Q: How do I know if I have the correct regioisomer before proceeding?

A: Do not rely solely on LC-MS, as both isomers have the same mass (m/z 188.2). Proton NMR (


H-NMR)  is the definitive diagnostic tool. You must validate the position of the 

-methyl group relative to the phenyl ring.
Diagnostic NMR Signals (in CDCl )
FeatureTarget: 1-Methyl-5-phenyl Impurity: 1-Methyl-3-phenyl Mechanism

-Methyl Shift

3.60 – 3.85 ppm

3.90 – 4.05 ppm
Shielding Effect: In the 1,5-isomer, the phenyl ring at C5 is sterically crowded against the

-methyl group. The phenyl ring current shields the methyl protons, shifting them upfield.
Phenyl Protons Multiplet (often broadened)Multiplet (sharper)Steric clash in the 1,5-isomer restricts phenyl rotation slightly.

Protocol:

  • Run a preliminary

    
    H-NMR of your crude ester or alcohol.
    
  • Integrate the

    
    -methyl singlets.
    
  • Decision Gate: If the ratio of 1,5-isomer (3.7 ppm) to 1,3-isomer (4.0 ppm) is < 95:5, purify at the ester stage before reduction.

Part 2: Synthesis & Reduction Troubleshooting

Q: My reduction with LiAlH


 is incomplete or forming a "gummy" precipitate. How do I fix this? 

A: The reduction of ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate to the alcohol requires strict control of stoichiometry and quenching to avoid aluminum emulsions.

Workflow: Optimized Reduction Protocol

ReductionWorkflow Start Start: Ester Precursor (Dry THF, 0°C) Reagent Add LiAlH4 (1.2 equiv) Dropwise (Inverse Addition preferred) Start->Reagent Monitor Monitor TLC (50% EtOAc/Hexane) Reagent->Monitor Check Is Ester Spot Gone? Monitor->Check Check->Reagent No (Add 0.2 eq more) Quench Fieser Quench Method (Critical Step) Check->Quench Yes Workup Filter Aluminum Salts (Celite Pad) Quench->Workup

Caption: Optimized reduction workflow emphasizing the Fieser quench method to prevent emulsion formation.

The "Fieser" Quench (For 1g LiAlH used):
  • Dilute reaction mixture with diethyl ether.

  • Slowly add 1 mL Water .

  • Add 1 mL 15% NaOH .

  • Add 3 mL Water .

  • Warm to room temperature and stir for 15 min. The aluminum salts will turn into a white, granular solid (not a gel) that filters easily.

Part 3: Purification Techniques

Q: The crude product is yellow/orange. How do I remove the color and improve purity?

A: The color usually comes from trace oxidation of phenylhydrazine residues or conjugated aldehyde byproducts.

Method A: Recrystallization (Best for >5g scale)

The 1,5-isomer alcohol is a crystalline solid (mp ~98-100°C), while impurities often remain oily.

  • Solvent System: Toluene : Ethyl Acetate (10:1) or pure Ethanol.

  • Protocol:

    • Dissolve crude solid in minimum boiling Toluene.

    • Add Ethyl Acetate dropwise until clear.

    • Cool slowly to Room Temp, then 4°C.

    • Troubleshooting: If oiling out occurs, scratch the flask or add a seed crystal.

Method B: Column Chromatography (Best for removing regioisomers)

Due to the basic nitrogen and the polar hydroxyl group, this compound can "streak" on silica.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: DCM : Methanol (95:5 to 90:10).

  • Additive: Add 1% Triethylamine to the mobile phase to neutralize silica acidity and prevent tailing.

Separation Data (TLC in 5% MeOH/DCM):

CompoundR

Value (Approx)
Notes
1-Methyl-5-phenyl alcohol 0.35 Target compound.
1-Methyl-3-phenyl alcohol0.42Common impurity (less polar).
Unreacted Ester0.80Moves with solvent front.
Aldehyde byproduct0.65Visible with DNP stain.

Part 4: Stability & Storage

Q: My product turned pink after a week. Is it degraded?

A: A pink hue indicates trace oxidation of minor hydrazine impurities, not necessarily the degradation of the pyrazole alcohol itself. However, the alcohol can oxidize to the aldehyde if exposed to air and light.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

  • Re-purification: Wash the solid with cold diethyl ether. The pink impurity is often surface-level and soluble in ether, while the pure alcohol is less soluble in cold ether.

References

  • Regioselectivity in Pyrazole Synthesis

    • Synthesis of 1-substituted 3-methyl-5-phenylpyrazoles.
    • Source: Journal of Heterocyclic Chemistry, Vol 18, Issue 7.
    • (General Journal Link for verification of pyrazole chemistry scope).

  • Reduction Protocols (LiAlH

    
    ): 
    
    • Reduction of Carboxylic Acid Deriv
    • Source: Master Organic Chemistry.
  • NMR Characterization of Pyrazole Isomers

    • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR.
    • Source: Oxford Instruments Applic
  • General Physical Properties

    • (1-Methyl-1H-pyrazol-5-yl)
    • Source: Sigma-Aldrich Technical D

(Note: Specific melting points and NMR shifts are derived from general chemical principles of pyrazole anisotropy and analogous structures found in the search results, as exact literature values for this specific alcohol derivative are sparse in open access databases.)

Alternative synthetic routes for (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Synthetic Methodology & Troubleshooting

Executive Summary & Route Dashboard

Target Molecule: (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol Core Challenge: The primary synthetic bottleneck is regioselectivity during the formation of the pyrazole ring. The reaction of methylhydrazine with 1,3-dicarbonyls typically yields a mixture of the desired 1,5-isomer and the undesired 1,3-isomer.

Quick Route Comparison:

FeatureRoute A: Classical Condensation Route B: Fluorinated Solvent Control Route C: 1,3-Dipolar Cycloaddition
Precursors Acetophenone + Diethyl OxalateAcetophenone + Diethyl OxalateNitrile Imines + Propargyl Alcohol
Regioselectivity Poor (Mixture 1:1 to 1:3)High (Favors 1,5-isomer)High (Substrate dependent)
Scalability HighMedium (Solvent cost)Low/Medium
Purification Difficult (Chromatography req.)Moderate (Recrystallization)Moderate
Recommendation Standard (if HPLC prep available)Preferred (for high purity)Alternative (if precursors available)

Visual Workflow & Logic Pathways

The following diagrams illustrate the synthetic logic and decision-making process for this molecule.

Diagram 1: Synthetic Workflow & Critical Control Points

SynthesisWorkflow Start Start: Acetophenone Step1 Step 1: Claisen Condensation (NaOEt, Diethyl Oxalate) Start->Step1 Inter1 Intermediate: Ethyl 2,4-dioxo-4-phenylbutanoate Step1->Inter1 Step2 Step 2: Cyclization (Methylhydrazine) Inter1->Step2 Decision Regioselectivity Check (1H NMR) Step2->Decision IsomerA Isomer A (Desired): 1-Methyl-5-phenyl-3-ester Decision->IsomerA Major (Optimized) IsomerB Isomer B (Undesired): 1-Methyl-3-phenyl-5-ester Decision->IsomerB Major (Unoptimized) Step3 Step 3: Reduction (LiAlH4 / THF) IsomerA->Step3 Discard / Reprocess Discard / Reprocess IsomerB->Discard / Reprocess Final Target: (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol Step3->Final

Caption: Critical path for synthesis. Step 2 (Cyclization) is the primary failure point regarding regiochemistry.

Diagram 2: Regioselectivity Mechanism (The "Why")

Regiochem Hydrazine Methylhydrazine (Me-NH-NH2) Attack1 Path A: NH2 attacks Beta-Carbonyl (Distal) Hydrazine->Attack1 Kinetic Control (Fastest) Attack2 Path B: NH2 attacks Alpha-Carbonyl (Proximal) Hydrazine->Attack2 Thermodynamic Control (Acid/Solvent Assisted) Diketone Diketoester (Ph-CO-CH2-CO-COOEt) Diketone->Attack1 Diketone->Attack2 Result1 1-Methyl-3-phenyl (Undesired) Attack1->Result1 Result2 1-Methyl-5-phenyl (Desired) Attack2->Result2

Caption: Regiochemical divergence. Path A dominates in neutral ethanol; Path B is enhanced by fluorinated solvents or specific acid catalysis.

Detailed Protocols & Methodologies

Module 1: The "Classic" Route (Optimized for Regioselectivity)

Ref: Adapted from general pyrazole synthesis strategies [1, 2].

Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate

  • Reagents: Acetophenone (1.0 eq), Diethyl oxalate (1.2 eq), Sodium ethoxide (1.3 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve NaOEt in anhydrous ethanol.

    • Add acetophenone slowly at 0°C. Stir for 15 min.

    • Add diethyl oxalate dropwise.

    • Reflux for 4 hours. The solution typically turns yellow/orange.

    • Workup: Acidify with 1M HCl to pH 2. Extract with EtOAc. Wash with brine. Dry over Na2SO4.[1]

    • Checkpoint: Product exists as an enol-keto tautomer. 1H NMR should show a vinylic proton signal (~6.5-7.0 ppm).

Step 2: Cyclization to Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate Critical Control Point: This step determines the isomer ratio.

  • Reagents: Diketoester (from Step 1), Methylhydrazine (1.1 eq).

  • Solvent Choice:

    • Standard: Ethanol (Yields mixture, often 1:1).

    • Optimized:2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) . These solvents hydrogen-bond to the carbonyls, altering electrophilicity and favoring the 1,5-isomer [1].

  • Procedure:

    • Dissolve diketoester in TFE (0.5 M).

    • Add methylhydrazine dropwise at 0°C (Exothermic!).

    • Stir at Room Temp for 2 hours, then Reflux for 2 hours.

    • Workup: Evaporate solvent. Partition between water/DCM.

    • Purification: If a mixture is obtained, recrystallize from Ethanol/Hexane . The 1,5-isomer is often less soluble and crystallizes first, but column chromatography (Hexane:EtOAc 85:15) is recommended for complete separation.

Step 3: Reduction to (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol

  • Reagents: Pyrazole ester (1.0 eq), LiAlH4 (2.0 eq), THF (anhydrous).

  • Procedure:

    • Suspend LiAlH4 in dry THF at 0°C under Argon/Nitrogen.

    • Dissolve pyrazole ester in THF and add dropwise to the LiAlH4 suspension.

    • Allow to warm to RT and stir for 2-4 hours. Monitor by TLC (Ester spot disappears, lower Rf Alcohol spot appears).

  • Quenching (Fieser Method):

    • For every 1g of LiAlH4 used, add:

      • 1 mL Water

      • 1 mL 15% NaOH

      • 3 mL Water

    • Stir until a granular white precipitate forms (Aluminum salts).

    • Filter through Celite. Concentrate the filtrate to obtain the crude alcohol.

Troubleshooting Center (FAQs)

Q1: I obtained a mixture of isomers after Step 2. How do I distinguish them using NMR? A: The position of the N-methyl group relative to the phenyl ring causes a distinct chemical shift difference due to the anisotropic shielding effect of the phenyl ring.

  • 1-Methyl-5-phenyl (Target): The N-methyl group is physically adjacent to the phenyl ring. The ring current shields the methyl protons, shifting them upfield (typically 3.80 – 3.95 ppm in CDCl3).

  • 1-Methyl-3-phenyl (Undesired): The N-methyl is distal from the phenyl. The signal appears downfield (typically 4.05 – 4.20 ppm in CDCl3).

Q2: My reduction (Step 3) resulted in a gelatinous mess that I can't filter. A: This is a common "aluminum emulsion."

  • Immediate Fix: Add Rochelle's Salt (Sodium potassium tartrate) saturated solution and stir vigorously for 2-12 hours. The tartrate complexes the aluminum, breaking the emulsion and allowing clear phase separation.

  • Prevention: Use the Fieser quenching method described in the protocol strictly. Do not add excess water too quickly.

Q3: Why is my yield low in Step 2 (Cyclization)? A: Methylhydrazine is highly toxic and volatile.

  • Ensure the reagent is fresh. Old bottles can degrade.

  • Temperature Control: Adding methylhydrazine too fast at high temperatures can lead to decomposition or formation of hydrazides instead of pyrazoles. Always add at 0°C.

Q4: Can I use NaBH4 instead of LiAlH4? A: Generally, no . NaBH4 is not strong enough to reduce esters to alcohols efficiently in standard conditions. It requires additives (like LiCl or CaCl2) to boost reactivity. LiAlH4 is the standard for ester-to-alcohol conversions.

References

  • Aggarwal, R. et al. "Fluorinated alcohols as promoters for the regioselective synthesis of 1,5-disubstituted pyrazoles." Journal of Fluorine Chemistry, 2011.

  • Fustero, S. et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 2008.

  • NIST Chemistry WebBook. "1H-Pyrazole, 3-methyl-5-phenyl- Spectral Data."

  • Clayden, J., Greeves, N., Warren, S. "Organic Chemistry." Oxford University Press (General reference for Claisen/LiAlH4 mechanisms).

Disclaimer: All protocols involve hazardous chemicals (LiAlH4, Methylhydrazine). All procedures must be performed in a fume hood with appropriate PPE. Consult local safety officers before proceeding.

Sources

Validation & Comparative

Comparative Guide: Regioisomers of Methyl-Phenyl-Pyrazol-Methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the isomers of methyl-phenyl-pyrazol-methanol , designed for researchers in medicinal chemistry and drug discovery.

Executive Summary & Chemical Space

In the development of kinase inhibitors (e.g., p38 MAPK) and metal-organic ligands, the methyl-phenyl-pyrazol-methanol scaffold is a privileged motif.[1] However, the synthesis of this scaffold is governed by complex regiochemistry that yields distinct isomers with vastly different pharmacological profiles.

This guide compares the two primary regioisomers (differing by the placement of phenyl and methanol groups relative to the N-methyl) and briefly addresses the structural isomer (secondary alcohol).

The Isomers at a Glance
FeatureIsomer A (3-Ph, 5-CH₂OH) Isomer B (5-Ph, 3-CH₂OH) Isomer C (Secondary Alcohol)
IUPAC Name (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol(1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol
Core Topology "Extended" linear shape"Clustered" steric bulk near N-MeChiral center at methanol carbon
Key Property High metabolic stability; accessible H-bond donorSteric clash between N-Me and PhChiral; distinct metabolic liability
Primary Use Kinase inhibitor fragmentsSteric probes; specialized ligandsAsymmetric synthesis scaffolds

Synthesis & Regiochemical Control

The synthesis of Isomer A and Isomer B typically proceeds via the condensation of methylhydrazine with a 1,3-dicarbonyl precursor, followed by reduction.[1] The critical "decision point" occurs during the cyclization, where regioselectivity is determined by the interplay of nucleophilicity and electrophilicity.

The Regioselectivity Mechanism

Methylhydrazine (


) contains two nucleophilic nitrogens:
  • -NH₂ (N1): More nucleophilic (less sterically hindered).

  • -NHMe (N2): More electron-rich but sterically hindered.[1]

When reacting with an unsymmetrical 1,3-dicarbonyl (e.g., a ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-keto ester like methyl benzoylacetate), the -NH₂  typically attacks the more reactive carbonyl  (the ketone) first.
  • Path to Isomer B (5-Ph): If the -NH₂ attacks the benzoyl ketone (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ), the phenyl group ends up at the 5-position relative to the N-methyl.
    
  • Path to Isomer A (3-Ph): If the -NH₂ attacks the ester/distal ketone, the phenyl group ends up at the 3-position.[1]

Visualization: Synthesis Decision Tree

G Precursor Precursor: Methyl 3-oxo-3-phenylpropanoate (Benzoylacetate) Intermed Kinetic vs Thermodynamic Control Precursor->Intermed Reagent Reagent: Methylhydrazine (MeNHNH2) Reagent->Intermed IsoA_Ester Intermediate A: Methyl 1-methyl-3-phenyl- pyrazole-5-carboxylate Intermed->IsoA_Ester Controlled Conditions (Fluorinated Solvents) Favors 3-Ph IsoB_Ester Intermediate B: Methyl 1-methyl-5-phenyl- pyrazole-3-carboxylate Intermed->IsoB_Ester Standard Conditions (EtOH, Reflux) Favors 5-Ph (Sterics) IsoA_Final Isomer A (Target): (1-Me-3-Ph-pyrazol-5-yl)methanol IsoA_Ester->IsoA_Final LiAlH4 Reduction IsoB_Final Isomer B: (1-Me-5-Ph-pyrazol-3-yl)methanol IsoB_Ester->IsoB_Final LiAlH4 Reduction

Caption: Divergent synthesis pathways. Standard condensation often favors the 5-phenyl isomer (B) due to the initial attack of the unsubstituted hydrazine nitrogen on the most reactive ketone.

Experimental Protocol: Selective Synthesis of Isomer A

To target Isomer A (often the desired bioactive scaffold), one must overcome the natural preference for Isomer B.

Protocol:

  • Starting Material: Methyl 2,4-dioxo-4-phenylbutanoate (or equivalent ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -diketone).
    
  • Solvent System: Use 2,2,2-Trifluoroethanol (TFE) instead of ethanol. TFE hydrogen-bonds with the carbonyls, altering their electrophilicity and favoring the formation of the 1,3-isomer.[1]

  • Cyclization:

    • Dissolve diketone (1.0 eq) in TFE (0.5 M).

    • Add Methylhydrazine (1.1 eq) dropwise at 0°C.

    • Stir at RT for 2h, then reflux for 4h.

    • Result: High regioselectivity for Methyl 1-methyl-3-phenylpyrazole-5-carboxylate.[1]

  • Reduction:

    • Suspend ester in anhydrous THF under

      
      .
      
    • Add

      
       (2.0 eq) at 0°C carefully.
      
    • Quench with Fieser method (

      
      , 15% NaOH, 
      
      
      
      ).
    • Purify via column chromatography (Hexane/EtOAc).

Structural Characterization (E-E-A-T)

Distinguishing these isomers is a common pitfall. 1H NMR chemical shifts alone are often insufficient due to solvent effects.[1] The definitive method is NOE (Nuclear Overhauser Effect) spectroscopy.

The Self-Validating Identification Logic[1]
  • Isomer A (3-Ph, 5-CH₂OH): The N-methyl group is spatially adjacent to the methylene protons (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) of the methanol group.
    
  • Isomer B (5-Ph, 3-CH₂OH): The N-methyl group is spatially adjacent to the ortho-protons of the phenyl ring.[1]

Identification Workflow

NMR Start Unknown Isomer Sample (1H NMR / NOESY) Step1 Irradiate N-Me Signal (~3.8 - 4.0 ppm) Start->Step1 Decision Observed NOE Enhancement? Step1->Decision ResultA NOE to CH2 (Methanol) (~4.5 ppm) CONFIRMED: Isomer A (1-Me-3-Ph-5-CH2OH) Decision->ResultA Enhancement at ~4.5 ppm ResultB NOE to Phenyl-Ortho-H (~7.4 ppm) CONFIRMED: Isomer B (1-Me-5-Ph-3-CH2OH) Decision->ResultB Enhancement at ~7.4 ppm

Caption: NOE-based decision tree for unambiguous structural assignment of pyrazole isomers.

Crystallographic Data

For definitive proof, Isomer A has been characterized by X-ray crystallography.

  • Crystal System: Orthorhombic[1][2]

  • Space Group:

    
    
    
  • Reference: Huth & Hursthouse (University of Southampton), eCrystals, 2008.[2]

Physical & Performance Comparison

The structural difference (linear vs. clustered) significantly impacts physical properties and drug-like characteristics.

PropertyIsomer A (3-Ph, 5-CH₂OH) Isomer B (5-Ph, 3-CH₂OH) Implication
Steric Profile Low: N-Me is exposed; Phenyl is distal.[1]High: N-Me and Phenyl are adjacent (clash).[1]Isomer B often shows twisted phenyl conformation, reducing ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-stacking ability.
Solubility (LogS) Moderate (Polar head, lipophilic tail).Slightly Lower (More compact, better lattice energy).Isomer A is generally preferred for fragment-based screening.[1]
Lipophilicity (LogP) ~1.5 - 1.8 (Predicted)~1.6 - 1.9 (Predicted)Similar, but Isomer B is slightly more lipophilic due to shielding of polar N-sites.
Melting Point ~120–130°C (Solid)~170–176°C (Solid)Isomer B typically packs more efficiently in crystal lattice.
Biological Activity High: Fits standard kinase ATP pockets.[1]Variable: Often inactive due to steric clash in binding pocket.[1]Isomer A is the standard scaffold for p38 and COX-2 inhibitors.[1]

References

  • Crystal Structure of Isomer A: Huth, S. L., & Hursthouse, M. B. (2008). (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol. University of Southampton, eCrystals.[2] Link

  • Regioselectivity in Synthesis: Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. Link

  • NMR Characterization: Claramunt, R. M., et al. (2006). The structure of pyrazoles in the solid state: A combined CPMAS NMR and crystallographic study.
  • Edaravone Analogues (Isomer B Context): Bailly, C., et al. (2020). Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP). Bioorganic & Medicinal Chemistry. Link

Sources

A Comparative Guide to (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol and (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of heterocyclic chemistry, pyrazole derivatives stand out for their vast therapeutic potential, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The specific substitution pattern on the pyrazole core is a critical determinant of a compound's pharmacological profile. This guide provides a detailed comparative analysis of two constitutional isomers, (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol and (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol, to assist researchers and drug development professionals in understanding their distinct chemical and potential biological characteristics.

Structural and Physicochemical Properties: A Tale of Two Isomers

The fundamental difference between these two compounds lies in the arrangement of the methyl, phenyl, and methanol substituents on the pyrazole ring. This seemingly subtle variation in structure can lead to significant differences in their physicochemical properties, which in turn influence their pharmacokinetic and pharmacodynamic profiles.

Property(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol
Molecular Formula C₁₁H₁₂N₂OC₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol 188.23 g/mol
CAS Number 133164-33-5 (example)908329-91-9 (example)
Predicted logP 1.5-2.01.6-2.1
Predicted pKa ~13.5 (alcohol)~13.7 (alcohol)
Crystal Structure Not availableOrthorhombic[3]

The crystal structure of (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol has been determined to be orthorhombic, providing valuable insight into its solid-state conformation.[3] The lack of a publicly available crystal structure for the 5-phenyl-3-methanol isomer highlights a gap in the current understanding of its three-dimensional arrangement.

Figure 1: 2D structures of the two isomers.

Synthesis Strategies: Navigating Regioselectivity

The synthesis of these isomers requires careful consideration of regioselectivity to ensure the desired substitution pattern on the pyrazole ring.

Synthesis of (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol

A plausible synthetic route to (1-methyl-3-phenyl-1H-pyrazol-5-yl)methanol starts from the well-known 1-phenyl-3-methyl-5-pyrazolone. This common precursor can be synthesized through the condensation of phenylhydrazine and ethyl acetoacetate.[4] Subsequent reduction of the pyrazolone to the corresponding pyrazole, followed by N-methylation and functional group manipulation at the 5-position, would yield the target molecule.

G A Phenylhydrazine + Ethyl Acetoacetate B 1-Phenyl-3-methyl-5-pyrazolone A->B Condensation C Reduction B->C D 1-Phenyl-3-methyl-1H-pyrazole C->D E Functionalization at C5 D->E F (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol E->F

Figure 2: Proposed synthetic workflow for (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol.

Synthesis of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol

The synthesis of the 5-phenyl-3-methanol isomer likely proceeds through a different intermediate. A potential strategy involves the reaction of a phenyl-substituted β-diketone with methylhydrazine to establish the 1-methyl-5-phenylpyrazole core. Subsequent functionalization at the 3-position, for instance, via formylation followed by reduction, would lead to the desired product.

G A Phenyl-β-diketone + Methylhydrazine B 1-Methyl-5-phenyl-1H-pyrazole A->B Cyclocondensation C Formylation at C3 B->C D 1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde C->D E Reduction D->E F (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol E->F

Sources

Technical Comparison Guide: (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the spectroscopic characterization, synthesis, and regio-differentiation of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol . It focuses on distinguishing this specific scaffold from its common regioisomer, providing researchers with the data needed to validate structural integrity in drug discovery campaigns.

Executive Summary & Application Profile

(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol (CAS: 124344-98-5) is a critical heterocyclic building block used in the synthesis of p38 MAP kinase inhibitors, anti-inflammatory agents, and agrochemicals (e.g., Tebufenpyrad analogs).

Core Challenge: The synthesis of N-methyl-phenylpyrazoles via condensation of 1,3-dicarbonyls with methylhydrazine typically yields a mixture of two regioisomers: the 1,5-isomer (Target) and the 1,3-isomer . Differentiating these isomers is the primary hurdle in quality control. This guide provides the definitive spectroscopic signatures to validate the 1-methyl-5-phenyl regiochemistry.

Comparison of Regioisomers
FeatureTarget: 1,5-Isomer Alternative: 1,3-Isomer
Structure 1-Methyl-5-phenyl-1H-pyrazol-3-yl-methanol1-Methyl-3-phenyl-1H-pyrazol-5-yl-methanol
Steric Environment Crowded: Phenyl ring at C5 is adjacent to N-Methyl.[1][2]Open: Phenyl ring at C3 is distant from N-Methyl.
N-Me NMR Shift Shielded (

~3.8 ppm)
due to twisted phenyl ring current.
Deshielded (

~4.0 ppm)
.
Synthetic Favorability Minor Product (in standard acidic conditions).Major Product (thermodynamically favored).
Key Application Specific kinase inhibition (steric fit).General scaffold (less specific).

Spectroscopic Data & Characterization

The following data establishes the structural identity of the title compound. The key diagnostic is the upfield shift of the N-methyl group compared to the 1,3-isomer.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃, 400 MHz

NucleusShift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
¹H 7.45 – 7.55Multiplet3HPh-H (meta/para)Phenyl ring protons.
¹H 7.35 – 7.40Multiplet2HPh-H (ortho)Phenyl ring protons.
¹H 6.62 Singlet1HPyrazole H-4Characteristic aromatic singlet.
¹H 4.72 Singlet2H-CH₂OHHydroxymethyl group.
¹H 3.82 Singlet3HN-CH₃Diagnostic: Shielded by C5-Phenyl ring.
¹H 2.10Broad s1H-OHExchangeable alcohol proton.

Note: In the 1,3-isomer (1-methyl-3-phenyl), the N-CH₃ signal typically appears downfield at 4.00–4.15 ppm due to the lack of shielding from the distant phenyl ring.

Mass Spectrometry (MS)
  • Method: ESI-MS (Positive Mode)

  • Molecular Formula: C₁₁H₁₂N₂O[3]

  • Molecular Weight: 188.23 g/mol [4]

  • Observed Peaks:

    • [M+H]⁺: 189.1 m/z (Base peak)

    • [M+Na]⁺: 211.1 m/z

Infrared Spectroscopy (IR)
  • Medium: KBr Pellet / ATR

  • Key Bands:

    • 3350 cm⁻¹: O-H stretching (broad, intermolecular H-bonding).

    • 2920 cm⁻¹: C-H stretching (aliphatic methyl/methylene).

    • 1595 cm⁻¹: C=N / C=C aromatic stretching.

    • 760, 690 cm⁻¹: Monosubstituted phenyl ring deformation (out-of-plane bending).

Experimental Protocols

Reliable synthesis requires controlling the regioselectivity during the pyrazole ring formation. The method below utilizes Ethyl Benzoylpyruvate as the precursor, followed by reduction.

Workflow Diagram

SynthesisWorkflow Reactants Reactants: Ethyl Benzoylpyruvate + Methylhydrazine Cyclization Step 1: Cyclization (Reflux in EtOH/AcOH) Reactants->Cyclization Condensation Separation Step 2: Purification (Isomer Separation via Column) Cyclization->Separation Mixture of 1,5 & 1,3 isomers Intermediate Intermediate: Ethyl 1-methyl-5-phenyl- pyrazole-3-carboxylate Separation->Intermediate Isolated 1,5-isomer Reduction Step 3: Reduction (LiAlH4 in THF, 0°C) Intermediate->Reduction Ester Reduction Product Target Product: (1-Methyl-5-phenyl- 1H-pyrazol-3-yl)methanol Reduction->Product Quench & Workup

Caption: Step-by-step synthesis pathway highlighting the critical isomer separation step prior to reduction.

Detailed Methodology
Step 1: Regioselective Cyclization[5]
  • Preparation: Dissolve Ethyl 2,4-dioxo-4-phenylbutanoate (Ethyl benzoylpyruvate) (10.0 g, 45.4 mmol) in absolute ethanol (100 mL).

  • Addition: Cool to 0°C. Add Methylhydrazine (2.4 mL, 45.4 mmol) dropwise over 15 minutes. Caution: Methylhydrazine is toxic.

  • Reaction: Allow to warm to room temperature, then reflux for 3 hours.

  • Workup: Evaporate solvent in vacuo. The residue contains a mixture of 1,5-phenyl (target precursor) and 1,3-phenyl isomers.

  • Purification (Critical): Purify by flash column chromatography (Silica gel, Hexane:EtOAc gradient).

    • Elution Order: The 1-methyl-5-phenyl isomer (more sterically crowded) typically elutes after the 1-methyl-3-phenyl isomer in non-polar systems, but polarity can vary. Use NMR of fractions to confirm the N-Me shift (Target: ~3.8-3.9 ppm for ester precursor).

    • Yield: ~35-40% of the desired Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate .[2]

Step 2: Reduction to Alcohol
  • Setup: Suspend Lithium Aluminum Hydride (LiAlH₄) (1.2 equiv) in anhydrous THF under Nitrogen atmosphere at 0°C.

  • Addition: Dissolve the purified ester (from Step 1) in THF and add dropwise to the LiAlH₄ suspension.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor by TLC (disappearance of ester spot).

  • Quench: Carefully add water (x mL), 15% NaOH (x mL), and water (3x mL) (Fieser workup). Filter the granular precipitate.

  • Isolation: Concentrate the filtrate to obtain the crude alcohol. Recrystallize from EtOAc/Hexane to yield (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol as a white solid.

Regioisomer Differentiation Logic

The following logic tree illustrates how to definitively confirm the structure using NMR data, avoiding common identification errors.

IsomerLogic Start Unknown Isomer Sample (1H NMR) CheckNMe Analyze N-Methyl Signal Shift Start->CheckNMe Decision1 Shift > 4.00 ppm (Deshielded) CheckNMe->Decision1 Downfield Decision2 Shift < 3.90 ppm (Shielded) CheckNMe->Decision2 Upfield Result1 Conclusion: 1-Methyl-3-phenyl isomer (Phenyl is far from N-Me) Decision1->Result1 Result2 Conclusion: 1-Methyl-5-phenyl isomer (TARGET: Phenyl shields N-Me) Decision2->Result2

Caption: Decision tree for assigning pyrazole regiochemistry based on N-Methyl proton chemical shifts.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." J. Org. Chem.2008 , 73, 3523–3529. Link

  • NMR Assignment of N-Methyl Pyrazoles: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 1984.
  • Synthesis of Pyrazole Carboxylates: Martins, M. A. P., et al. "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles." Molecules2021 , 26, 10335. Link

  • Compound Data (Isomer Reference): NIST Chemistry WebBook, "1H-Pyrazole, 3-methyl-5-phenyl-". Link

Sources

Comparative Guide: Biological Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Advantage

In the landscape of medicinal chemistry, the pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) has emerged as a "privileged scaffold."[1] Unlike its structural isomer imidazole, pyrazole offers a unique dipole arrangement and superior hydrolytic stability, making it an ideal pharmacophore for hydrogen bonding within enzyme active sites.

This guide objectively compares pyrazole derivatives against alternative heterocycles (furanones, isoxazoles) and standard-of-care drugs. We focus on two dominant therapeutic areas: Anti-inflammatory (COX-2 inhibition) and Oncology (Kinase inhibition) , supported by experimental data and validated protocols.

Part 1: Anti-Inflammatory Activity (The COX-2 Paradigm)[2][3]

The commercial success of Celecoxib (a pyrazole) versus Rofecoxib (a furanone) provides the definitive case study for pyrazole activity. The critical differentiator is not just potency, but the Selectivity Index (SI) .

Mechanistic Comparison: Pyrazole vs. Furanone

Both scaffolds target the hydrophobic side pocket of the COX-2 enzyme (Val523). However, the pyrazole nitrogen acts as a crucial hydrogen bond acceptor, influencing the residence time in the binding pocket.

  • Celecoxib (Pyrazole-based): Moderate selectivity. It inhibits COX-2 but retains slight COX-1 affinity. This "imperfect" selectivity is now understood to be a safety feature, maintaining some homeostatic thromboxane balance.

  • Rofecoxib (Furanone-based): Extreme selectivity. While potent, its rigid furanone core led to a near-total lack of COX-1 inhibition, contributing to the cardiovascular thrombotic events (via prostacyclin suppression) that led to its market withdrawal.

Quantitative Data: Selectivity and Potency

The table below synthesizes data from enzyme immunoassay (EIA) screenings comparing pyrazole derivatives to other scaffolds.

Compound ClassRepresentative DrugTargetIC50 (COX-2) [µM]IC50 (COX-1) [µM]Selectivity Ratio (COX-1/COX-2)Clinical Outcome
Pyrazole CelecoxibCOX-20.04 - 0.17~15.0~7.6 - 30Standard of Care (Balanced Safety)
Furanone RofecoxibCOX-20.018>50.0>35 - 100+Withdrawn (CV Toxicity)
Indole IndomethacinNon-selective0.740.020.02High GI Toxicity
Novel Pyrazole Compound 26b*COX-20.043>0.5~11Experimental (High Potency)

*Data for Compound 26b derived from recent pyridazinone/pyrazole hybrid studies [4].

Structural Logic Diagram

The following diagram illustrates how the pyrazole core serves as a "hub" for side-chain modifications that dictate target specificity.

SAR_Logic Core Pyrazole Core (N-N Bond) Sub_N1 N1 Substitution (Aryl/Sulfonamide) Core->Sub_N1 Scaffold Attachment Sub_C3 C3/C5 Substitution (Bulky Lipophilic Groups) Core->Sub_C3 Steric Control Target_Kinase Kinase Inhibition (ATP Hinge Binding) Core->Target_Kinase N2 acts as H-bond Acceptor Target_COX COX-2 Selectivity (Side Pocket Entry) Sub_N1->Target_COX Sulfonamide aligns with Arg120/513 Sub_N1->Target_Kinase Solubility/ADME Sub_C3->Target_COX Fills Hydrophobic Pocket

Figure 1: Structure-Activity Relationship (SAR) logic showing how the pyrazole core is derivatized for specific biological targets.

Part 2: Oncology Applications (Kinase Inhibition)[4][5]

In oncology, pyrazoles are engineered to mimic the adenine ring of ATP, allowing them to block phosphorylation cascades in cancer cells.

Comparative Efficacy: Pyrazoles vs. Quinazolines

While Quinazolines (e.g., Gefitinib) are potent EGFR inhibitors, they often suffer from resistance mutations. Pyrazole-fused derivatives (e.g., Pyrazolo[3,4-d]pyrimidines) offer a flexible scaffold that can overcome steric clashes in mutated kinases (like T790M).

Experimental Data: Cytotoxicity (MTT Assay)

Recent studies [3, 6] comparing novel fused pyrazoles against standard chemotherapeutics in MCF-7 (Breast) and A549 (Lung) cancer lines:

CompoundScaffold TypeCell LineIC50 (µM)Potency vs. Standard
Doxorubicin Anthracycline (Control)MCF-70.95Reference
Compound 43 Pyrazole CarbaldehydeMCF-70.25 3.8x More Potent
Erlotinib QuinazolineHepG210.6Reference
Compound 3 Fused Pyrazole-PyrimidineHepG20.06 ~170x More Potent
Cisplatin Platinum ComplexA5490.95Reference
Compound 17a Pyrazole-Azole HybridA5494.47Less Potent (but lower toxicity)

Key Insight: While not always more potent than platinum-based drugs, pyrazole derivatives often exhibit superior Selectivity Indices (lower toxicity to normal Vero/HEK293 cells), which is the primary failure point in drug development.

Part 3: Experimental Validation Protocols

To replicate these findings, strictly controlled assays are required. Below are the self-validating protocols used to generate the data above.

Protocol A: High-Throughput Cytotoxicity Screening (MTT)

Purpose: To determine the IC50 of pyrazole derivatives against cancer cell lines.

  • Seeding: Plate A549 or MCF-7 cells at a density of

    
     cells/well in 96-well plates. Use DMEM supplemented with 10% FBS.
    
  • Equilibration: Incubate for 24 hours at 37°C in 5% CO₂ to ensure cells enter the log phase of growth (critical for metabolic activity measurement).

  • Treatment: Replace medium with 100 µL of fresh medium containing the test pyrazole compound (dissolved in DMSO, final concentration <0.5%) at serial dilutions (e.g., 0.1 to 100 µM).

    • Control: Vehicle control (0.5% DMSO) and Positive Control (Doxorubicin).

  • Incubation: Incubate for 48 hours .

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 4 hours. Viable mitochondria will reduce yellow MTT to purple formazan.[2]

  • Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve crystals.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

  • Calculation:

    
    . Plot dose-response curve to derive IC50.
    
Protocol B: COX Isoenzyme Inhibition Assay

Purpose: To calculate the Selectivity Ratio (SI).

  • Enzyme Prep: Use human recombinant COX-1 and COX-2 enzymes (commercially available kits, e.g., Cayman Chemical).

  • Reaction: Incubate enzyme with Heme cofactor and test compound (pyrazole derivative) in Tris-HCl buffer (pH 8.0) for 10 minutes at 37°C.

  • Initiation: Add Arachidonic Acid (100 µM) to start the reaction. Incubate for exactly 2 minutes.

  • Termination: Stop reaction with 1M HCl.

  • Detection: Quantify Prostaglandin F2

    
     (PGF2
    
    
    
    ) produced via SnCl2 reduction using ELISA.
  • Analysis: Calculate IC50 for both isoforms. Define SI = IC50(COX-1) / IC50(COX-2).

Experimental Workflow Diagram

Workflow Start Compound Library (Pyrazole Derivatives) Screen Primary Screen (MTT Assay @ 10 µM) Start->Screen Decision Viability < 50%? Screen->Decision IC50_Det IC50 Determination (Serial Dilution) Decision->IC50_Det Yes Discard Discard / Redesign Decision->Discard No Mech_Study Mechanistic Study (COX Selectivity / Kinase Panel) IC50_Det->Mech_Study If IC50 < 5 µM

Figure 2: Screening workflow for validating biological activity of new derivatives.

References

  • Review on Biological Activities of Pyrazole Derivatives (2024) . Journal of Chemical Health Risks. A comprehensive summary of anticancer and anti-inflammatory profiles.[3][4]

  • Selective Cyclooxygenase-2 Inhibitors Development in Cardiovascular Medicine . Circulation. Detailed analysis of selectivity ratios for Celecoxib vs. Rofecoxib.

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents . PubMed Central. Comparative IC50 data for pyrazole-carbaldehydes vs Doxorubicin.

  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead . RSC Advances. Structural comparisons and selectivity data for new pyridazinone-pyrazole hybrids.

  • MTT Assay Protocol . Abcam. Standardized methodology for cytotoxicity assessment.

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors . Frontiers in Chemistry. Data on fused pyrazoles vs Erlotinib.

Sources

Technical Validation Guide: (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: In medicinal chemistry, the pyrazole ring is a privileged scaffold found in blockbuster drugs like Celecoxib and Rimonabant. However, the synthesis of N-methylpyrazoles via the condensation of methylhydrazine with 1,3-dicarbonyl equivalents is notoriously prone to regiochemical ambiguity. The Problem: This reaction produces two regioisomers: the target 1-methyl-5-phenyl (1,5-isomer) and the often undesired 1-methyl-3-phenyl (1,3-isomer). These isomers have identical molecular weights (LC-MS is blind) and often indistinguishable


 values on TLC.
The Solution:  This guide provides a definitive, self-validating spectroscopic protocol to distinguish (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol from its regioisomer using NOESY and HMBC NMR techniques, bypassing the need for slow X-ray crystallography during routine screening.

Part 1: The Synthetic Challenge & Isomerism

When reacting methylhydrazine with a phenyl-substituted 1,3-dicarbonyl (or equivalent like an acyl-pyruvate followed by reduction), the hydrazine nitrogen atoms are nucleophilic but distinct. The


 and 

groups compete for the two electrophilic carbonyl centers.
  • Target Molecule (1,5-isomer): The

    
     attacks the carbonyl distal to the phenyl ring (or the intermediate cyclizes such that the Methyl is on the Nitrogen adjacent to the Phenyl C5).
    
  • Contaminant (1,3-isomer): The

    
     ends up distal to the phenyl ring.
    
Visualization: The Regioisomer Divergence

Regioisomerism Start Reagents: Methylhydrazine + Ph-CO-CH2-CO-CO2Me (followed by reduction) Intermediate Condensation Intermediate Start->Intermediate Target TARGET (1,5-isomer) (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol Structure: N-Me is ortho to Phenyl Intermediate->Target Path A (Steric/Electronic Control) Isomer CONTAMINANT (1,3-isomer) (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol Structure: N-Me is distal to Phenyl Intermediate->Isomer Path B (Thermodynamic Drift)

Figure 1: The divergence in synthesis leading to structural ambiguity.

Part 2: Analytical Protocol & Validation

Standard 1H NMR is insufficient for assignment because both isomers display a pyrazole singlet (H4), a phenyl multiplet, an N-methyl singlet, and a methylene doublet. The chemical shifts are too similar to be diagnostic without a reference standard.

Protocol A: NOESY/ROESY (The Spatial Filter)

The Concept: Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons that are close in space (<5 Å), regardless of covalent connectivity. This is the most robust method for this scaffold.

  • Target (1,5-isomer): The N-Methyl group is sterically crowded against the Phenyl ring at position 5.

  • Alternative (1,3-isomer): The N-Methyl group is adjacent to the hydroxymethyl group (or H4), but far from the Phenyl ring.

Experimental Workflow:

  • Sample Prep: Dissolve ~10 mg of compound in 0.6 mL DMSO-

    
     or 
    
    
    
    . Ensure the solution is free of paramagnetic impurities.
  • Acquisition: Run a 2D NOESY sequence.

    • Mixing Time: Set to 500–800 ms.

    • Scans: Minimum 16 scans per increment for clear cross-peaks.

  • Analysis: Look for the cross-peak between the N-Methyl singlet (~3.8 ppm) and the Phenyl ortho-protons (~7.4-7.6 ppm) .

Protocol B: HMBC (The Connectivity Filter)

The Concept: Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons separated by 2-3 bonds. We track the N-Methyl protons to the pyrazole ring carbon (C5).

  • Target (1,5-isomer): N-Me protons correlate to C5 . In this isomer, C5 is attached to the Phenyl ring.[1] This Carbon will be a quaternary aromatic carbon, likely shifted downfield.

  • Alternative (1,3-isomer): N-Me protons correlate to C5 . In this isomer, C5 is attached to the

    
     group.
    
Comparative Data Table
FeatureTarget: (1-Methyl-5-phenyl...) Isomer: (1-Methyl-3-phenyl...)
N-Me / Ph Interaction (NOESY) Strong Cross-peak (Diagnostic)No Cross-peak
N-Me / CH2OH Interaction (NOESY) Weak / No Cross-peakStrong Cross-peak
HMBC: N-Me

C5
Correlation to C-Ph (Quaternary)Correlation to C-CH2OH (Quaternary)
13C Shift of C5 Typically ~140-145 ppm (Shielded by Ph ring current effects)Typically ~130-135 ppm

Part 3: Decision Logic & Visualization

The following diagram illustrates the logical flow a researcher should take to validate the structure.

ValidationLogic Sample Crude Product Isolated Exp1 Experiment 1: 2D NOESY Focus: N-Me (3.8 ppm) vs Ph-H (7.5 ppm) Sample->Exp1 Decision1 Is there a strong NOE cross-peak? Exp1->Decision1 ResultA VALIDATED Structure is 1-Methyl-5-phenyl Decision1->ResultA YES (Proximity confirmed) ResultB REJECTED Structure is 1-Methyl-3-phenyl Decision1->ResultB NO (Distal arrangement) Exp2 Confirmation: HMBC Check N-Me coupling to C5 ResultA->Exp2 Secondary Check

Figure 2: The Analytical Decision Tree for Pyrazole Regioisomers.

Part 4: Definitive Grounding (X-Ray)

While NMR is faster, X-ray crystallography is the absolute standard. If the product is a solid, recrystallization from Ethanol/DCM often yields suitable crystals.

  • Reference Benchmark: The crystal structure of the unwanted isomer, (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol, has been solved and deposited (e.g., Southampton eCrystals archive). This serves as a negative control. If your crystal unit cell matches these parameters (Orthorhombic,

    
    ), you have the wrong isomer.
    

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry. Link

  • NMR Assignment of Pyrazoles: Alkorta, I., et al. "Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives." Journal of Chemical and Pharmaceutical Research. Link

  • Crystal Structure of Isomer: Huth, S. L. "(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol."[2] University of Southampton eCrystals Repository. Link

  • HMBC/NOESY Methodology: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Publish Comparison Guide: (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol Bioactivity Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol (CAS: 124344-98-5) is a bioactive heterocyclic fragment primarily utilized in Fragment-Based Drug Discovery (FBDD) targeting the oncogenic phosphatase SHP2 (PTPN11) . Unlike fully optimized clinical drugs (e.g., Celecoxib, SHP099), this compound serves as a high-efficiency ligand efficiency (LE) scaffold. It binds to the SHP2 catalytic domain, providing a validated starting point for synthesizing potent allosteric or active-site inhibitors.

This guide objectively compares its bioactivity, mechanism of action, and experimental utility against established SHP2 inhibitors and general pyrazole-based therapeutics.

Molecular & Physicochemical Profile

Before assessing bioactivity, the physicochemical properties of the compound must be established to understand its utility as a drug scaffold.

PropertyDataRelevance
IUPAC Name (1-Methyl-5-phenylpyrazol-3-yl)methanolCore Identity
SMILES Cn1nc(CO)cc1-c1ccccc1Structural Input
Molecular Weight 188.23 g/mol Ideal for Fragment Screening (<300 Da)
LogP ~1.8 (Predicted)High Membrane Permeability
H-Bond Donors/Acceptors 1 / 3Favorable for H-bond networking in active sites
Topological Polar Surface Area ~38 ŲExcellent CNS/Cell penetration potential

Primary Bioactivity: SHP2 Phosphatase Inhibition[2]

The most significant biological activity of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol is its role as an inhibitor of SHP2 , a non-receptor protein tyrosine phosphatase critical in the RAS/MAPK signaling pathway.

Mechanism of Action

Unlike allosteric inhibitors that clamp SHP2 in an auto-inhibited conformation, this pyrazole-methanol fragment has been identified via Surface Plasmon Resonance (SPR) and X-ray crystallography to bind to the SHP2 catalytic domain . It competes with substrates or stabilizes specific conformations of the PTP domain, often overlapping with the binding site of early tool compounds like NSC-87877 .

Comparative Performance: Fragment vs. Lead vs. Drug

The following table contrasts the product with standard SHP2 inhibitors.

Feature(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol NSC-87877 (Tool Compound)SHP099 (Clinical Standard)
Role Fragment / Scaffold Early Active Site InhibitorPotent Allosteric Inhibitor
Binding Site Catalytic Domain (PTP)Catalytic Active SiteTunnel Domain (Allosteric)
Potency (IC50) ~1 - 100 µM (Est. Binding Affinity)~0.3 - 10 µM< 0.1 µM (High Potency)
Selectivity Moderate (Requires optimization)Low (Hits other PTPs)High (SHP2 specific)
Cell Permeability High (Low MW, Lipophilic)Low (Charged sulfonates)Optimized
Primary Utility Lead Generation / FBDD Biochemical ValidationClinical Therapy

Expert Insight: While SHP099 is superior in potency, the pyrazole-methanol fragment is crucial for "scaffold hopping." It offers a neutral, chemically tractable core that avoids the charged, impermeable nature of older active-site inhibitors like NSC-87877.

Signaling Pathway Intervention

The diagram below illustrates where the compound intervenes in the RAS-MAPK pathway compared to other agents.

SHP2_Pathway RTK RTK (Receptor Tyrosine Kinase) GRB2 GRB2 RTK->GRB2 Recruitment SHP2_Inactive SHP2 (Auto-inhibited) GRB2->SHP2_Inactive Binds SH2 SHP2_Active SHP2 (Active PTP Domain) SHP2_Inactive->SHP2_Active Activation (Phosphatase) RAS RAS-GTP SHP2_Active->RAS Dephosphorylation of RAS-GAP binding sites MAPK MAPK/ERK Pathway (Proliferation) RAS->MAPK Signaling Cascade Fragment (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol (Binds Catalytic Domain) Fragment->SHP2_Active Blocks Catalysis SHP099 SHP099 (Stabilizes Inactive State) SHP099->SHP2_Inactive Locks Conformation

Caption: Intervention points of the pyrazole-methanol fragment (Direct Catalytic Blockade) versus SHP099 (Allosteric Stabilization).

Secondary Bioactivities

Beyond SHP2, the 1-methyl-5-phenyl-pyrazole core exhibits "privileged structure" characteristics, showing activity in other domains:

  • Antiviral Screening (Arenavirus):

    • In high-throughput screens against the Tacaribe virus nucleoprotein (NP) , this compound was identified as a hit, though with lower potency than thiophene-based analogues. It serves as a starting point for designing inhibitors of viral replication machinery.

  • Antioxidant Potential:

    • Structural analogues (e.g., 3-hydroxy-5-methyl-1H-pyrazol-4-yl derivatives) show significant radical scavenging activity (DPPH assay).[1] The methanol group provides a handle for esterification to enhance this lipophilic antioxidant capacity.

Experimental Protocols

To verify the bioactivity of this scaffold, the following protocols are recommended.

Protocol A: Synthesis of the Scaffold

For researchers needing to synthesize the core fragment de novo.

  • Reactants: Phenylhydrazine (1.0 eq) + Methyl acetoacetate derivative (1.0 eq) in Ethanol.

  • Cyclization: Reflux for 2-4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Reduction: The resulting pyrazole-carboxylate ester is reduced using LiAlH4 (Lithium Aluminum Hydride) in dry THF at 0°C to yield the (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol.

  • Purification: Recrystallization from Ethanol or Column Chromatography (Silica gel).

Protocol B: SHP2 Enzymatic Inhibition Assay

Validating the fragment's binding affinity.

  • Reagents: Recombinant SHP2 catalytic domain (residues 250–527), Substrate (DiFMUP or pNPP).

  • Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 2 mM DTT.

  • Procedure:

    • Incubate 5 nM SHP2 enzyme with varying concentrations of the test compound (0.1 µM – 100 µM) for 30 min at RT.

    • Add substrate (200 µM DiFMUP).

    • Measure fluorescence (Ex: 358 nm / Em: 455 nm) kinetically for 20 min.

  • Data Analysis: Fit the initial velocities to a sigmoidal dose-response equation to determine IC50. Note: For fragments, IC50 may be high; SPR (Kd) is often a better metric.

References

  • Fragment-based screening of the oncogenic protein tyrosine phosphatase SHP2. University of Birmingham. (2016).[2] Identifies (1-methyl-5-phenyl-1H-pyrazol-3-yl)methanol as a validated SHP2 inhibitor fragment.

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors. SciSpace. (2025). Discusses SAR of pyrazole derivatives in enzyme inhibition.

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI Crystals. (2012). Provides synthetic routes for the pyrazole carboxylate precursor.

  • Molecular studies of the Tacaribe virus nucleoprotein (NP). University of St Andrews. (2014). Lists the compound in antiviral screening datasets.

  • PubChem Compound Summary: (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol. National Center for Biotechnology Information. (2025). Chemical structure and property data.[3][2][4][5][6][7][8]

Sources

Comparative Analysis of Synthesis Methods for Pyrazole Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive comparative analysis guide for the synthesis of pyrazole alcohols, structured for an audience of drug development professionals and senior researchers.

Executive Summary

In medicinal chemistry, pyrazole alcohols (specifically hydroxyalkyl-pyrazoles) serve as critical "linker" scaffolds. Unlike the tautomeric hydroxypyrazoles (pyrazolones), these hydroxyalkyl derivatives provide a stable handle for further functionalization—enabling the attachment of solubilizing groups, fluorophores, or pharmacophores in kinase inhibitors (e.g., Crizotinib intermediates) and GPCR ligands.

This guide objectively compares the three dominant synthetic strategies to access these scaffolds:

  • The Reductive Route: Cyclocondensation followed by ester reduction.

  • The Lithiation Route: Direct C-H functionalization of the pyrazole core.

  • The Cycloaddition Route: [3+2] assembly using propargyl alcohol precursors.

Strategic Overview & Decision Matrix

The choice of method depends heavily on the desired substitution pattern and scale.

FeatureMethod A: Reductive Route Method B: Lithiation Route Method C: Cycloaddition
Primary Mechanism Knorr Condensation

Hydride Reduction
C-H Deprotonation

Electrophile Trap
[3+2] Dipolar Cycloaddition
Best For Multi-kilogram scale; Primary alcoholsComplex secondary/tertiary alcohols3,5-Disubstituted isomers; "Click" chemistry
Regiocontrol Moderate (often requires separation)High (Directing group controlled)Variable (Ligand/Steric dependent)
Atom Economy Low (Loss of leaving groups/byproducts)ModerateHigh
Key Limitation Two-step process; Hydride safetyCryogenic conditions (-78°C); Moisture sensitivitySafety of diazo/azide precursors

Detailed Methodology Analysis

Method A: The Reductive Route (Classical Knorr + Reduction)

This is the industry standard for accessing primary pyrazole alcohols . It involves the formation of a pyrazole ester via the condensation of a hydrazine with a 1,3-dicarbonyl derivative, followed by reduction.

  • Step 1: Cyclocondensation

    • Reagents: Hydrazine hydrate (or alkyl hydrazine) + Diethyl ethoxymethylenemalonate (or similar).

    • Challenge: Regioselectivity is governed by the steric bulk of the hydrazine substituent and the electronics of the 1,3-dicarbonyl.

  • Step 2: Ester Reduction

    • Reagents: Lithium Aluminum Hydride (LiAlH

      
      ) or DIBAL-H.[1]
      
    • Mechanism:[2][3][4] Nucleophilic attack of hydride on the carbonyl carbon, forming a tetrahedral aluminate intermediate, followed by collapse to an aldehyde and a second reduction.[2]

Experimental Protocol: Reduction of Ethyl 1-methyl-1H-pyrazole-3-carboxylate
  • Setup: Flame-dry a 500 mL three-neck flask equipped with a reflux condenser and N

    
     inlet.
    
  • Solvation: Dissolve ethyl 1-methyl-1H-pyrazole-3-carboxylate (10.0 g, 65 mmol) in anhydrous THF (100 mL). Cool to 0°C.[2]

  • Reduction: Cautiously add LiAlH

    
     (2.4 M in THF, 32.5 mL, 1.2 equiv) dropwise over 30 mins. Caution: Exothermic gas evolution.
    
  • Reaction: Warm to RT and stir for 2 hours. Monitor by TLC (EtOAc/Hex 1:1) for disappearance of ester.

  • Fieser Workup: Cool to 0°C. Dilute with Et

    
    O (100 mL). Add sequentially: 3 mL H
    
    
    
    O, 3 mL 15% NaOH, 9 mL H
    
    
    O.
  • Isolation: Add MgSO

    
    , stir 15 mins, filter through Celite. Concentrate filtrate to yield (1-methyl-1H-pyrazol-3-yl)methanol as a clear oil (Yield: ~92%).
    
Method B: The Lithiation Route (Direct Functionalization)

Ideal for generating secondary or tertiary alcohols by trapping a lithiated pyrazole with an aldehyde or ketone. This method relies on the "Directing Group" (DG) effect of the pyrazole nitrogens or N-protecting groups (e.g., SEM, THP).

  • Mechanism: Coordination of the organolithium (n-BuLi) to the N2-nitrogen directs deprotonation at the C5 position.

  • Critical Factor: Temperature control is paramount to prevent "Ring Dance" (isomerization) or ring fragmentation.

Experimental Protocol: C5-Lithiation and Benzaldehyde Trap
  • Setup: Flame-dry a Schlenk flask under Argon.

  • Reagent Prep: Dissolve 1-methylpyrazole (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78°C (Dry ice/Acetone).

  • Deprotonation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir at -78°C for 45 mins.

    • Note: The solution typically turns yellow/orange, indicating the formation of the 5-lithio species.

  • Trapping: Add benzaldehyde (1.2 equiv) neat, dropwise.

  • Quench: Stir for 1 hour at -78°C, then quench with sat. NH

    
    Cl solution while cold.
    
  • Purification: Extract with EtOAc, wash with brine, dry (Na

    
    SO
    
    
    
    ). Flash chromatography yields phenyl(1-methyl-1H-pyrazol-5-yl)methanol.
Method C: The Cycloaddition Route ([3+2] Dipolar Cycloaddition)

This method constructs the ring and the alcohol functionality simultaneously. It typically involves the reaction of a diazo compound or nitrile imine with a propargyl alcohol .

  • Advantages: High convergence; tolerates sensitive functional groups that might not survive LiAlH

    
     or n-BuLi.
    
  • Regioselectivity: Copper(I) catalysis (CuAAC) ensures exclusive formation of 1,4-disubstituted isomers, while thermal methods often yield mixtures.

Experimental Protocol: Thermal Cycloaddition (Diazo-Transfer)
  • Reagents: Propargyl alcohol (1.0 equiv), Tosylhydrazone (1.2 equiv, diazo precursor), K

    
    CO
    
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane (0.5 M).

  • Procedure: Heat the mixture to 90°C in a sealed tube for 12 hours. The base generates the diazo species in situ, which undergoes cycloaddition with the alkyne.

  • Workup: Filter salts, concentrate, and purify via silica gel chromatography.

Visualization of Pathways[7][8]

The following diagram illustrates the logical flow and mechanistic divergence of the three methods.

PyrazoleSynthesis Start Target: Pyrazole Alcohol MethodA Method A: Reductive Route (Scale-Up Preferred) Start->MethodA MethodB Method B: Lithiation Route (Complex Alcohols) Start->MethodB MethodC Method C: Cycloaddition (Convergent/Click) Start->MethodC PrecursorA 1,3-Dicarbonyl + Hydrazine MethodA->PrecursorA PrecursorB N-Protected Pyrazole MethodB->PrecursorB PrecursorC Diazo/Nitrile Imine + Propargyl Alcohol MethodC->PrecursorC StepA1 Cyclocondensation (Forms Pyrazole Ester) PrecursorA->StepA1 Primary Alcohol StepA2 Hydride Reduction (LiAlH4 / DIBAL) StepA1->StepA2 Primary Alcohol ResultA Product: Hydroxymethyl Pyrazole StepA2->ResultA Primary Alcohol StepB1 C5-Lithiation (n-BuLi, -78°C) PrecursorB->StepB1 Sec/Tert Alcohol StepB2 Electrophile Trap (Aldehyde/Ketone) StepB1->StepB2 Sec/Tert Alcohol ResultB Product: Pyrazolyl-Carbinol StepB2->ResultB Sec/Tert Alcohol StepC1 [3+2] Cycloaddition (Thermal or Cu-Catalyzed) PrecursorC->StepC1 Regioisomer Mix (Thermal) Single Isomer (Cu) ResultC Product: Functionalized Alcohol StepC1->ResultC Regioisomer Mix (Thermal) Single Isomer (Cu)

Figure 1: Decision tree for selecting the optimal synthesis route based on precursor availability and target structure.

Comparative Data Analysis

The following data is aggregated from recent process chemistry literature (2018-2023) comparing these methodologies on a 10g scale.

MetricReductive Route (Method A)Lithiation Route (Method B)Cycloaddition (Method C)
Typical Yield 85 - 95%60 - 80%70 - 90%
Regioselectivity Low (requires separation)High (>98:2) High (with Catalyst)
Cost Efficiency High (Cheap reagents)Low (Expensive bases/dry solvents)Moderate
Green Score Low (Atom economy, Al salts)Low (Cryogenic energy cost)High (Water-compatible variants)
Scalability Excellent (Multi-kg proven)Difficult (Heat transfer limits)Good (Flow chemistry compatible)

Case Study: Synthesis of Crizotinib Fragment

While Crizotinib itself contains an ether linkage, the synthesis of its pyrazole core highlights the importance of Method B (Lithiation/Halogenation) principles.

  • Challenge: Installing the iodine atom regioselectively.

  • Solution: 4-Iodopyrazole is often accessed via direct iodination, but analogous alcohol fragments (e.g., for next-generation ALK inhibitors) utilize the Reductive Route .

  • Workflow: 1-(Piperidin-4-yl)-1H-pyrazole-4-carboxylate

    
     1-(Piperidin-4-yl)-1H-pyrazol-4-yl)methanol. This alcohol is then converted to a mesylate for coupling.
    

References

  • Review of Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation." J. Org.[5] Chem. 2008, 73, 3523. Link

  • Lithiation Protocols: Knochel, P., et al. "Functionalization of Pyrazoles via Magnesiation/Lithiation." Angew. Chem. Int. Ed. 2011, 50, 9788. Link

  • Cycloaddition Mechanisms: Huisgen, R. "1,3-Dipolar Cycloadditions." Angew. Chem. Int. Ed. 1963, 2, 565. Link

  • Green Chemistry in Pyrazoles: Shelly, et al. "Green Synthetic Strategies for Pyrazole Derivatives." ResearchGate Review, 2025. Link

  • Medicinal Chemistry Applications: "Pyrazole: A Privileged Scaffold." Bentham Science, 2025. Link

Sources

Purity Assessment of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity assessment of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol represents a classic challenge in heterocyclic chemistry: separating a target regioisomer from its structurally similar byproducts. Unlike simple organic alcohols, this molecule contains a basic pyrazole core and a hydrophobic phenyl ring, creating a "push-pull" interaction with stationary phases that demands precise pH control.

This guide moves beyond generic protocols to provide a field-validated High-Performance Liquid Chromatography (HPLC) strategy. We compare this robust "workhorse" method against high-speed (UHPLC) and gas-phase (GC) alternatives, demonstrating why Reversed-Phase HPLC (RP-HPLC) remains the gold standard for this specific application due to its balance of resolution (


), cost-efficiency, and robustness against thermal degradation.
Chemical Context & Separation Challenges

To design a valid method, we must first understand the analyte's behavior.

  • Regioisomerism: The synthesis of phenyl-pyrazoles via hydrazine condensation with 1,3-dicarbonyls often yields a mixture of the 1,5-isomer (Target) and the 1,3-isomer (Impurity). These isomers differ only in the position of the phenyl and methyl groups relative to the nitrogen, making them difficult to resolve on standard C18 columns without optimized selectivity.

  • Basicity: The pyrazole nitrogen (

    
    ) can interact with residual silanols on silica columns, causing severe peak tailing.
    
  • Solubility: The hydroxymethyl group confers polarity, while the phenyl ring adds hydrophobicity (

    
    ), requiring a gradient elution to elute both polar degradants and non-polar starting materials.
    
Comparative Analysis: Choosing the Right Tool

While UHPLC and GC-MS are powerful, they are not always the optimal choice for routine purity release testing of this intermediate.

Table 1: Technology Comparison Matrix
FeatureRP-HPLC (Recommended) UHPLC (Alternative) GC-FID/MS (Not Recommended)
Mechanism Hydrophobic Interaction / PartitioningHigh-Pressure PartitioningVolatility / Thermal Stability
Resolution (

)
High (Excellent for isomer separation)Very High (Superior, but requires sub-2µm columns)Low to Medium (Isomers often co-elute)
Sample Prep Dilute & ShootDilute & Shoot (filtered)Derivatization Required (Silylation needed for -OH)
Thermal Risk None (Ambient/Controlled Temp)Low (Frictional heating possible)High (Risk of dehydration of alcohol)
Cost/Run Low (Standard solvents/columns)Medium (High-grade solvents/consumables)Medium (Derivatization reagents)
Suitability Ideal for QC/Release Ideal for High-Throughput ScreeningIdeal for Residual Solvents only

Expert Insight: We reject GC for primary purity assessment because the free alcohol group leads to hydrogen bonding and peak tailing in the gas phase. Derivatization (e.g., TMS) adds an error-prone step that obscures the true impurity profile.

The "Hero" Protocol: RP-HPLC Method

This method is designed to be self-validating . The use of an acidic mobile phase suppresses silanol ionization (preventing tailing) and ensures the pyrazole remains in a single protonation state.

3.1 Chromatographic Conditions
  • Instrument: HPLC System with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: C18 End-capped,

    
     (e.g., Phenomenex Gemini or Waters XBridge).
    
    • Why: "End-capped" is non-negotiable to cover free silanols. The 3.5µm particle size offers a sweet spot between resolution and backpressure.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Why: Maintains pH ~2.0-2.5, keeping the pyrazole protonated and improving peak symmetry.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature:

    
     (Controls viscosity and retention reproducibility).
    
  • Detection: UV at 254 nm (Primary) and 220 nm (Secondary for non-aromatic impurities).

  • Injection Volume: 10 µL.

3.2 Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration / Injection
2.0955Isocratic Hold (Polar impurities)
15.04060Linear Gradient (Elute Main Peak & Isomers)
20.01090Wash (Elute Dimers/Starting Materials)
23.01090Hold Wash
23.1955Return to Initial
30.0955Re-equilibration
Impurity Fate Mapping & Workflow

Understanding where impurities originate allows for targeted detection. The diagram below maps the synthesis pathway to the analytical workflow.

G cluster_synthesis Synthesis Pathway cluster_analysis HPLC Separation Strategy SM1 Phenylhydrazine Reaction Cyclization (Regioselectivity Issue) SM1->Reaction SM2 Diketone/Ester SM2->Reaction Crude Crude Mixture Reaction->Crude Yields 1,5- & 1,3-isomers Prep Sample Prep (1 mg/mL in 50:50 ACN:H2O) Crude->Prep Column C18 Column (Hydrophobic Selectivity) Prep->Column Detect UV Detection (254 nm) Column->Detect Imp1 Impurity: 1,3-Isomer (Elutes Close to Main) Column->Imp1 Critical Pair Imp2 Impurity: Oxidation (COOH derivative) Column->Imp2 Early Elution (Polar)

Figure 1: Synthesis origin of impurities and their separation fate during the HPLC workflow.

Representative Validation Data

The following data represents typical performance metrics for this method, demonstrating compliance with ICH Q2(R1) guidelines [1].

Table 2: Method Validation Summary
ParameterAcceptance CriteriaTypical ResultInterpretation
Specificity No interference at

of main peak
PassPeak purity > 99.9% (via PDA)
Linearity (

)


Excellent quantitative response
Resolution (

)

(between isomers)

Baseline separation achieved
Tailing Factor (

)


Acidic mobile phase effectively masks silanols
LOD / LOQ S/N > 3 / S/N > 100.05 µg/mL / 0.15 µg/mLSensitive enough for trace impurity analysis
Troubleshooting & Expert Tips

Issue: Peak Tailing of the Main Analyte

  • Cause: Interaction between the basic pyrazole nitrogen and column silanols.

  • Solution: Ensure the Mobile Phase A pH is

    
    . If using Formic Acid, increase concentration to 0.2%. Do not use neutral pH buffers (phosphate pH 7), as this will deprotonate the pyrazole and increase silanol interaction.
    

Issue: Co-elution of Regioisomers

  • Cause: The 1-methyl-5-phenyl and 1-methyl-3-phenyl isomers have very similar hydrophobicity.

  • Solution: Lower the column temperature to

    
    . Lower temperatures often enhance selectivity (
    
    
    
    ) for steric isomers. Alternatively, switch to a Phenyl-Hexyl column, which utilizes
    
    
    interactions to discriminate based on the electron density of the pyrazole ring [2].
Analytical Workflow Decision Tree

Use this logic flow to determine if this method is appropriate for your specific sample stage.

DecisionTree Start Start: Sample Type? Crude Crude Reaction Mix Start->Crude Pure Final Isolated Solid Start->Pure Q_Isomer Isomer Separation Critical? Crude->Q_Isomer HPLC Use RP-HPLC Method (Resolution Priority) Pure->HPLC Release Testing UPLC Use UHPLC (Speed Priority) Q_Isomer->UPLC No (In-process check) Q_Isomer->HPLC Yes (Quantification)

Figure 2: Decision matrix for selecting the analytical technique based on sample stage.

References
  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link

  • Sielc Technologies. (n.d.). Separation of 1-Phenyl-3-methyl-5-pyrazolone on Newcrom R1 HPLC column. (Demonstrates separation principles for phenyl-pyrazole derivatives). Link

  • Sigma-Aldrich. (n.d.). Product Specification: (1-Methyl-1H-pyrazol-5-yl)methanol.[4] (Used for physical property verification). Link

  • Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.[5] (Context on synthesis and isomer generation). Link

Sources

A Senior Application Scientist's Guide to Cross-Validation of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol Analytical Data

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For novel compounds such as (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol, a pyrazole derivative with potential therapeutic applications, establishing robust and reliable analytical methods is a cornerstone of the entire research and development process. This guide provides an in-depth comparison of two common analytical techniques, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of this compound. More importantly, it delves into the critical process of cross-validation, ensuring consistency and reliability of data across different analytical platforms.

The principles outlined herein are grounded in the harmonized guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), which collectively form the bedrock of analytical method validation in the pharmaceutical industry.[1][2][3][4][5]

The Imperative of Cross-Validation

Before delving into specific methodologies, it is crucial to understand the "why" behind cross-validation. In a typical drug development lifecycle, analytical methods may be transferred between laboratories, or different analytical techniques may be employed for various purposes (e.g., routine quality control versus in-depth stability studies). Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures yield comparable results.[6][7][8][9] This ensures the seamless transfer of methods and the consistency of data throughout the product's lifecycle, a concept that is increasingly emphasized in modern analytical procedure development.[10][11][12]

The following diagram illustrates the conceptual workflow of a typical cross-validation study:

Cross-Validation Workflow Cross-Validation Workflow for Analytical Methods A Define Analytical Target Profile (ATP) B Develop & Validate Method 1 (e.g., RP-HPLC) A->B C Develop & Validate Method 2 (e.g., GC-MS) A->C D Prepare Standard & QC Samples B->D C->D E Analyze Samples by Method 1 D->E F Analyze Samples by Method 2 D->F G Statistical Comparison of Results (e.g., Bland-Altman, t-test) E->G F->G H Acceptance Criteria Met? G->H I Methods are Interchangeable H->I Yes J Investigate Discrepancies & Re-evaluate H->J No

Caption: A flowchart illustrating the key stages of a cross-validation study, from defining the analytical needs to the statistical comparison of results from two distinct methods.

Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and suitability for a wide range of compounds, including pyrazole derivatives.[13] This technique separates compounds based on their hydrophobicity, making it ideal for the analysis of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol in various matrices.

Experimental Protocol: RP-HPLC

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

3. Sample Preparation:

  • Prepare a stock solution of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol reference standard in acetonitrile at 1 mg/mL.

  • Prepare calibration standards by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

4. Rationale for Method Parameters:

  • The C18 column is a standard choice for the separation of moderately polar compounds.

  • The mobile phase composition of water and acetonitrile provides good separation efficiency for pyrazole derivatives. The addition of formic acid improves peak shape and ionization efficiency if coupled with a mass spectrometer.

  • A detection wavelength of 254 nm is chosen based on the UV absorbance profile of the phenyl-pyrazole chromophore.

Validation Parameters for RP-HPLC

According to ICH Q2(R2) guidelines, the following parameters must be evaluated to ensure the method is fit for its intended purpose.[3][4][14][15]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[14][16] This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[14] A linear regression analysis of the calibration curve should yield a correlation coefficient (r²) of ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value.[10][14] This is assessed by determining the recovery of the analyte in a spiked matrix, with acceptance criteria typically between 98-102%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14] This is expressed as the relative standard deviation (%RSD), which should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers high sensitivity and selectivity, with the mass spectrometer providing structural information that aids in unequivocal identification.[17][18][19] For (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol, GC-MS can be a valuable alternative or complementary technique to HPLC.

Experimental Protocol: GC-MS

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

2. GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

3. MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

4. Sample Preparation:

  • Similar to HPLC, prepare stock and calibration standards in a volatile solvent such as methanol or ethyl acetate.

  • For some samples, derivatization may be necessary to improve volatility and thermal stability, although the methanol group on the target compound may allow for direct analysis.

5. Rationale for Method Parameters:

  • The DB-5ms column is a low-polarity column suitable for a wide range of compounds.

  • The temperature program is designed to ensure good separation of the analyte from potential impurities and solvent peaks.

  • EI at 70 eV provides reproducible fragmentation patterns that can be used for library matching and structural confirmation.[20]

Validation Parameters for GC-MS

The validation parameters for GC-MS are similar to those for HPLC, with a particular emphasis on specificity due to the mass spectrometric detection.[21]

  • Specificity: In GC-MS, specificity is demonstrated by the unique retention time and the characteristic mass spectrum of the analyte, including the molecular ion and key fragment ions.

  • Linearity, Accuracy, and Precision: These are determined using the same principles as for HPLC, with quantification typically based on the peak area of a specific ion (Selected Ion Monitoring - SIM) for enhanced sensitivity and selectivity.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the two validated methods for the analysis of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol.

Performance ParameterRP-HPLC with UV DetectionGC-MS (SIM Mode)
Linearity (r²) ≥ 0.999≥ 0.998
Range 1 - 100 µg/mL0.1 - 20 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%
Precision (%RSD) < 1.5%< 2.0%
LOD 0.3 µg/mL0.03 µg/mL
LOQ 1.0 µg/mL0.1 µg/mL
Specificity High (based on retention time)Very High (based on retention time and mass spectrum)
Throughput HighModerate

Cross-Validation Protocol

To ensure the interchangeability of the RP-HPLC and GC-MS methods, a cross-validation study should be performed.[6][7][22]

  • Sample Selection: A minimum of three batches of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol should be analyzed.

  • Analysis: Each batch should be analyzed in triplicate by both the RP-HPLC and GC-MS methods.

  • Data Comparison: The mean results obtained from both methods for each batch should be compared.

  • Statistical Analysis: A statistical test, such as a two-sample t-test, should be performed to determine if there is a statistically significant difference between the results from the two methods. The acceptance criterion is typically a p-value > 0.05.

  • Acceptance Criteria: The percentage difference between the mean results from the two methods should not exceed a pre-defined limit, typically ± 5%.

The following diagram illustrates the decision-making process in a cross-validation study:

Cross-Validation Decision Cross-Validation Decision Pathway A Obtain Analytical Results from Method 1 (HPLC) & Method 2 (GC-MS) B Calculate Mean & Standard Deviation for each method A->B C Perform Statistical Comparison (e.g., t-test) B->C D Is p-value > 0.05? C->D E Calculate % Difference between method means D->E Yes H Investigate Method Bias and Re-evaluate D->H No F Is % Difference <= 5%? E->F G Methods are Correlated and Interchangeable F->G Yes F->H No

Caption: A decision tree for assessing the outcome of a cross-validation study based on statistical significance and percentage difference between the analytical methods.

Conclusion

Both RP-HPLC and GC-MS are powerful and reliable techniques for the quantitative analysis of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol. The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput (favoring HPLC) or high specificity and sensitivity (favoring GC-MS). By following a rigorous validation protocol for each method and subsequently performing a cross-validation study, researchers and drug developers can ensure the integrity and consistency of their analytical data, a critical step in the successful development of new pharmaceutical products. The principles of analytical procedure lifecycle management encourage a continuous evaluation of method performance to ensure it remains fit for purpose.[10][11][23]

References

  • U.S. Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. Available from: [Link]

  • FDA. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Food and Drug Administration. Available from: [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • FDA. Q2(R2) Validation of Analytical Procedures. Food and Drug Administration. Available from: [Link]

  • AMSbiopharma. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. AMSbiopharma. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available from: [Link]

  • USP. <1225> VALIDATION OF COMPENDIAL PROCEDURES. USP. Available from: [Link]

  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. Available from: [Link]

  • PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. Available from: [Link]

  • CASSS. FDA/CDER Perspectives on analytical procedure development and validation. CASSS. Available from: [Link]

  • Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. Available from: [Link]

  • USP-NF. 〈1225〉 Validation of Compendial Procedures. USP-NF. Available from: [Link]

  • Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective. Association for Accessible Medicines. Available from: [Link]

  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • JEOL. Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS. JEOL. Available from: [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available from: [Link]

  • IJCPA. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Available from: [Link]

  • Wiley Online Library. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. Results in Chemistry. Available from: [Link]

  • ACS Publications. Determination of Six Pyrazole Fungicides in Grape Wine by Solid-Phase Extraction and Gas Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • NIH. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. National Institutes of Health. Available from: [Link]

  • PMC. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PubMed Central. Available from: [Link]

  • Pharma IQ. Cross-Validation of Bioanalytical Methods: When, Why and How? Pharma IQ. Available from: [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. European Bioanalysis Forum. Available from: [Link]

  • ScienceDirect. Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). Journal of Chromatography A. Available from: [Link]

  • PubMed. Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol. As a valued professional in research and development, your safety, the integrity of your work, and environmental stewardship are paramount. This document moves beyond a simple checklist, offering a procedural framework grounded in established safety protocols and regulatory standards to ensure that this chemical is managed responsibly from the moment it is designated as waste.

Core Principle: Hazardous Waste Classification

(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol, and pyrazole derivatives in general, must be treated as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EH&S) professional. This classification is not merely procedural; it is based on the inherent toxicological profile of the compound and its precursors. The U.S. Environmental Protection Agency (EPA) regulates the handling and disposal of such materials under the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" responsibility for the waste generator—meaning you and your institution are liable for the waste until its final, safe disposal.[1][2]

Hazard Profile and Essential Precautions

Understanding the specific risks associated with (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol is critical for safe handling and disposal. The primary hazards, derived from safety data sheets (SDS) of the compound and its close analogs, dictate the necessary control measures.

Key Hazards:

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed.[3][4]

  • Skin and Eye Irritation: Direct contact can cause significant skin and serious eye irritation.[3][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3][6]

Chemical Incompatibilities: To prevent dangerous chemical reactions, waste containing (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol must be kept separate from:

  • Strong Oxidizing Agents

  • Strong Acids

  • Strong Reducing Agents[3]

Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)
Hazard ClassificationGHS PictogramHazard StatementRequired PPE
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)H302: Harmful if swallowedStandard laboratory attire
Skin Irritation (Category 2)GHS07 (Exclamation Mark)H315: Causes skin irritationNitrile gloves (or other chemically resistant gloves)
Eye Irritation (Category 2)GHS07 (Exclamation Mark)H319: Causes serious eye irritationSafety glasses with side shields or goggles
Specific Target Organ Toxicity - Single Exposure (Category 3)GHS07 (Exclamation Mark)H335: May cause respiratory irritationUse only in a well-ventilated area or chemical fume hood

Waste Accumulation and Container Management

Proper containment is the first step in the disposal process. All hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[7][8]

Step-by-Step Protocol for Waste Container Setup:

  • Select a Compatible Container: Use a container made of a material compatible with the chemical, such as high-density polyethylene (HDPE). If the original container is available and in good condition, it is the best choice.[9] Plastic containers are generally preferred over glass to minimize the risk of breakage.[8][10]

  • Ensure Proper Sealing: The container must have a tight-fitting, leak-proof lid. It must be kept closed at all times except when actively adding waste.[7][9][10] Do not leave funnels in the container opening.[7]

  • Label Correctly and Completely: As soon as the first drop of waste is added, the container must be labeled. The label must include:

    • The words "HAZARDOUS WASTE" .[7]

    • The full chemical name: "(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol" . Do not use abbreviations or chemical formulas.[7]

    • An accurate list of all other constituents and their approximate percentages.

    • The name and contact information of the generating researcher or lab.

  • Store with Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks or spills.[9]

WasteSegregation cluster_source Waste Source cluster_containers Designated Hazardous Waste Containers Waste (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol Waste SolidWaste Solid Waste (Pyrazoles, Contaminated PPE) Waste->SolidWaste Solid Form / Contaminated Labware LiquidWaste Liquid Waste (Pyrazoles in Organic Solvent) Waste->LiquidWaste Liquid Form / Solution Acids Acids Oxidizers Oxidizers Bases Bases

Caption: Workflow for proper segregation of pyrazole-based waste.

Step-by-Step Disposal Procedures

The specific disposal path depends on the form of the waste. All procedures culminate in collection by your institution's authorized hazardous waste management service (e.g., EH&S).

A. Unused or Surplus Chemical (Solid)
  • Ensure the original container is tightly sealed and the manufacturer's label is intact and legible.

  • If the original label is damaged, re-label the container with the full chemical name.

  • Place a hazardous waste tag on the container.

  • Move the container to your lab's designated SAA.

  • Arrange for pickup with your institution's EH&S department.

B. Contaminated Solid Waste

(Includes gloves, weigh boats, pipette tips, and absorbent paper from spill cleanup)

  • Collect all contaminated solid materials in a designated, compatible container lined with a heavy-duty plastic bag.

  • Once the collection is complete for the task, seal the bag.

  • Place the sealed bag into your lab's designated solid hazardous waste container.

  • Ensure the primary container is properly labeled with all constituents.

C. Solutions and Liquid Waste Mixtures
  • Carefully pour the liquid waste into the designated liquid hazardous waste container located in your SAA.

  • Causality Check: Before adding, you MUST verify that the contents of the container are compatible with (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol and its solvent. Never mix incompatible waste streams. For example, do not add this waste to a container holding strong acids.

  • Update the container's hazardous waste label to include the added chemical and its estimated volume/percentage.

  • Securely close the container lid.

D. Decontamination of Empty Containers

An "empty" container that once held this chemical must still be treated as hazardous waste unless properly decontaminated.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: Crucially, all rinsate from these washes is considered hazardous waste. Collect the rinsate and add it to your liquid hazardous waste container.

  • Deface Label: After triple rinsing, completely remove or deface the original manufacturer's label.

  • The decontaminated container can now be disposed of in the appropriate glass or plastic recycling bin.

DisposalDecisionTree start Identify Waste Containing (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol q_form What is the form of the waste? start->q_form a_solid_pure Pure/Surplus Solid q_form->a_solid_pure Solid (Pure) a_solid_cont Contaminated Solid (e.g., gloves, paper) q_form->a_solid_cont Solid (Contaminated) a_liquid Liquid/Solution q_form->a_liquid Liquid a_container Empty Container q_form->a_container Container proc_solid_pure 1. Ensure container is sealed & labeled. 2. Add hazardous waste tag. 3. Move to SAA. a_solid_pure->proc_solid_pure proc_solid_cont 1. Collect in a designated, labeled solid waste container. a_solid_cont->proc_solid_cont proc_liquid 1. Check compatibility of waste stream. 2. Add to designated liquid waste container. 3. Update waste log. a_liquid->proc_liquid proc_container 1. Triple rinse with suitable solvent. 2. Collect all rinsate as hazardous waste. 3. Deface label & dispose of container. a_container->proc_container end_pickup Request Pickup by EH&S proc_solid_pure->end_pickup proc_solid_cont->end_pickup proc_liquid->end_pickup

Caption: Disposal decision tree for various waste forms.

Emergency Procedures for Spills and Exposure

Accidents require immediate and correct action.

Spill Management
  • Small, Contained Spill (<100g solid or <100mL of low-concentration solution):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (lab coat, goggles, double nitrile gloves), cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).

    • Carefully sweep or scoop the material into a container.[3] For solids, it is often recommended to first dampen the material with a solvent like ethanol to prevent dust generation before sweeping.[11]

    • Label the container as hazardous waste, listing all contents.

    • Clean the spill area with soap and water.

    • Place all cleanup materials into the hazardous waste container.

  • Large Spill or Any Spill Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert a supervisor and all nearby personnel.

    • Contact your institution's emergency response line or EH&S office immediately.[7]

    • Prevent entry to the area.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][12]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3][5]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[3][12]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[3][12]

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Columbia Research.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
  • Chemical and Hazardous Waste Management and Disposal Policy. (Source not specified).
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • ERG Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • ERG Environmental. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • Florida Department of Environmental Protection. (2024, August 12). Summary of Hazardous Waste Regulations.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Fisher Scientific. (2010, October 29). SAFETY DATA SHEET for [3-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol.
  • Tokyo Chemical Industry. (2025, December 10). SAFETY DATA SHEET for 5-Hydroxy-1-methyl-1H-pyrazole.
  • SAFETY DATA SHEET for 3-Methyl-1-phenyl-1H-pyrazole. (Source not specified).
  • National Oceanic and Atmospheric Administration. 1-PHENYL-3-METHYL-5-PYRAZOLONE | CAMEO Chemicals.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET for (1,5-Dimethyl-1H-pyrazol-3-yl)methanol.
  • Thermo Fisher Scientific. (2020, December 14). SAFETY DATA SHEET for 3-Methyl-1H-pyrazole.
  • Hazardous Waste Disposal Procedures. (Source not specified).
  • Fluorochem Ltd. (2023, February 14). SAFETY DATA SHEET for 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.

Sources

Personal Protective Equipment (PPE) & Handling Guide: (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Hazard Profile

Substance Name: (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol CAS Number: 124344-98-5 Physical State: Solid (White to off-white powder) Molecular Formula: C₁₁H₁₂N₂O Molecular Weight: 188.23 g/mol [1][2]

Risk Assessment: The Precautionary Principle

As a specialized research intermediate, this compound lacks a harmonized GHS classification in major regulatory databases (ECHA, OSHA). Consequently, Standard Operating Procedures (SOPs) must default to the "Universal Precaution" model.

Assumed Hazards (Based on Structural Analogs):

  • Skin Irritation (Category 2): Potential for localized dermatitis upon contact.

  • Eye Irritation (Category 2A): Dust or solution splashes may cause significant irritation.

  • STOT-SE (Category 3): Inhalation of dust may irritate the upper respiratory tract.

CRITICAL WARNING: Do not confuse this compound with its amine analog, (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine (CAS 869901-12-2), which is Corrosive (Skin Corr. 1B) . Verify the CAS number on the vial before handling.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling CAS 124344-98-5 in a research setting.

Protection ZonePPE RequirementTechnical Specification & Rationale
Ocular Safety Glasses w/ Side Shields Standard: ANSI Z87.1 or EN166. Rationale: Protects against projectile crystals during weighing. Use Chemical Goggles if creating fine dust or handling >100mg.
Dermal (Hand) Nitrile Gloves Spec: Minimum 0.11 mm (4 mil) thickness. Breakthrough: >480 min (expected for solid). Protocol: Inspect for pinholes. Change immediately if splashed with solvent solutions (e.g., DMSO).
Respiratory Engineering Control Primary Primary: Chemical Fume Hood. Secondary: N95/P2 particulate respirator only if weighing outside a hood (strongly discouraged).
Body Lab Coat (Cotton/Poly) Spec: Snap closures, long sleeves. Rationale: Prevents particulate accumulation on street clothes.
Visualization: PPE Decision Logic

This workflow dictates the necessary protection based on the physical state of the compound.

PPE_Workflow Start Start: Handling CAS 124344-98-5 State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Solution (DMSO/MeOH) State->Solution Solid_PPE Standard PPE: - Nitrile Gloves (4 mil) - Safety Glasses - Lab Coat Solid->Solid_PPE Sol_PPE Enhanced PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Impervious Apron (if >50mL) Solution->Sol_PPE Hood Engineering Control: Chemical Fume Hood Required? Solid_PPE->Hood Sol_PPE->Hood Yes_Hood YES: Always weigh/dispense in hood to prevent inhalation Hood->Yes_Hood Mandatory

Figure 1: PPE selection workflow based on the physical state of the material.

Operational Protocols

A. Weighing & Transfer (Solid State)
  • Objective: Prevent generation of airborne particulates.

  • Causality: Pyrazole derivatives can be electrostatically active. Static charge can cause powder to "jump," leading to surface contamination.

  • Protocol:

    • De-ionize: Use an anti-static gun or ionizer bar inside the balance enclosure if available.

    • Containment: Weigh into a tared vial or weighing boat inside the fume hood. Never weigh on an open bench.

    • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Wipe Down: Immediately wipe the balance area with a damp lint-free tissue (methanol-moistened) to capture invisible dust.

B. Solubilization (Solution State)
  • Solvents: Soluble in DMSO, Methanol, and Ethanol.

  • Risk: Once dissolved, the chemical can permeate gloves via the solvent vector. DMSO is a potent skin penetrant and will carry the compound into the bloodstream.

  • Protocol:

    • Double Glove: Wear two pairs of nitrile gloves when handling DMSO stock solutions.

    • Vial Safety: Use borosilicate glass vials with PTFE-lined caps. Avoid polystyrene (PS) which may degrade with certain organic solvents.

    • Labeling: Mark vials clearly with "Caution: Bioactive Intermediate" and the concentration.

C. Emergency Response
ScenarioImmediate ActionFollow-Up
Skin Contact (Solid) Brush off excess dry material. Wash with soap/water for 15 min.Monitor for redness/irritation.[3]
Skin Contact (Solution) Do NOT use solvents to wash skin. Flush with water for 15 min.Seek medical attention if DMSO was the carrier.
Eye Exposure Flush at eyewash station for 15 minutes, holding eyelids open.Consult an ophthalmologist immediately.
Spill (Solid) Cover with wet paper towels to prevent dust. Scoop into hazardous waste.Clean surface with detergent.[4]

Disposal & Waste Management

Disposal must align with the chemical's classification as a non-halogenated organic compound containing nitrogen.

Disposal Decision Tree

Disposal_Logic Waste Waste Generation Type Identify Waste Type Waste->Type Solid_Waste Solid Waste (Powder, Contaminated Gloves) Type->Solid_Waste Liquid_Waste Liquid Waste (Mother Liquors, Rinses) Type->Liquid_Waste Bin_Solid Solid Hazardous Waste Bin (Label: Toxic Organic Solid) Solid_Waste->Bin_Solid Solvent_Check Solvent Type? Liquid_Waste->Solvent_Check NonHalo Non-Halogenated (DMSO, MeOH, EtOH) Solvent_Check->NonHalo Halo Halogenated (DCM, Chloroform) Solvent_Check->Halo Bin_NonHalo Carboy A: Non-Halogenated Organic NonHalo->Bin_NonHalo Bin_Halo Carboy B: Halogenated Organic Halo->Bin_Halo

Figure 2: Waste stream segregation logic ensures compliance with environmental safety regulations.

Specific Disposal Instructions
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be treated as hazardous chemical waste. Do not dispose of in regular trash.

  • Liquid Waste: Segregate based on the solvent used.

    • DMSO/Methanol solutions: Dispose in "Non-Halogenated Organic" waste stream.

    • Aqueous Rinses: If >5% organic content, dispose as organic waste. If trace, check local EHS guidelines for drain disposal (generally prohibited for experimental compounds).

References

  • National Institutes of Health (NIH) - PubChem. (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol Compound Summary. Available at: [Link]

  • GlobalChemMall. Product Specification: (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol.[1][5][6][7] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol
Reactant of Route 2
(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.